7-Aminomethyl-7-deazaguanosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEYIPCQNRSIAV-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984514 | |
| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66048-70-2 | |
| Record name | 7-Aminomethyl-7-deazaguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Forge of Function: An In-depth Technical Guide to 7-aminomethyl-7-deazaguanosine (preQ1) Biosynthesis in Bacteria
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Modified Nucleobase
In the intricate world of cellular biochemistry, the modification of nucleic acids represents a critical layer of regulation and functional diversity. Among these modifications, the hypermodified guanine analog, queuosine (Q), stands out for its presence in the anticodon of specific tRNAs in most bacteria and eukaryotes.[1][2] This modification is crucial for translational fidelity and efficiency.[3] The biosynthesis of queuosine is a complex process, and at its heart lies the de novo synthesis of its precursor, 7-aminomethyl-7-deazaguanosine (preQ1). This guide provides a comprehensive technical overview of the bacterial biosynthetic pathway of preQ1, delving into the enzymatic machinery, reaction mechanisms, and the experimental methodologies employed to elucidate this fundamental biological process. Understanding this pathway is not merely an academic exercise; its absence in eukaryotes makes it a compelling target for the development of novel antimicrobial agents.[4]
The Architectural Blueprint: The this compound (preQ1) Biosynthesis Pathway
The synthesis of preQ1 in bacteria is a multi-enzyme cascade that commences with Guanosine-5'-triphosphate (GTP) and culminates in the formation of 7-aminomethyl-7-deazaguanine (preQ1).[2] This pathway can be conceptually divided into two main stages: the formation of the precursor 7-cyano-7-deazaguanine (preQ0), and its subsequent reduction to preQ1. The core enzymatic players in this pathway are GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine synthase (QueE), 7-cyano-7-deazaguanine synthase (QueC), and preQ0 reductase (QueF).[5][6]
Figure 1: The bacterial this compound (preQ1) biosynthesis pathway.
The Molecular Craftsmen: A Detailed Look at the Pathway Enzymes
A deep understanding of the preQ1 biosynthesis pathway necessitates a granular examination of each enzymatic step. The following sections dissect the mechanism, cofactor requirements, and kinetic properties of the key enzymes involved.
GTP Cyclohydrolase I (FolE): The Gateway Enzyme
The journey from GTP to preQ1 begins with GTP cyclohydrolase I (GCHI), encoded by the folE gene. This enzyme is not exclusive to preQ1 biosynthesis; it also catalyzes the first committed step in the de novo synthesis of tetrahydrofolate.[6]
-
Mechanism of Action: GCHI catalyzes a complex ring-opening, rearrangement, and re-closure of the guanine ring of GTP to form 7,8-dihydroneopterin triphosphate (H2NTP).[7][8] The reaction is initiated by the hydrolytic cleavage of the imidazole ring of GTP.[7]
-
Cofactor Requirements: Bacterial GCHI enzymes are typically zinc-dependent metalloenzymes.[9][10] The zinc ion is thought to activate a water molecule for nucleophilic attack on the C8 position of the purine ring.[7] However, a second family of GCHI (FolE2), prevalent in some bacteria and archaea, can utilize other divalent cations like Mn2+.[10]
-
Experimental Insight: The dual role of FolE in both folate and queuosine biosynthesis highlights a crucial metabolic intersection. Genetic knockout studies of folE are often challenging due to the essential nature of folate. Conditional knockouts or the use of strains with alternative folate uptake mechanisms are necessary to specifically probe its role in preQ1 synthesis.
6-carboxy-5,6,7,8-tetrahydropterin Synthase (QueD): The Pterin Remodeler
The second step is catalyzed by QueD, which converts H2NTP into 6-carboxy-5,6,7,8-tetrahydropterin (CPH4).[2][11]
-
Mechanism of Action: QueD, a member of the tunnel-fold (T-fold) superfamily, catalyzes the hydrolysis of H2NTP.[2] While homologous to the mammalian 6-pyruvoyltetrahydropterin synthase (PTPS), QueD facilitates a distinct retro-aldol cleavage to produce CPH4.[2][12]
-
Cofactor Requirements: QueD is a zinc-dependent lyase, with the zinc ion being crucial for catalysis.[2]
-
Experimental Insight: The catalytic promiscuity of QueD, being able to also act on other pterin substrates like 6-pyruvoyltetrahydropterin, can be explored through substrate analog studies to better define its active site and reaction mechanism.[2]
7-carboxy-7-deazaguanine Synthase (QueE): The Radical SAM Maestro
QueE, a member of the radical S-adenosyl-L-methionine (SAM) superfamily, catalyzes the intricate conversion of CPH4 to 7-carboxy-7-deazaguanine (CDG).[10][13]
-
Mechanism of Action: QueE utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[12][14] This radical initiates a complex rearrangement of the pterin ring of CPH4, leading to the formation of the deazaguanine core of CDG.[15] The mechanism involves a radical-mediated ring contraction.[16]
-
Cofactor Requirements: The catalytic activity of QueE is strictly dependent on the presence of its [4Fe-4S] cluster and SAM.[17][18] The enzyme also requires a reducing agent, such as dithionite or a flavodoxin/ferredoxin system, to maintain the [4Fe-4S] cluster in its active reduced state.[13] Magnesium ions (Mg2+) have also been shown to be required for QueE activity.[18][19]
-
Kinetic Parameters: For Bacillus subtilis QueE, the Michaelis constant (KM) for CPH4 has been reported to be 20 µM, with a turnover number (kcat) of 5.4 min-1.[19]
7-cyano-7-deazaguanine Synthase (QueC): The ATP-Dependent Synthetase
The penultimate step in preQ0 formation is catalyzed by QueC, which converts CDG to 7-cyano-7-deazaguanine (preQ0).[10]
-
Mechanism of Action: QueC is an ATPase that catalyzes a two-step reaction.[10] In the first ATP-dependent step, CDG is converted to a 7-amido-7-deazaguanine (ADG) intermediate.[10] A second ATP molecule is then utilized to dehydrate the amido group to a nitrile, yielding preQ0.[10]
-
Cofactor Requirements: QueC activity is dependent on ATP and a source of nitrogen, typically ammonia.[20]
-
Experimental Insight: The crystal structure of QueC from Bacillus subtilis has been solved, providing insights into its active site and membership in the ATPase family.[21]
preQ0 Reductase (QueF): The Nitrile Reductase
The final step in the biosynthesis of preQ1 is the four-electron reduction of the nitrile group of preQ0 to a primary amine, a reaction catalyzed by QueF.[5][6]
-
Mechanism of Action: QueF is an NADPH-dependent nitrile reductase.[1][22] The proposed mechanism involves a covalent thioimide intermediate formed between a conserved cysteine residue in the active site and the nitrile group of preQ0.[22][23] This intermediate is then reduced in two successive NADPH-dependent steps to yield preQ1.[22]
-
Cofactor Requirements: QueF requires two molecules of NADPH for the complete reduction of one molecule of preQ0.[24][25] The enzyme's activity is not dependent on metal ions.[1]
-
Kinetic Parameters: For Bacillus subtilis QueF, steady-state kinetic analysis has yielded a kcat of 0.66 min-1, a KM for preQ0 of 0.237 µM, and a KM for NADPH of 19.2 µM.[1] For the E. coli enzyme, a kcat of 0.12 s-1 has been reported.[26]
| Enzyme | Substrate | Product | Cofactor(s) | KM | kcat |
| GTP cyclohydrolase I (FolE) | GTP | 7,8-Dihydroneopterin triphosphate | Zn2+ (or other divalent cations) | - | - |
| 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) | 7,8-Dihydroneopterin triphosphate | 6-Carboxy-5,6,7,8-tetrahydropterin | Zn2+ | - | - |
| 7-carboxy-7-deazaguanine synthase (QueE) | 6-Carboxy-5,6,7,8-tetrahydropterin | 7-Carboxy-7-deazaguanine | [4Fe-4S], SAM, Mg2+, Reductant | 20 µM (for CPH4) | 5.4 min-1 |
| 7-cyano-7-deazaguanine synthase (QueC) | 7-Carboxy-7-deazaguanine | 7-Cyano-7-deazaguanine (preQ0) | ATP, NH3 | - | - |
| preQ0 Reductase (QueF) | 7-Cyano-7-deazaguanine (preQ0) | 7-Aminomethyl-7-deazaguanine (preQ1) | NADPH | 0.237 µM (for preQ0), 19.2 µM (for NADPH) | 0.66 min-1 |
| Table 1: Summary of Enzymes and Kinetic Parameters in the Bacterial preQ1 Biosynthesis Pathway. (Data for QueE and QueF from Bacillus subtilis). |
Experimental Workflows: A Practical Guide for the Bench Scientist
Elucidating the preQ1 biosynthesis pathway has relied on a combination of genetic, biochemical, and biophysical techniques. This section provides an overview and step-by-step protocols for key experimental workflows.
Figure 2: A generalized experimental workflow for studying the preQ1 biosynthesis pathway.
Protocol 1: Heterologous Expression and Purification of His-tagged Que Enzymes
This protocol provides a general framework for the expression and purification of His-tagged Que enzymes (QueC, QueD, QueE, and QueF) from E. coli.
1. Gene Cloning and Expression Vector Construction: a. Amplify the coding sequence of the target que gene from the bacterial genome of interest using PCR with primers containing appropriate restriction sites. b. Ligate the PCR product into a suitable expression vector (e.g., pET28a for N-terminal His6-tag) that has been digested with the same restriction enzymes. c. Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). d. Verify the sequence of the insert by DNA sequencing.
2. Protein Expression: a. Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.8. d. For QueE, which contains an iron-sulfur cluster, supplement the growth medium with iron(III) chloride (50 µM) and consider co-expression with plasmids that enhance [4Fe-4S] cluster biosynthesis.[18] e. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. f. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.
3. Cell Lysis and Purification: a. Harvest the cells by centrifugation. b. For QueE, all subsequent purification steps should be performed under anaerobic conditions to prevent degradation of the [4Fe-4S] cluster.[13] c. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or using a cell disruptor. d. Clarify the lysate by centrifugation. e. Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. g. Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM). h. Analyze the fractions by SDS-PAGE to assess purity. i. For further purification, if necessary, perform size-exclusion chromatography.[27][28] j. Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Protocol 2: In Vitro Reconstitution of the preQ1 Biosynthesis Pathway
This protocol allows for the step-wise or complete in vitro synthesis of preQ1 from GTP.
1. Reaction Setup: a. Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM PIPES-NaOH pH 7.4), cofactors (GTP, SAM, NADPH, ATP, MgSO4), and a reducing agent for QueE activity (e.g., DTT, dithionite).[17][18] b. Add the purified enzymes (FolE, QueD, QueE, QueC, and QueF) to the reaction mixture. c. To study individual steps, add only the enzyme(s) for the reaction of interest. d. Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
2. Reaction Quenching and Analysis: a. Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA).[18] b. Analyze the reaction products by HPLC or LC-MS/MS to identify and quantify the intermediates and the final product, preQ1.
Protocol 3: HPLC Analysis of preQ0 and preQ1
This protocol provides a general method for the separation and detection of preQ0 and preQ1.
1. Instrumentation and Column: a. Use a standard HPLC system equipped with a UV detector. b. Employ a C18 reverse-phase column (e.g., 4.6 mm × 250 mm).[29]
2. Mobile Phase and Gradient: a. Use a two-solvent mobile phase system:
- Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
- Solvent B: Acetonitrile. b. Elute the compounds using a linear gradient of Solvent B. The exact gradient will need to be optimized based on the specific column and system.
3. Detection: a. Monitor the elution profile at a wavelength suitable for detecting the deazapurine core, typically around 260 nm and 300 nm.[20]
4. Quantification: a. Generate standard curves for preQ0 and preQ1 using commercially available or synthesized standards to quantify their concentrations in the reaction mixtures.
Protocol 4: Generation of que Gene Knockouts using Lambda Red Recombineering in E. coli
This protocol outlines the general steps for creating a gene knockout in E. coli using the lambda red recombineering system.[10][30][31][32]
1. Preparation of the Recombineering Strain: a. Transform E. coli with a plasmid expressing the lambda red recombinase genes (exo, beta, and gam) under the control of an inducible promoter (e.g., pKD46 with an arabinose-inducible promoter).
2. Generation of the Targeting Cassette: a. Amplify an antibiotic resistance cassette (e.g., from pKD3 or pKD4) using PCR with primers that have 5' extensions homologous to the regions flanking the target que gene.
3. Recombination: a. Grow the recombineering strain to mid-log phase and induce the expression of the lambda red proteins with the appropriate inducer (e.g., L-arabinose). b. Prepare electrocompetent cells. c. Electroporate the purified PCR product (targeting cassette) into the induced cells. d. Plate the cells on selective medium containing the appropriate antibiotic to select for recombinants.
4. Verification of the Knockout: a. Verify the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the targeted locus.
5. Removal of the Resistance Cassette (Optional): a. If a scarless deletion is desired, use a resistance cassette flanked by FRT sites and express the FLP recombinase (e.g., from plasmid pCP20) to excise the cassette.
Regulation of the Pathway: The Role of the preQ1 Riboswitch
The biosynthesis of preQ1 is tightly regulated in many bacteria through a feedback mechanism involving a preQ1-responsive riboswitch.[3] This cis-acting RNA element is typically located in the 5'-untranslated region of the mRNA encoding the que biosynthetic genes.[3] Binding of preQ1 to the riboswitch aptamer induces a conformational change in the RNA structure, leading to either premature transcription termination or inhibition of translation initiation, thereby downregulating the expression of the biosynthetic enzymes.[4]
Future Directions and Applications
The detailed elucidation of the this compound biosynthesis pathway opens up several avenues for future research and practical applications. The unique enzymatic reactions, particularly the nitrile reduction catalyzed by QueF and the radical-mediated ring contraction by QueE, offer fertile ground for mechanistic enzymology and the discovery of novel biocatalysts. Furthermore, the essentiality of this pathway for many pathogenic bacteria and its absence in humans make the Que enzymes attractive targets for the development of novel antibiotics. High-throughput screening for inhibitors of these enzymes could lead to the discovery of new classes of antibacterial drugs.
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A Comprehensive Technical Guide to the Role of 7-Aminomethyl-7-deazaguanosine in tRNA Modification
Abstract
Post-transcriptional modification of transfer RNA (tRNA) is a critical process across all domains of life, essential for maintaining translational fidelity and efficiency. Among the vast array of over 100 known modifications, the 7-deazaguanosine derivatives, queuosine (Q) and archaeosine (G+), stand out for their complex biosynthesis and significant functional roles. This technical guide provides an in-depth exploration of 7-aminomethyl-7-deazaguanosine (preQ₁), a pivotal precursor in the biosynthesis of queuosine. We will dissect the multi-enzyme pathway leading to its synthesis, the mechanism of its insertion into tRNA by tRNA-guanine transglycosylase (TGT), its subsequent conversion to mature queuosine, and the profound impact of this modification on codon recognition and protein synthesis. Furthermore, this guide details authoritative methodologies for the detection and analysis of these modifications, offering researchers and drug development professionals a comprehensive resource for investigating this fundamental aspect of molecular biology.
Introduction: The Landscape of tRNA Modification
Transfer RNAs are central players in protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Their function is not solely determined by their primary sequence but is heavily influenced by a rich tapestry of post-transcriptional chemical modifications.[1][2] These modifications, particularly those in the anticodon loop, are crucial for the structural integrity of the tRNA, proper codon recognition, and the prevention of translational frameshifting.[3][4]
One of the most complex and fascinating modifications is queuosine (Q), a hypermodified nucleoside found in the wobble position (position 34) of tRNAs specific for Aspartic Acid, Asparagine, Histidine, and Tyrosine (tRNAs with a GUN anticodon).[5][6][7] Unlike most modifications that involve the alteration of a standard base, the queuosine pathway involves the complete synthesis of a modified base, which is then swapped into the tRNA molecule. At the heart of this pathway in bacteria lies the precursor, this compound, commonly known as preQ₁.[4][8][9] This guide will illuminate the journey of this molecule from its synthesis to its ultimate role in shaping the proteome.
The Bacterial de Novo Biosynthesis of preQ₁
In bacteria, 7-aminomethyl-7-deazaguanine (the base of preQ₁) is synthesized de novo from Guanosine-5'-triphosphate (GTP) through a sophisticated multi-step enzymatic pathway.[8][10][11] This process occurs independently of the tRNA molecule, culminating in the creation of the free base that will be inserted later.
The key steps are as follows:
-
Initiation from GTP: The pathway begins with GTP cyclohydrolase I (FolE), the same enzyme that initiates folate biosynthesis, highlighting a key link between primary metabolism and tRNA modification.[11][12]
-
Formation of preQ₀: A series of enzymes, including QueD, QueE, and QueC, act sequentially to convert the GTP-derived intermediate into 7-cyano-7-deazaguanine (preQ₀).[10][11][13] preQ₀ is a critical branch point, also serving as a precursor for archaeosine in Archaea.[12][14]
-
Reduction to preQ₁: The final step in the formation of the free base is catalyzed by the NADPH-dependent preQ₀ reductase, QueF.[4][8][15] This enzyme reduces the nitrile group of preQ₀ to an aminomethyl group, yielding 7-aminomethyl-7-deazaguanine (preQ₁).[15]
The regulation of this pathway is tightly controlled, in part by preQ₁-sensing riboswitches found in the 5' untranslated regions of the que operon mRNAs.[4][16][17] Binding of preQ₁ to these RNA elements induces a conformational change that typically leads to premature transcription termination, thus down-regulating the synthesis of the enzymes responsible for its own production.[17]
The Central Role of tRNA-Guanine Transglycosylase (TGT)
The enzyme tRNA-guanine transglycosylase (TGT) is the gatekeeper for this modification pathway, catalyzing the exchange of the genetically encoded guanine at the wobble position (G34) with the synthesized preQ₁ base.[8][18][19]
Mechanism of Action: Bacterial TGT operates via a ping-pong mechanism.[19][20]
-
The enzyme binds to the target tRNA, recognizing specific structural elements within the anticodon stem-loop.[19]
-
A conserved aspartate residue in the active site acts as a nucleophile, attacking the C1' of the ribose at position 34. This forms a covalent enzyme-tRNA intermediate and releases the free guanine base.[18][21]
-
The preQ₁ base then enters the active site and attacks the C1' of the ribose, displacing the aspartate and completing the base exchange.[19]
This process is remarkably precise, occurring without cleavage of the tRNA's phosphodiester backbone.[22]
Kingdom-Specific Divergence: While the TGT enzyme family is evolutionarily ancient, its substrates and tRNA targets differ across the domains of life.[18][20]
-
Archaea: Archaeal TGT (ArcTGT) inserts the precursor preQ₀ at position 15 in the D-loop, not the anticodon, to initiate archaeosine synthesis.[14][22][24]
-
Eukaryotes: Eukaryotes lack the pathway to synthesize the base de novo. They must acquire the modified base, queuine (the base corresponding to the final queuosine nucleoside), from their diet or gut microbiota.[1][6][25][26] The eukaryotic TGT then directly inserts queuine into the tRNA in a single step.[1][19] The eukaryotic enzyme functions as a heterodimer, unlike the homodimeric bacterial TGT.[15][27]
Maturation to Queuosine and Functional Implications
Once preQ₁ is incorporated into the tRNA, it is not yet the final product. In bacteria, two additional enzymatic steps convert it to mature queuosine.[4][19]
-
QueA (S-adenosylmethionine:tRNA ribosyltransferase-isomerase) adds an epoxy-dihydroxy-cyclopentyl moiety from S-adenosylmethionine (SAM) to the aminomethyl group of preQ₁.[4][28]
-
QueG (epoxyqueuosine reductase) reduces this intermediate to form the final queuosine structure.[7][28]
Functional Significance of Queuosine: The presence of queuosine at the wobble position has profound effects on translation.
-
Enhanced Translational Fidelity: Q-modified tRNAs can decode both N-A-C and N-A-U codons with similar efficiency. In contrast, unmodified G34-containing tRNAs show a strong preference for NAC codons.[1][29][30] This "wobble" flexibility ensures accurate and efficient translation of genes that use both codons.
-
Prevention of Frameshifting: By stabilizing the codon-anticodon interaction, queuosine helps maintain the correct reading frame during translation, preventing the synthesis of aberrant proteins.[3]
-
Regulation of Translation Rate: The modification can accelerate the translational speed at specific codons, thereby fine-tuning the rate of protein synthesis for certain transcripts.[30][31] This suggests a role for queuosine in regulating the expression of specific gene sets, such as those involved in bacterial virulence and biofilm formation.[30]
Methodologies for Studying 7-Deazaguanosine Modifications
Analyzing tRNA modifications presents a significant challenge due to the small size, extensive secondary structure, and chemical diversity of tRNA molecules.[32] Several techniques have been developed to detect and quantify queuosine.
| Enzyme | Gene | Domain | Function |
| GTP cyclohydrolase I | folE | Bacteria, Archaea | Initiates the pathway by converting GTP.[11] |
| QueD, QueE, QueC | queD, queE, queC | Bacteria, Archaea | Multi-step synthesis of preQ₀ from GTP intermediate.[10][13] |
| preQ₀ reductase | queF | Bacteria | Reduces preQ₀ to preQ₁ base.[8][15] |
| tRNA-guanine transglycosylase | tgt | Bacteria, Eukarya | Exchanges G34 in tRNA with preQ₁ (bacteria) or queuine (eukaryotes).[18][19] |
| Archaeal TGT | tgtA | Archaea | Exchanges G15 in tRNA with preQ₀ base.[14] |
| SAM:tRNA ribosyltransferase | queA | Bacteria | Adds ribosyl moiety to preQ₁-tRNA.[4] |
| Epoxyqueuosine reductase | queG | Bacteria | Final reduction step to form Q-tRNA.[7] |
| Archaeosine Synthase | arcS | Archaea | Converts preQ₀-tRNA to G+-tRNA.[24][33] |
Protocol: Periodate-dependent Analysis of Queuosine Sequencing (PAQS-seq)
This method provides single-base resolution profiling of Q-modification in tRNA via next-generation sequencing.[26][34][35] It leverages the unique chemical structure of the queuosine base.
Principle: Sodium periodate (NaIO₄) specifically oxidizes the cis-diol group within the cyclopentenediol moiety of queuosine. This oxidation opens the ring structure, creating a bulky adduct.[34][36] During reverse transcription for library preparation, this adduct causes the polymerase to stall or skip the modified base, resulting in a characteristic deletion signature in the sequencing data that marks the site of modification.[35]
Step-by-Step Methodology:
-
Total RNA Isolation: Isolate total RNA from cells or tissues using a standard Trizol or column-based method. Ensure high quality and purity of the RNA.
-
tRNA Enrichment (Optional but Recommended): Enrich for small RNAs (<200 nt) using a kit to increase the proportion of tRNA in the sample.
-
Periodate Treatment:
-
Resuspend 1-5 µg of RNA in 20 µL of reaction buffer (e.g., 100 mM sodium acetate, pH 5.2).
-
Add 2.5 µL of freshly prepared 50 mM sodium periodate.
-
Incubate in the dark at room temperature for 30 minutes. Causality: This step specifically oxidizes the Q-base. The reaction is performed in the dark to prevent light-induced degradation of the periodate.
-
Quench the reaction by adding 2.5 µL of 1 M glucose or glycerol and incubating for 5 minutes. Causality: This neutralizes any remaining periodate to prevent non-specific damage to the RNA.
-
-
RNA Cleanup: Purify the treated RNA using an RNA cleanup kit or ethanol precipitation to remove salts and quenching agents.
-
Library Preparation:
-
Proceed with a small RNA library preparation protocol (e.g., NEBNext Small RNA Library Prep Kit). This involves 3' adapter ligation, 5' adapter ligation, reverse transcription, and PCR amplification.
-
-
Next-Generation Sequencing: Sequence the prepared libraries on an Illumina platform.
-
Bioinformatic Analysis:
-
Trim adapter sequences from raw reads.
-
Align reads to a reference library of tRNA sequences.
-
Analyze the aligned reads for a deletion signature specifically at position 34 of Q-family tRNAs (tRNA-Asp, Asn, His, Tyr).
-
Calculate the modification stoichiometry by determining the fraction of reads with a deletion at this position compared to the total number of reads covering that position.
-
Other Analytical Techniques
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for identifying and quantifying RNA modifications.[2][26] It involves digesting tRNA to single nucleosides and measuring their mass-to-charge ratio, providing unambiguous identification.
-
Nanopore Direct RNA Sequencing: Emerging technologies allow for direct sequencing of RNA molecules, where modifications cause characteristic changes in the electrical current as the RNA passes through a nanopore.[31][37] This approach holds promise for transcriptome-wide, simultaneous detection of multiple modifications.
Conclusion and Future Directions
This compound is not merely an intermediate but a cornerstone in a conserved pathway that fine-tunes the machinery of translation. Its synthesis, incorporation, and maturation into queuosine represent a sophisticated biological strategy to enhance the accuracy and efficiency of protein synthesis. The divergence of the TGT enzyme family underscores the evolutionary adaptation of this fundamental process.
For researchers and drug development professionals, this pathway presents intriguing opportunities. The bacterial-specific nature of the de novo synthesis pathway, particularly the enzymes QueC, D, E, and F, makes them potential targets for novel antibacterial agents. Furthermore, the link between queuine availability from the gut microbiome and host translation in eukaryotes opens up new avenues for understanding host-microbe interactions in health and disease, including cancer and neurological disorders.[3][26][36] Continued innovation in analytical techniques will be paramount to unraveling the full complexity of the "tRNA epitranscriptome" and its role in cellular regulation.
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The Pivotal Role of 7-Deazaguanine Derivatives in Cellular Processes: A Technical Guide
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted functions of 7-deazaguanine derivatives in cellular processes. From their fundamental roles in nucleic acid modification to their emerging therapeutic potential, this document synthesizes current knowledge, explains the causality behind experimental observations, and provides actionable insights for future research and development.
Executive Summary
7-Deazaguanine derivatives, a class of nucleobase analogs where the nitrogen at position 7 of the purine ring is replaced by a carbon, are integral to a surprising array of biological functions.[1][2][3] Initially identified as components of complex transfer RNA (tRNA) modifications, their roles have expanded to include crucial functions in DNA integrity, viral defense mechanisms, and as secondary metabolites with therapeutic promise.[1][2][4] This guide will navigate the intricate world of 7-deazaguanine derivatives, elucidating their biosynthesis, their incorporation into macromolecules, and their profound impact on cellular physiology.
The Biosynthetic Hub: PreQ₀ as a Central Precursor
The journey of most 7-deazaguanine-containing molecules begins with a common precursor, 7-cyano-7-deazaguanine (preQ₀).[1][5] This pivotal molecule is synthesized from guanosine-5'-triphosphate (GTP) through a multi-step enzymatic pathway.[1][6] PreQ₀ serves as a critical branch point, directing the flow of 7-deazaguanine moieties into either RNA or DNA modification pathways, as well as into the synthesis of various secondary metabolites.[1][7]
The biosynthesis of preQ₀ from GTP involves four key enzymatic steps:
-
GTP cyclohydrolase I (FolE): Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.
-
6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD): Converts the product of FolE into 6-carboxy-5,6,7,8-tetrahydropterin.
-
7-carboxy-7-deazaguanine synthase (QueE): A radical S-adenosylmethionine (SAM) enzyme that transforms the pterin intermediate into 7-carboxy-7-deazaguanine (CDG).[4]
-
7-cyano-7-deazaguanine synthase (QueC): Catalyzes the final two ATP-dependent steps, converting CDG into preQ₀.[1][4]
The central role of preQ₀ highlights a fascinating crosstalk between RNA and DNA modification pathways, a concept that has gained significant traction in recent years.[2][7]
Orchestrating Translation: 7-Deazaguanine Derivatives in tRNA
The most well-characterized function of 7-deazaguanine derivatives lies in their modification of tRNA, particularly the hypermodified nucleoside queuosine (Q).[8][9] Queuosine is found at the wobble position (position 34) of tRNAs with a GUN anticodon, which includes those for histidine, asparagine, aspartic acid, and tyrosine.[8][9][10]
The Role of Queuosine in Translational Fidelity and Efficiency
The presence of queuosine in the anticodon loop has a profound impact on the efficiency and fidelity of protein synthesis.[2][8][9] It modulates codon-anticodon interactions, fine-tuning the translation process.[2][3] Specifically, queuosine modification prevents +1 frameshifting at NAU codons, ensuring the maintenance of the correct reading frame during mRNA translation.[10][11] This function is critical for producing functional proteins and maintaining cellular homeostasis.
Interestingly, while prokaryotes can synthesize queuine (the base of queuosine) de novo, eukaryotes must obtain it as a micronutrient from their diet or gut microflora.[8][9][10][11] This dependency underscores a fascinating link between the microbiome and the host's translational machinery.[11]
Queuosine and Cellular Stress Response
Beyond its role in routine translation, queuosine modification is implicated in cellular stress responses.[2][4] Studies have shown a correlation between the levels of queuosine-modified tRNA and the cell's ability to cope with oxidative and mitochondrial stress.[10][11] Hypomodification of queuosine in tRNA has been associated with cell proliferation and malignancy, suggesting a role in cell cycle control.[8][9]
A Novel Frontier: 7-Deazaguanine Derivatives in DNA
Once thought to be exclusive to tRNA, 7-deazaguanine derivatives have been discovered as modifications in the DNA of bacteria and bacteriophages.[6][7][12] This finding has opened up a new area of research in bacterial epigenetics and host-pathogen interactions.[2]
The Dpd System: A DNA Modification Cassette
In bacteria, a dedicated set of genes, often found in a genomic island and referred to as the dpd (deazapurine in DNA) cluster, is responsible for incorporating 7-deazaguanine derivatives into DNA.[6][12][13] This system utilizes the precursor preQ₀ and involves a specialized tRNA-guanine transglycosylase (TGT) homolog, DpdA, which, in conjunction with an ATPase, DpdB, inserts preQ₀ into DNA.[12][13] The inserted preQ₀ can be further modified to 2'-deoxy-7-amido-7-deazaguanosine (dADG) by the enzyme DpdC.[12][13]
A Shield Against Restriction: The Protective Role in Phage Genomes
One of the primary functions of 7-deazaguanine modifications in DNA is to protect bacteriophage genomes from the host bacterium's restriction-modification (R-M) systems.[2][6][14][15] By replacing guanine with these modified bases, the phage DNA becomes unrecognizable to many restriction enzymes, allowing it to evade cleavage and successfully replicate within the host.[6][14] This molecular camouflage is a key strategy in the ongoing evolutionary arms race between bacteria and their viral predators.[14][15] The diversity of these modifications is expanding, with several new derivatives recently identified in phage DNA, including 7-deazaguanine (dDG), 7-(methylamino)methyl-7-deazaguanine (mdpreQ₁), and 7-(formylamino)methyl-7-deazaguanine (fdpreQ₁).[14][16][17]
Therapeutic and Biotechnological Potential
The unique biological roles of 7-deazaguanine derivatives make them attractive targets for therapeutic intervention and valuable tools for biotechnology.
Enzyme Inhibition and Drug Development
The enzymes involved in the biosynthesis and modification of 7-deazaguanine derivatives represent potential targets for the development of novel antimicrobial agents. Furthermore, some 7-deazaguanine derivatives themselves exhibit biological activity. For instance, echiguanines A and B are inhibitors of phosphatidylinositol kinase.[1] The anticancer properties of preQ₀ have also been noted.[1][6]
Recently, novel 7-deazaguanine agents have shown promise in the treatment of autoimmune diseases.[18] These compounds act as substrates for queuine tRNA ribosyltransferase (QTRT) and can dramatically reduce the production of inflammatory cytokines like IL-6 in synovial fibroblasts from rheumatoid arthritis patients.[18]
Biotechnological Applications
The ability of 7-deazaguanine modifications to protect DNA from restriction enzymes has significant biotechnological implications.[1] Phages with modified genomes are being explored as more robust vectors for phage therapy.[1] Additionally, the enzymes from the Dpd system could be harnessed as tools for site-specific DNA modification in synthetic biology applications.
Experimental Workflows and Methodologies
Protocol for Identification of 7-Deazaguanine Derivatives in DNA by LC-MS/MS
This protocol outlines a robust method for the detection and quantification of 7-deazaguanine derivatives in genomic DNA.
Materials:
-
Genomic DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system
-
Appropriate buffers and standards for dPreQ₀ and dADG
Procedure:
-
DNA Digestion:
-
To 10 µg of genomic DNA, add 10 units of Nuclease P1 and incubate at 37°C for 2 hours in a final volume of 50 µL.
-
Add 10 units of Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours.
-
-
Sample Preparation:
-
Centrifuge the digested sample at 14,000 x g for 10 minutes to pellet any undigested material.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the filtered sample onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Perform mass spectrometry in positive ion mode, monitoring for the specific mass-to-charge ratios (m/z) and fragmentation patterns of the target 7-deazaguanine deoxynucleosides.[19]
-
-
Quantification:
-
Generate a standard curve using synthetic standards of the 7-deazaguanine derivatives of interest.
-
Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the standard curve.
-
Visualizing the Pathways
Biosynthesis of PreQ₀
Caption: Divergent pathways for the incorporation of preQ₀ into tRNA and DNA.
Quantitative Data Summary
| 7-Deazaguanine Derivative | Cellular Location | Primary Function | Key Enzymes Involved |
| Queuosine (Q) | tRNA (wobble position) | Fine-tuning translation efficiency and fidelity [2][3] | tRNA-guanine transglycosylase (TGT) |
| Archaeosine (G+) | tRNA (position 15) | Structural stabilization of tRNA [7] | Archaeal TGT |
| dPreQ₀ | DNA (bacteria, phages) | Protection from restriction enzymes [2][6] | DpdA, DpdB |
| dADG | DNA (bacteria, phages) | Protection from restriction enzymes [2][6] | DpdC |
Conclusion and Future Directions
The study of 7-deazaguanine derivatives has unveiled a remarkable layer of complexity in cellular regulation. From ensuring the fidelity of protein synthesis to protecting viral genomes, these modified nucleobases are at the nexus of fundamental biological processes. The elucidation of the biosynthetic and modification pathways provides a rich landscape for the discovery of novel enzyme inhibitors and therapeutic agents. Future research should focus on a deeper understanding of the regulatory mechanisms governing the flux of preQ₀ into different pathways and the full spectrum of cellular processes influenced by these modifications. The expanding diversity of 7-deazaguanine derivatives in phage genomes also presents an exciting opportunity to explore novel mechanisms of host-pathogen interaction and to develop new tools for biotechnology and synthetic biology.
References
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- Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages | Microbiology and Molecular Biology Reviews - ASM Journals.
- Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages | Request PDF - ResearchG
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- Queuosine tRNA Modification: Connecting the Microbiome to the Transl
- 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modific
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- Queuosine tRNA Modification: Connecting the Microbiome to the Transl
- Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification p
- Novel genomic island modifies DNA with 7-deazaguanine deriv
- Four additional natural 7-deazaguanine derivatives in phages and how to make them | Nucleic Acids Research | Oxford Academic.
- A new class of 7-deazaguanine agents targeting autoimmune diseases: dramatic reduction of synovial fibroblast IL-6 production from human rheumatoid arthritis patients and improved performance against murine experimental autoimmune encephalomyelitis - RSC Publishing.
- 7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA modific
- Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification p
- Four additional natural 7-deazaguanine deriv
- Four additional natural 7-deazaguanine deriv
- Four additional natural 7-deazaguanine derivatives in phages and how to make them | Nucleic Acids Research | Oxford Academic.
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The Pivotal Role of preQ1 Modification in Translational Regulation: A Technical Guide for Researchers
Abstract
The modification of transfer RNA (tRNA) molecules is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the myriad of known modifications, the hypermodified guanosine analog, queuosine (Q), located at the wobble position (34) of tRNAs for Aspartic Acid, Asparagine, Histidine, and Tyrosine, stands out for its unique biosynthesis and profound impact on translation. This technical guide provides an in-depth exploration of the biological significance of the preQ1 (pre-queuosine1) intermediate and the final queuosine modification. We will delve into the intricate mechanisms of preQ1-mediated gene regulation in bacteria via riboswitches, the fascinating dependency of eukaryotes on their microbiome for the queuine precursor, and the downstream consequences of Q-modification on translational accuracy, speed, and cellular homeostasis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental insights to investigate this fascinating nexus of metabolism, translation, and host-microbe interactions.
Introduction: Beyond the Canonical Genetic Code
The translation of messenger RNA (mRNA) into protein is a cornerstone of molecular biology, governed by the canonical base-pairing rules of the genetic code. However, the ribosome does not operate in a vacuum. The efficiency and accuracy of this process are exquisitely fine-tuned by a vast array of post-transcriptional modifications on tRNA molecules. These modifications, particularly within the anticodon loop, can dramatically alter the decoding properties of tRNA, influencing codon recognition, preventing frameshifting, and modulating the overall rate of protein synthesis[1].
Queuosine (Q) is a particularly compelling example of this regulatory layer. It is a 7-deazaguanosine derivative found in both bacteria and eukaryotes, but its biogenesis reveals a fundamental divergence. Bacteria can synthesize Q de novo from GTP, a pathway that involves the crucial intermediate, preQ1[2][3]. In contrast, eukaryotes are auxotrophic for the queuine base, the direct precursor for Q modification in their tRNAs, and must acquire it from their diet or gut microbiota[4][5]. This creates a direct molecular link between the host's microbiome and its translational machinery, with far-reaching implications for physiology and disease[4][6].
This guide will dissect the biological significance of preQ1 and queuosine modification, starting from the elegant regulatory circuits in bacteria and expanding to the complex interplay in eukaryotes that impacts everything from mitochondrial function to cancer cell proliferation.
Part 1: The Bacterial Paradigm - preQ1 Riboswitches as Master Regulators
In many bacteria, the biosynthesis and transport of preQ1 are tightly controlled by a fascinating class of cis-regulatory RNA elements known as preQ1 riboswitches[7][8]. These structured RNA domains, located in the 5' untranslated regions (5' UTRs) of relevant mRNAs, directly bind to the preQ1 metabolite, inducing a conformational change that modulates gene expression. This feedback mechanism ensures that the cellular concentration of preQ1 is maintained within an optimal range, preventing wasteful overproduction[9].
Mechanism of Action: A Conformational Switch
The preQ1 riboswitch operates by sequestering or exposing key regulatory sequences, thereby controlling either transcription or translation[8][10].
-
Transcriptional Regulation: In some bacteria, such as Bacillus subtilis, the preQ1 riboswitch controls the formation of a terminator or anti-terminator hairpin structure. In the absence of preQ1, the anti-terminator forms, allowing transcription to proceed. However, upon binding of preQ1, the RNA structure refolds to form a terminator hairpin, leading to premature transcription termination[8].
-
Translational Regulation: A more common mechanism involves the control of ribosome access to the Shine-Dalgarno (SD) sequence. In the preQ1-bound state, the riboswitch adopts a conformation that sequesters the SD sequence, preventing the initiation of translation[8][11][12].
Visualizing the preQ1 Riboswitch Mechanism
The following diagram illustrates the translational regulation by a preQ1-I riboswitch.
Caption: Translational regulation by a preQ1 riboswitch.
Part 2: The Eukaryotic Connection - A Tale of Diet, Microbiome, and Translational Fidelity
Eukaryotes present a different and, in many ways, more complex story. Lacking the machinery for de novo queuine synthesis, they are entirely dependent on external sources[4][5]. This dependency underscores a profound evolutionary relationship between eukaryotes and their gut microbiota, which are a primary source of this essential micronutrient[6].
From Queuine to Queuosine: The Eukaryotic Pathway
Once absorbed, the queuine base is incorporated into the wobble position of tRNAs with a GUN anticodon (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr) by a heterodimeric enzyme complex called tRNA-guanine transglycosylase (TGT)[4][13]. This enzyme catalyzes the exchange of the guanine at position 34 for queuine. In some instances, the Q modification can be further glycosylated to mannosyl-Q (manQ) or galactosyl-Q (galQ)[3][13].
Visualizing the Eukaryotic Queuosine Modification Pathway
This diagram outlines the journey of queuine from the gut microbiome to its incorporation into host tRNA.
Caption: Eukaryotic queuosine modification pathway.
The Functional Consequences of Queuosine Modification
The presence of queuosine at the wobble position has profound effects on the decoding properties of tRNA:
-
Enhanced Translational Fidelity: Queuosine modification is crucial for preventing +1 frameshifting during the translation of codons ending in U (NAU codons)[4]. The unmodified guanine at this position has a tendency to "slip," leading to the misreading of the mRNA and the synthesis of truncated or non-functional proteins. Q-modification stabilizes the codon-anticodon interaction, ensuring the correct reading frame is maintained.
-
Modulation of Translational Speed: The impact of Q on translational speed is codon-specific. It has been shown to increase the decoding speed of C-ending codons (NAC) for His and Asp, while decreasing the speed for U-ending codons (NAU) for Asn and Tyr[14]. This differential effect on translation speed suggests that Q-modification can fine-tune the expression of specific sets of genes enriched in these codons[15].
-
Mitochondrial Function: Queuosine modification is not restricted to cytosolic tRNAs; it is also present in mitochondrial tRNAs, where it plays a vital role in the translation of mitochondrial-encoded proteins[4]. A deficiency in queuosine has been linked to impaired mitochondrial respiration and a shift towards aerobic glycolysis, a metabolic state known as the Warburg effect, which is characteristic of many cancer cells[16].
-
Cellular Stress Response: The levels of Q-modification can be dynamic and have been shown to be critical for cellular responses to oxidative and mitochondrial stress[4]. Queuosine-modified tRNAs are also more resistant to cleavage by stress-induced ribonucleases like angiogenin[4].
Part 3: Broader Biological and Pathological Implications
The intricate regulation and functional importance of preQ1 and queuosine modification have significant implications for a wide range of biological processes and disease states.
-
Bacterial Virulence and Biofilm Formation: In pathogenic bacteria such as Shigella flexneri, queuosine modification has been implicated in virulence[7]. More recent studies have shown a broader role for Q-modification in controlling biofilm formation in both Gram-positive and Gram-negative bacteria, suggesting that targeting the Q-biosynthesis pathway could be a novel antimicrobial strategy[2][17].
-
Cancer Biology: The observation that many tumors exhibit queuosine-hypomodified tRNA and a Warburg-like metabolism has spurred interest in the role of Q in cancer[1][16]. The microbial metabolite preQ1 has been shown to inhibit the proliferation of cancer cell lines, an effect that is competed by queuine[]. This suggests a complex interplay between microbial metabolites in the tumor microenvironment that could influence cancer progression.
-
Neurobiology: Queuosine is essential for the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for the production of neurotransmitters like dopamine and serotonin[4][19]. Deficiencies in Q-modification have been linked to neurological and psychiatric disorders, highlighting the importance of the gut-brain axis in maintaining neuronal health[4].
Part 4: Experimental Protocols for the Researcher
Investigating the biological significance of preQ1 and queuosine modification requires a specialized toolkit of molecular biology techniques. Here, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: tRNA Isolation for Modification Analysis
Causality: High-purity tRNA is the essential starting material for any downstream analysis of modifications. This protocol is designed to enrich for small RNAs, including tRNA, while removing larger RNA species and other cellular contaminants.
Methodology:
-
Cell Lysis: Lyse cultured cells or homogenized tissue in a TRIzol-like reagent to denature proteins and preserve RNA integrity.
-
Phase Separation: Add chloroform and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein and lipids) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol to remove residual salts and contaminants.
-
Small RNA Enrichment (Optional but Recommended): For cleaner preparations, further enrich for small RNAs using a commercial kit (e.g., PureLink™ miRNA Isolation Kit) or by size-selection on a denaturing polyacrylamide gel (15% Urea-PAGE)[2].
-
Quantification and Quality Control: Resuspend the final tRNA-enriched pellet in RNase-free water. Determine the concentration using a NanoDrop spectrophotometer and assess integrity on a Bioanalyzer.
Protocol 2: Analysis of Queuosine Modification by Acryloyl Aminophenylboronic Acid (APB) Northern Blot
Causality: This method leverages the unique chemical structure of queuosine, which contains a cis-diol group. APB, when co-polymerized into a polyacrylamide gel, forms a reversible covalent bond with this cis-diol, retarding the migration of Q-modified tRNA during electrophoresis. This allows for the separation and quantification of modified versus unmodified tRNA species[20][21].
Methodology:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel containing APB.
-
RNA Loading: Load equal amounts of total or enriched small RNA into each well.
-
Electrophoresis: Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated RNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a probe specific to the tRNA of interest (e.g., a 32P-labeled or biotinylated DNA oligonucleotide).
-
Detection and Quantification: Visualize the bands corresponding to the modified (slower migrating) and unmodified (faster migrating) tRNA. Quantify the band intensities to determine the percentage of Q-modification.
Protocol 3: Ribosome Profiling to Assess Codon-Specific Translational Speed
Causality: Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of translation by sequencing the mRNA fragments protected by ribosomes. The density of ribosome footprints on a particular codon is inversely proportional to the speed of its translation. This technique is invaluable for determining the effect of Q-modification on the translation speed of specific codons[14].
Methodology:
-
Cell Lysis and Ribosome Stalling: Lyse cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.
-
Nuclease Digestion: Treat the lysate with RNase I to digest any mRNA not protected by ribosomes.
-
Monosome Isolation: Isolate the 80S monosomes (ribosome with its protected mRNA fragment) by sucrose density gradient ultracentrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription, and amplify the resulting cDNA by PCR to generate a sequencing library.
-
Deep Sequencing and Data Analysis: Sequence the library and align the reads to a reference transcriptome. Analyze the distribution of ribosome footprints to determine codon occupancy and infer translational speeds.
Protocol 4: Mass Spectrometry for Comprehensive Modification Profiling
Causality: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for identifying and quantifying the full spectrum of tRNA modifications. This technique provides unparalleled sensitivity and specificity.
Methodology:
-
tRNA Digestion: Digest purified tRNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
Liquid Chromatography: Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry: Analyze the eluting nucleosides by tandem mass spectrometry (MS/MS). The mass-to-charge ratio of the parent ion and its fragmentation pattern are used to identify and quantify each modified nucleoside, including queuosine and its precursors.
Protocol 5: Periodate-Dependent Analysis of Queuosine and Sulfur Modification Sequencing (PAQS-seq)
Causality: PAQS-seq is a high-throughput sequencing method for detecting Q-modification at single-base resolution. It relies on the chemical reactivity of the cis-diol in the queuosine base with periodate. This oxidation leads to specific signatures (deletions) in the sequencing data at the position of the modification[6][22].
Methodology:
-
Periodate Treatment: Treat total RNA with sodium periodate to oxidize the Q-base.
-
Library Preparation: Prepare a small RNA sequencing library from the periodate-treated RNA.
-
Deep Sequencing: Sequence the library.
-
Data Analysis: Align the sequencing reads to reference tRNA sequences. A characteristic increase in the deletion rate at position 34 of Q-tRNAs in the periodate-treated sample compared to an untreated control indicates the presence and allows for the semi-quantification of queuosine.
Part 5: Data Presentation and Interpretation
A critical aspect of studying tRNA modifications is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the results from the experimental protocols described above.
| tRNA Species | Codon(s) | % Q-Modification (APB Northern) | Ribosome Occupancy (Ribo-seq) | Relative Abundance (LC-MS) |
| tRNAAsp(GUC) | GAC, GAU | |||
| tRNAAsn(GUU) | AAC, AAU | |||
| tRNAHis(GUG) | CAC, CAU | |||
| tRNATyr(GUA) | UAC, UAU |
Conclusion and Future Directions
The study of preQ1 and queuosine modification has unveiled a sophisticated layer of translational control that spans from bacterial gene regulation to the intricate host-microbiome interactions in eukaryotes. The preQ1 riboswitch serves as a paradigm for direct metabolite sensing by RNA, while the eukaryotic dependency on queuine highlights a vital nutritional and symbiotic link to the microbial world. The profound impact of queuosine on translational fidelity, speed, and cellular homeostasis positions it as a key player in a growing number of physiological and pathological processes, including cancer, neurological disorders, and infectious diseases.
For drug development professionals, the bacterial Q-biosynthesis pathway and the preQ1 riboswitch present novel targets for antimicrobial agents. Furthermore, modulating queuosine levels in eukaryotes, either through dietary intervention or by targeting the TGT enzyme, may offer therapeutic avenues for a range of human diseases. The experimental strategies outlined in this guide provide a robust framework for researchers to further unravel the complexities of this fascinating tRNA modification and its far-reaching biological significance.
References
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Queuosine tRNA Modification: Connecting the Microbiome to the Translatome. Cells. [Link]
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Structure and function of preQ1 riboswitches. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. [Link]
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Impact of queuosine modification of endogenous E. coli tRNAs on sense codon reassignment. Frontiers in Bioengineering and Biotechnology. [Link]
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Queuosine modification of tRNAs increases the translational speed of... ResearchGate. [Link]
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A Nutrient-Driven tRNA Modification Alters Translational Fidelity and Genome-wide Protein Coding across an Animal Genus. PLoS Biology. [Link]
-
Decoding the general role of tRNA queuosine modification in eukaryotes. Nature Communications. [Link]
-
Molecular mechanism for preQ1-II riboswitch function revealed by molecular dynamics. RNA. [Link]
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Queuosine modification of tRNA: its divergent role in cellular machinery. Biochemical Society Transactions. [Link]
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tRNA queuosine modification is involved in biofilm formation and virulence in bacteria. Nucleic Acids Research. [Link]
-
PreQ1 riboswitch. Wikipedia. [Link]
-
Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence. Journal of Biological Chemistry. [Link]
-
Decoding the general role of tRNA queuosine modification in eukaryotes. Nature Communications. [Link]
-
Queuosine tRNA Modification: Connecting the Microbiome to the Translatome. ResearchGate. [Link]
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PreQ1 riboswitch. Grokipedia. [Link]
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Microbial Metabolite PreQ1 and its Role in Modulating Host tRNA Modification, Gene Expression, and Cancer Cell Proliferation. ResearchGate. [Link]
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Biogenesis and roles of tRNA queuosine modification and its glycosylated derivatives in human health and diseases. The Journal of Biochemistry. [Link]
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Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing. Nucleic Acids Research. [Link]
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Queuine Micronutrient Deficiency Promotes Warburg Metabolism and Reversal of the Mitochondrial ATP Synthase in Hela Cells. Metabolites. [Link]
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Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing. ResearchGate. [Link]
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Two microbiome metabolites compete for tRNA modification to impact mammalian cell proliferation and translation quality control. Semantic Scholar. [Link]
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tRNA queuosine modification is involved in biofilm formation and virulence in bacteria. Nucleic Acids Research. [Link]
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Queuosine Deficiency in Eukaryotes Compromises Tyrosine Production through Increased Tetrahydrobiopterin Oxidation. Journal of Biological Chemistry. [Link]
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Queuosine-modified tRNAs confer nutritional control of protein translation. EMBO Journal. [Link]
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A Nutrient-Driven tRNA Modification Alters Translational Fidelity and Genome-wide Protein Coding across an Animal Genus. Knowledge at UChicago. [Link]
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Detection and quantification of glycosylated queuosine modified tRNAs by acid denaturing and APB gels. RNA. [Link]
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Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing. Nucleic Acids Research. [Link]
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Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing. Oxford Academic. [Link]
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Characterization of Engineered PreQ1 Riboswitches for Inducible Gene Regulation in Mycobacteria. Applied and Environmental Microbiology. [Link]
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Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing. Nucleic Acids Research. [Link]
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Queuosine is incorporated into precursor tRNA before splicing. Nature Chemical Biology. [Link]
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Detection and quantification of glycosylated queuosine modified tRNAs by acid denaturing and APB gels. RNA. [Link]
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Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing. Nucleic Acids Research. [Link]
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Analysis of Queuosine tRNA Modification Using APB Northern Blot Assay. ResearchGate. [Link]
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Title: A Guide to the Enzymatic Synthesis of 7-Aminomethyl-7-Deazaguanosine (preQ₁) from 7-Cyano-7-Deazaguanine (preQ₀)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-aminomethyl-7-deazaguanine (preQ₁), a key precursor to the hypermodified tRNA nucleoside queuosine (Q), represents a critical node in bacterial metabolism.[1][2] The synthesis of queuosine is vital for translational fidelity and efficiency, making the enzymes in its biosynthetic pathway potential targets for novel antimicrobial agents.[2][3] This technical guide provides a comprehensive overview of the enzymatic conversion of 7-cyano-7-deazaguanine (preQ₀) to preQ₁, a reaction catalyzed by the unique nitrile reductase, QueF. We will delve into the mechanistic underpinnings of the QueF enzyme, provide detailed protocols for its use in in vitro synthesis, and discuss analytical methods for product verification. This document is intended for researchers in biochemistry, microbiology, and drug development seeking to produce and study this important metabolite.
Introduction: The Significance of the Queuosine Pathway
Queuosine (Q) is a complex, hypermodified nucleoside found in the wobble position (position 34) of tRNAs for specific amino acids like tyrosine, histidine, asparagine, and aspartate in most bacteria and eukaryotes.[1][4] Its presence is crucial for accurate and efficient protein synthesis.[5] Unlike eukaryotes, which must salvage the queuine base from their diet or gut microbiota, most bacteria can synthesize queuosine de novo starting from guanosine-5'-triphosphate (GTP).[1][5][6]
The bacterial biosynthetic pathway is a multi-step process. First, GTP is converted to preQ₀ through the sequential action of four enzymes: GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[7][8][9] The final step in the tRNA-independent portion of this pathway is the conversion of preQ₀ to preQ₁, the subject of this guide.[10] This preQ₁ base is then inserted into the tRNA by a tRNA-guanine transglycosylase (TGT) and further modified to yield the final queuosine nucleoside.[9][10]
The conversion of preQ₀ to preQ₁ is a chemically challenging four-electron reduction of a nitrile to a primary amine, a reaction that is unique in biology and catalyzed by the enzyme QueF.[8][11] Understanding and harnessing this enzymatic step is fundamental for producing preQ₁ for structural studies, inhibitor screening, and exploring its role in bacterial physiology.
The Key Enzyme: QueF, a Biological Nitrile Reductase
QueF (EC 1.7.1.13), also known as preQ₁ synthase, is a remarkable enzyme belonging to the tunnel-fold (T-fold) superfamily.[12][13] It catalyzes the NADPH-dependent reduction of the nitrile group of preQ₀ to the aminomethyl group of preQ₁.[14][15]
Structure and Mechanism
The catalytic mechanism of QueF is distinct and involves covalent catalysis.[12] Key insights into its function have been revealed through structural biology and biochemical studies.
-
Covalent Thioimide Intermediate : The reaction initiates with a nucleophilic attack from a highly conserved active site cysteine residue (e.g., Cys55 in Bacillus subtilis QueF) on the nitrile carbon of preQ₀.[10][11] This forms a covalent thioimide intermediate.[11][16] This step is crucial as it activates the nitrile for reduction while sequestering it within the active site.
-
NADPH-Dependent Reduction : The reduction proceeds in two successive, two-electron steps, with each step consuming one molecule of NADPH.[14] The thioimide intermediate is first reduced to a thiohemiaminal (or a related imine species), which is then further reduced to release the final product, preQ₁, and regenerate the free cysteine thiol on the enzyme.[10][11] The use of two NADPH molecules for a single nitrile-to-amine conversion underscores the energetic requirements of this transformation.[14]
-
Quaternary Structure : QueF assembles into a homodecameric or homododecameric structure, which is believed to stabilize the enzyme and protect the reactive cysteine residue from oxidative damage.[12][13][15] An intramolecular disulfide bond between the catalytic cysteine and a second conserved cysteine has been observed, suggesting a mechanism for protecting the enzyme from irreversible oxidation under cellular stress.[11][15]
The overall biosynthetic pathway leading to preQ₁ is illustrated below.
Figure 1: Biosynthetic pathway from GTP to preQ₁, highlighting the QueF-catalyzed reduction of preQ₀.
Experimental Guide: In Vitro Synthesis of preQ₁
This section provides a generalized workflow and protocol for the enzymatic synthesis of preQ₁. The protocol assumes the availability of purified QueF enzyme and the preQ₀ substrate.
General Experimental Workflow
A successful synthesis campaign follows a logical progression from reagent preparation to final product analysis.
Figure 2: General workflow for the in vitro enzymatic synthesis of preQ₁.
Reagents and Materials
-
Purified QueF enzyme (e.g., from B. subtilis or E. coli, expressed recombinantly)
-
7-cyano-7-deazaguanine (preQ₀) substrate
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 2 mM Dithiothreitol (DTT)
-
Quenching Solution: 1 M HCl or 10% Trichloroacetic acid (TCA)
-
Analytical equipment: HPLC system with a C18 column, Mass Spectrometer.
Step-by-Step Synthesis Protocol
This protocol is designed for a 1 mL final reaction volume. It should be optimized for your specific enzyme preparation and scaled as needed.
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare the reaction mixture on ice. Add components in the order listed in the table below. The rationale for adding the enzyme last is to ensure all components are well-mixed and at the reaction temperature before initiating the catalysis.
-
Initiate the Reaction : Add the purified QueF enzyme to the reaction mixture to initiate the synthesis. Mix gently by pipetting.
-
Incubation : Incubate the reaction at 37°C for 2-4 hours. Reaction progress can be monitored by taking small aliquots over time and analyzing them by HPLC.
-
Reaction Quenching : To stop the reaction, add 100 µL of 1 M HCl or an equivalent quenching agent. This denatures the enzyme, halting all catalytic activity. Centrifuge the quenched reaction at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Sample Preparation for Analysis : Carefully transfer the supernatant to a new tube. This solution contains your product (preQ₁), unreacted substrate (preQ₀), and other reaction components. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
Recommended Reaction Conditions
The following table summarizes the components for a typical 1 mL reaction. The concentrations provided are common starting points for optimization.
| Component | Stock Concentration | Volume to Add | Final Concentration | Purpose |
| Nuclease-Free Water | - | to 1 mL | - | Solvent |
| 10x Reaction Buffer | 10x | 100 µL | 1x | Provides optimal pH, ionic strength, and cofactors (Mg²⁺) for enzyme stability and activity. |
| DTT | 1 M | 2 µL | 2 mM | A reducing agent to maintain the catalytic cysteine in its active reduced state.[15] |
| preQ₀ Substrate | 10 mM | 10 µL | 100 µM | The starting material for the synthesis. |
| NADPH | 100 mM | 5 µL | 500 µM | The essential reducing cofactor. A stoichiometric excess (2:1 required) is used to drive the reaction forward.[14] |
| Purified QueF Enzyme | 1 mg/mL | 10 µL | 10 µg/mL (~0.5 µM) | The biocatalyst. Concentration may require optimization. |
Product Analysis and Verification
Confirmation of preQ₁ synthesis is critical. A combination of chromatographic and mass spectrometric techniques provides unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary tool for monitoring the reaction. Using a reverse-phase C18 column, preQ₁ will have a different retention time than preQ₀ due to the change in polarity from a nitrile (-CN) to an aminomethyl (-CH₂NH₂) group. By comparing the chromatogram of the reaction mixture to authentic standards of preQ₀ and preQ₁, one can quantify the conversion.
-
Mass Spectrometry (MS) : To confirm the identity of the product peak from HPLC, fractions can be collected and analyzed by high-resolution mass spectrometry. The observed mass should match the calculated exact mass of preQ₁.
-
preQ₀ (C₇H₅N₅O) : Calculated [M+H]⁺ = 176.0567
-
preQ₁ (C₇H₉N₅O) : Calculated [M+H]⁺ = 180.0879
-
Conclusion and Future Outlook
The enzymatic synthesis of 7-aminomethyl-7-deazaguanosine using QueF is a robust and highly specific method for producing this valuable metabolite. This guide outlines the fundamental principles, a detailed workflow, and a practical protocol for its in vitro production. The ability to synthesize preQ₁ opens avenues for investigating downstream enzymes in the queuosine pathway, developing high-throughput screens for QueF inhibitors, and exploring the broader biological roles of 7-deazaguanine modifications. As the challenge of antimicrobial resistance grows, targeting unique and essential bacterial pathways like queuosine biosynthesis remains a promising strategy for the development of next-generation therapeutics.
References
- National Institutes of Health (NIH). (n.d.). High-Resolution Structure of the Nitrile Reductase QueF Combined with Molecular Simulations Provide Insight into Enzyme Mechanism.
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McCarty, R. M., & Bandarian, V. (2009). The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps. Biochemistry, 48(17), 3847–3852. [Link]
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Sherman, E., & Belashov, I. A. (2013). Structure and function of preQ1 riboswitches. RNA biology, 10(2), 186–195. [Link]
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ResearchGate. (n.d.). Queuosine and archeosine synthesis pathways. preQ0 is synthesized from... [Link]
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ResearchGate. (n.d.). Proposed mechanism of QueF-catalyzed nitrile reduction. [Link]
- Grokipedia. (n.d.). PreQ1 synthase.
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ResearchGate. (n.d.). Biosynthetic pathway to queuosine in bacteria. TGT , tRNA-guanine transglycosylase. [Link]
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Hutinet, G., et al. (2019). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Applied and Environmental Microbiology, 85(23), e01831-19. [Link]
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Zegarra, C., et al. (2013). Crystal Structure of the Archaeosine Synthase QueF-Like – Insights into Amidino Transfer and tRNA Recognition by the Tunnel Fold. PLoS ONE, 8(6), e68027. [Link]
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National Institutes of Health (NIH). (2023). Queuosine Salvage in Bartonella henselae Houston 1: A Unique Evolutionary Path. [Link]
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El Yacoubi, B., et al. (2019). Discovery of novel bacterial queuine salvage enzymes and pathways in human pathogens. Proceedings of the National Academy of Sciences, 116(40), 19766-19771. [Link]
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Swairjo, M. A., et al. (2005). Crystallization and preliminary X-ray characterization of the nitrile reductase QueF: a queuosine-biosynthesis enzyme. Acta Crystallographica Section F, 61(10), 945-948. [Link]
-
Van Lanen, S. G., et al. (2017). Protection of the Queuosine Biosynthesis Enzyme QueF from Irreversible Oxidation by a Conserved Intramolecular Disulfide. Biochemistry, 56(12), 1735-1744. [Link]
-
Wikipedia. (n.d.). PreQ1 riboswitch. [Link]
-
Phillips, G., et al. (2009). Diversity of Archaeosine Synthesis in Crenarchaeota. Journal of Bacteriology, 191(22), 7041–7051. [Link]
-
ResearchGate. (n.d.). Queuosine (Q) biosynthesis, secondary structure and tertiary fold of... [Link]
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Thumbs, P., et al. (2021). Synthesis of O6-alkylated preQ1 derivatives. Beilstein Journal of Organic Chemistry, 17, 2235–2241. [Link]
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de Crécy-Lagard, V., et al. (2018). Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. Current Opinion in Microbiology, 42, 1-7. [Link]
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Thiaville, P. C., et al. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. Proceedings of the National Academy of Sciences, 113(11), E1450-E1459. [Link]
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A Senior Application Scientist's Guide to the Structural Analysis of 7-Aminomethyl-7-deazaguanosine-Containing Nucleic Acids
Introduction: The Significance of 7-Aminomethyl-7-deazaguanosine in Nucleic Acid Structure and Function
This compound is a modified nucleoside characterized by the substitution of the N7 nitrogen of guanosine with a carbon atom, to which an aminomethyl group is attached.[1][2][3][4] This seemingly subtle alteration has profound implications for the chemical properties and biological roles of the nucleic acids that contain it. Found in both tRNA and the DNA of certain bacteriophages, this modification, and its precursors, play critical roles in processes ranging from translational fidelity to viral defense against host restriction systems.[5][6][7][8][9][10]
The 7-deazaguanine core structure is a key feature of modified nucleosides like queuosine in bacteria and eukaryotes, and archaeosine in archaea.[9][11] 7-Aminomethyl-7-deazaguanine itself is a precursor in the biosynthesis of queuosine.[8][12] The presence of the aminomethyl group in the major groove of the DNA double helix introduces a positive charge, which can significantly influence local conformation and stability.[13][14][15]
For researchers in drug development and molecular biology, understanding the precise three-dimensional structure of nucleic acids containing this compound is paramount. This knowledge can unlock insights into their mechanisms of action, inform the design of novel therapeutics, and provide a deeper understanding of fundamental biological processes. This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of these modified nucleic acids, from their chemical synthesis to their detailed characterization by state-of-the-art analytical techniques.
Part 1: Synthesis of this compound-Modified Oligonucleotides
The foundation of any structural study is the availability of high-purity, site-specifically modified oligonucleotides. The gold standard for this is solid-phase synthesis using phosphoramidite chemistry.[16][17] This requires the chemical synthesis of the this compound phosphoramidite building block.
Synthesis of this compound Phosphoramidite
The synthesis of the phosphoramidite of this compound is a multi-step process that begins with the parent nucleoside. The primary amino group of the aminomethyl moiety and the exocyclic amine of the deazaguanine base must be protected to prevent side reactions during oligonucleotide synthesis. A common strategy involves the use of the trifluoroacetyl (TFA) protecting group for the aminomethyl amine and an isobutyryl group for the exocyclic amine.
Experimental Protocol: Synthesis of N2-isobutyryl-7-(N-trifluoroacetyl-aminomethyl)-7-deaza-2'-deoxyguanosine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite
-
Protection of the Amines:
-
Start with commercially available 7-aminomethyl-7-deaza-2'-deoxyguanosine.
-
React with trifluoroacetic anhydride to selectively protect the aminomethyl group.
-
Subsequently, protect the exocyclic N2 amine with isobutyryl chloride.
-
Purify the doubly protected nucleoside by silica gel chromatography.
-
-
5'-O-DMT Protection:
-
React the protected nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine to protect the 5'-hydroxyl group.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Purify the 5'-O-DMT protected nucleoside by silica gel chromatography.
-
-
Phosphitylation:
-
The final step is the phosphitylation of the 3'-hydroxyl group.
-
React the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the phosphitylating agent.
-
Purify the final phosphoramidite product by precipitation or flash chromatography under inert atmosphere.
-
Solid-Phase Oligonucleotide Synthesis
With the custom phosphoramidite in hand, the modified oligonucleotide can be synthesized on an automated DNA synthesizer.[6][17][18]
Experimental Protocol: Automated Solid-Phase Synthesis of a this compound-Containing Oligonucleotide
-
Synthesizer Setup:
-
Dissolve the custom phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install the phosphoramidite vial on a designated port on the DNA synthesizer.
-
Use a solid support (e.g., controlled pore glass - CPG) functionalized with the desired 3'-terminal nucleoside.
-
-
Synthesis Cycle: The synthesis proceeds in a series of repeated cycles for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside with an acid (e.g., trichloroacetic acid).
-
Coupling: Activation of the incoming phosphoramidite (in this case, the this compound phosphoramidite) with an activator (e.g., 5-ethylthiotetrazole) and its subsequent reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine/THF).
-
-
Cleavage and Deprotection:
-
After the final coupling cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonia solution or a mixture of ammonia and methylamine (AMA).
-
This step also removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (isobutyryl and trifluoroacetyl). The conditions for the removal of the trifluoroacetyl group should be carefully optimized to ensure complete deprotection without degradation of the oligonucleotide.
-
-
Purification:
-
The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Diagram of the Solid-Phase Synthesis Cycle:
Caption: Workflow of the automated solid-phase oligonucleotide synthesis cycle.
Part 2: Structural Analysis Techniques
Once the purified this compound-containing oligonucleotide is obtained, a suite of powerful analytical techniques can be employed to elucidate its three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of nucleic acids.[13][14] It provides atomic-resolution information on the conformation of the sugar-phosphate backbone, glycosidic torsion angles, and base pairing interactions.
Experimental Protocol: 2D NMR Structural Analysis of a Modified DNA Duplex
-
Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 0.5-1.0 mM.
-
For exchangeable proton experiments, the sample is dissolved in 90% H₂O/10% D₂O. For non-exchangeable proton experiments, the sample is lyophilized and redissolved in 99.96% D₂O.
-
-
NMR Data Acquisition: A series of 2D NMR experiments are performed:
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (typically < 5 Å), which is crucial for determining inter-proton distances and for sequential assignment of resonances.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows through-bond correlations between protons within the same spin system (i.e., within a single deoxyribose sugar ring).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
¹H-³¹P HETCOR (Heteronuclear Correlation): Correlates protons with phosphorus atoms in the backbone, providing information on backbone conformation.
-
-
Data Processing and Analysis:
-
The acquired NMR data is processed using software such as NMRPipe.
-
Resonances are assigned using software like SPARKY or CARA.
-
NOE cross-peaks are integrated to obtain distance restraints.
-
Dihedral angle restraints are derived from coupling constants measured in TOCSY and DQF-COSY spectra.
-
-
Structure Calculation:
-
The experimental restraints (distances and dihedral angles) are used in molecular dynamics (MD) simulations or simulated annealing protocols to calculate a family of structures consistent with the NMR data.
-
Software packages like AMBER, CHARMM, or XPLOR-NIH are commonly used for structure calculation.
-
Table 1: Key NMR Observables and their Structural Interpretation
| NMR Observable | Structural Information |
| Imino proton chemical shifts | Base pairing and hydrogen bonding |
| NOE connectivity patterns | Sequential assignment and overall fold |
| Sugar pucker (from H1'-H2' coupling) | Conformation of the deoxyribose ring |
| Backbone torsion angles (from ³¹P chemical shifts) | Conformation of the phosphodiester backbone |
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecule in the crystalline state.[19] While obtaining high-quality crystals of nucleic acids can be challenging, the resulting structures offer unparalleled detail.
Experimental Protocol: Crystallization and Structure Determination of a Modified Nucleic Acid
-
Crystallization Screening:
-
The purified oligonucleotide is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using high-throughput screening methods such as hanging-drop or sitting-drop vapor diffusion.[20][21]
-
The concentration of the nucleic acid is typically in the range of 1-10 mg/mL.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, the crystallization conditions are optimized by fine-tuning the concentrations of the components of the crystallization cocktail to improve crystal size and quality.
-
-
Data Collection:
-
A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
-
Structure Determination:
-
The diffraction data is processed to obtain the unit cell parameters and space group.
-
The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).
-
An initial model is built into the electron density map and refined against the diffraction data.
-
Diagram of the X-ray Crystallography Workflow:
Caption: The major steps involved in determining a nucleic acid structure by X-ray crystallography.
Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight of the synthesized oligonucleotide and for confirming the successful incorporation of the modification.[22][23][24][25] Tandem mass spectrometry (MS/MS) can also provide sequence information and help to pinpoint the location of the modification.[4][7][26]
Experimental Protocol: ESI-MS and MS/MS Analysis of a Modified Oligonucleotide
-
Sample Preparation:
-
The purified oligonucleotide is desalted to remove any interfering salts.
-
The sample is dissolved in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of a volatile base like triethylamine.
-
-
ESI-MS Analysis:
-
The sample is infused into the ESI source of a mass spectrometer.
-
The mass spectrometer is operated in negative ion mode, as nucleic acids are polyanionic.
-
The resulting mass spectrum will show a series of multiply charged ions. Deconvolution of this series of peaks yields the accurate molecular weight of the oligonucleotide.
-
-
MS/MS Analysis:
-
For sequence verification, a specific multiply charged ion is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID).
-
The fragmentation of the oligonucleotide backbone generates a series of fragment ions (a, b, c, d, w, x, y, and z ions) that can be used to read the sequence. The mass shift corresponding to the this compound modification will be observed in the fragment ions containing this residue.
-
Table 2: Common Mass Spectrometry Techniques for Oligonucleotide Analysis
| Technique | Information Provided |
| ESI-MS | Accurate molecular weight determination |
| MALDI-TOF MS | Rapid molecular weight verification |
| MS/MS (CID) | Sequence verification and localization of modifications |
Conclusion: A Multi-faceted Approach to Structural Elucidation
The structural analysis of nucleic acids containing this compound requires a synergistic approach that combines chemical synthesis with advanced analytical techniques. Solid-phase synthesis provides the essential starting material, while NMR spectroscopy, X-ray crystallography, and mass spectrometry each offer unique and complementary insights into the structure of these modified biopolymers. By carefully applying the methodologies outlined in this guide, researchers can unravel the intricate three-dimensional architectures of these important molecules, paving the way for new discoveries in biology and medicine.
References
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Stone, M. P., et al. (2013). Site-Specific Stabilization of DNA by a Tethered Major Groove Amine, 7-Aminomethyl-7-deaza-2′-deoxyguanosine. Biochemistry, 52(43), 7589–7598. [Link]
-
Stone, M. P., et al. (2013). Site-Specific Stabilization of DNA by a Tethered Major Groove Amine, 7-Aminomethyl-7-deaza-2′-deoxyguanosine. Biochemistry, 52(43), 7589–7598. [Link]
-
Seela, F., & Mersmann, K. (1992). 7-Deazaguanosine: Phosphoramidite and Phosphonate Building Blocks for Solid-Phase Oligoribonucleotide Synthesis. HETEROCYCLES, 34(2), 229. [Link]
-
Van Lanen, S. G., et al. (2017). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 45(13), 7649–7661. [Link]
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Schürch, S., et al. (2007). Mass spectrometry of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1629–1633. [Link]
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Van Lanen, S. G., et al. (2017). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 45(13), 7649–7661. [Link]
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Van Lanen, S. G., et al. (2017). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 45(13), 7649–7661. [Link]
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Hutinet, G., et al. (2017). Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. RNA Biology, 14(9), 1175–1184. [Link]
-
Stone, M. P., et al. (2013). Site-Specific Stabilization of DNA by a Tethered Major Groove Amine, 7-Aminomethyl-7-deaza-2′-deoxyguanosine. Biochemistry, 52(43), 7589–7598. [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]
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Okada, N., et al. (1978). Structure determination of a nucleoside Q precursor isolated from E. coli tRNA: 7-(aminomethyl)-7-deazaguanosine. Nucleic Acids Research, 5(7), 2289–2296. [Link]
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Daly, L. A., et al. (2023). Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. Rapid Communications in Mass Spectrometry, 37(17), e9596. [Link]
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Daly, L. A., et al. (2023). Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. Rapid Communications in Mass Spectrometry, 37(17), e9596. [Link]
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Snell, E. H., & Helliwell, J. R. (1999). X Ray crystallography. Journal of Clinical Pathology: Clinical Molecular Pathology, 52(2), 79–84. [Link]
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Biotage. (2022). Solid Phase Oligonucleotide Synthesis. [Link]
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Gonzalez, R. L., & Tinoco, I. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55767. [Link]
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Glen Research. (2010). Simple Oligonucleotide Modification Using Click Chemistry. [Link]
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Novatia. (n.d.). Oligonucleotide MS Fragmentation. [Link]
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Chen, H., et al. (2011). Fragmentation mechanisms of oligodeoxynucleotides studied by H/D exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(1), 85–96. [Link]
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Weigele, P. R., et al. (2020). Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification. DSpace@MIT. [Link]
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Hutinet, G., et al. (2017). Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. RNA Biology, 14(9), 1175–1184. [Link]
-
Hutinet, G., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research, 51(17), 9037–9050. [Link]
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D'Souza, V. M., & Summers, M. F. (2014). General Strategies for RNA X-ray Crystallography. International Journal of Molecular Sciences, 15(12), 22366–22384. [Link]
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Doudna, J. A. (n.d.). RNA structures determined by X-ray crystallography. Doudna Lab. [Link]
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Brown, T., & Brown, D. J. (2018). Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides. Molecules, 23(11), 2796. [Link]
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Doudna, J. A. (1998). Methods to Crystallize RNA. Current Protocols in Nucleic Acid Chemistry. [Link]
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Pavan, A. A., et al. (2020). Purification, crystallization and preliminary X-ray diffraction analysis of the RNA-dependent RNA polymerase from Thosea asigna virus. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 76(Pt 1), 20–25. [Link]
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Genetic Regulation of 7-Aminomethyl-7-Deazaguanosine (preQ₁) Production: A Technical Guide for Researchers
An in-depth technical guide or whitepaper on the core.
Abstract
7-aminomethyl-7-deazaguanine (preQ₁), a pivotal intermediate in the biosynthesis of the hypermodified nucleoside queuosine (Q), plays a crucial role in ensuring translational fidelity in bacteria.[1][2][3] Queuosine, found at the wobble position of specific transfer RNAs (tRNAs), is a complex modification synthesized de novo in bacteria, while eukaryotes typically acquire it from their diet or gut microbiota.[1][4] The biosynthesis of preQ₁ is a tightly controlled process, primarily governed by a class of cis-acting regulatory RNA elements known as riboswitches. These preQ₁-responsive riboswitches, existing in at least three distinct classes, sense the intracellular concentration of preQ₁ and modulate the expression of genes involved in its synthesis and transport.[2][4] This feedback mechanism prevents the overproduction of this metabolite, which is critical for bacterial fitness and, in some cases, virulence.[2][5] This guide provides an in-depth examination of the enzymatic pathway leading to preQ₁ production and the sophisticated genetic regulatory circuits, particularly the structural and mechanistic details of the preQ₁-I and preQ₁-II riboswitches, that govern its homeostasis. Furthermore, we present detailed experimental protocols for the investigation of these regulatory systems, offering a comprehensive resource for researchers in microbiology, molecular biology, and drug development.
Part 1: The Queuosine Biosynthetic Pathway
Introduction to Queuosine (Q) and its Precursors
Queuosine (Q) is a hypermodified guanine analog found in the first (wobble) position of the anticodon loop of tRNAs specific for asparagine, aspartic acid, histidine, and tyrosine (tRNAsAsn, tRNAsAsp, tRNAsHis, and tRNAsTyr).[1][3][4] Its presence is nearly universal in bacteria and eukaryotes, contributing significantly to the speed and accuracy of protein synthesis.[1][5][6] The pathway to create this complex modification begins with guanosine-5'-triphosphate (GTP) and proceeds through several intermediates, with 7-aminomethyl-7-deazaguanosine, commonly known as preQ₁, being a critical precursor.[4][7] The biosynthesis of preQ₁ is a hallmark of bacteria, making the enzymes and regulatory elements involved exclusive to this domain of life.[1]
The Enzymatic Cascade from GTP to preQ₁
The conversion of GTP to preQ₁ is a multi-step enzymatic process that remained enigmatic for many years but has now been largely elucidated.[7] It involves a series of enzymes encoded by the que gene cluster (often queCDEF in an operon, as seen in Bacillus subtilis) that catalyze the transformation of the purine ring.[4][8]
The pathway begins with GTP cyclohydrolase I (GCH1), encoded by folE in E. coli, which is also the first enzyme in the folate pathway.[9] This enzyme opens the imidazole ring of GTP. Subsequent steps, catalyzed by QueD, QueE, and QueC, lead to the formation of 7-cyano-7-deazaguanine (preQ₀), the immediate precursor to preQ₁.[1][10] The final step in preQ₁ synthesis is the reduction of the nitrile group of preQ₀ to an aminomethyl group, a reaction catalyzed by the NADPH-dependent enzyme QueF.[1][7][11]
The table below summarizes the core enzymes involved in the synthesis of preQ₁.
| Gene | Enzyme Name | Function in preQ₁ Biosynthesis |
| folE | GTP Cyclohydrolase I (GCYH-I) | Catalyzes the first step in the pathway, converting GTP.[9] |
| queD | 6-carboxy-5,6,7,8-tetrahydropterin synthase | Involved in the multi-step conversion of the GTP derivative.[1][10] |
| queE | 7-carboxy-7-deazaguanine (CDG) synthase | A radical S-adenosylmethionine (SAM) enzyme that catalyzes a ring contraction to produce CDG.[1][9][10] |
| queC | 7-cyano-7-deazaguanine synthase | An ATPase that catalyzes the two-step conversion of CDG into preQ₀.[7][10] |
| queF | preQ₀ reductase | Reduces the nitrile group of preQ₀ to the aminomethyl group of preQ₁, using NADPH as a cofactor.[7][11][12] |
Visualization of the Biosynthetic Pathway
The biosynthetic pathway from GTP to Queuosine is a linear cascade of enzymatic reactions. The following diagram illustrates the key conversion steps leading to preQ₁ and its subsequent incorporation into tRNA and modification into Queuosine.
Caption: The bacterial queuosine biosynthetic pathway.
Part 2: Riboswitch-Mediated Regulation of preQ₁ Biosynthesis
Introduction to Riboswitches
Riboswitches are structured non-coding RNA domains, typically located in the 5'-untranslated region (5'-UTR) of bacterial mRNAs, that directly bind a specific small molecule metabolite.[6] This binding event induces a conformational change in the RNA, which in turn regulates the expression of downstream genes.[4] A riboswitch is generally composed of two domains: a highly conserved aptamer domain that provides the specific ligand-binding pocket, and a variable expression platform that interfaces with the cellular machinery to control either transcription or translation.[6]
The preQ₁ Riboswitch: A Tale of Multiple Classes
The preQ₁ riboswitch was first identified through bioinformatics in 2004 and is a primary regulator of the que operon.[2] It provides a classic example of a negative feedback loop, where the product of the pathway, preQ₁, binds to the riboswitch to repress the synthesis of the very enzymes that produce it.[2] At least three distinct classes of preQ₁ riboswitches have been identified, with preQ₁-I and preQ₁-II being the most extensively studied.[2][4]
The preQ₁-I class is notable for having one of the smallest known natural aptamers, often as short as 25-45 nucleotides.[4][13] Despite its small size, it binds preQ₁ with high affinity and specificity.[13] Structurally, the ligand-bound aptamer forms a compact H-type pseudoknot.[4] This class is widespread among diverse bacterial phyla and can regulate gene expression through two common mechanisms:[2]
-
Transcriptional Attenuation: In many bacteria, including Bacillus subtilis, the preQ₁-I riboswitch controls transcription. In the absence of preQ₁, the RNA folds into an antiterminator structure, allowing RNA polymerase to transcribe the full-length mRNA. When preQ₁ is abundant, its binding to the aptamer stabilizes a terminator hairpin, causing premature transcription termination.[4]
-
Translational Inhibition: In other contexts, the riboswitch operates at the level of translation. Ligand binding induces a conformational change that sequesters the Shine-Dalgarno (SD) sequence, preventing ribosome binding and translation initiation.[2]
Discovered later, the preQ₁-II riboswitch has no sequence or structural similarity to the preQ₁-I class, demonstrating convergent evolution for binding the same ligand.[4][14] It features a larger and more complex aptamer domain, averaging around 58 nucleotides.[4] Found exclusively in the order Lactobacillales, all known preQ₁-II riboswitches regulate translation by controlling the accessibility of the ribosome binding site.[1][6] The ligand-bound structure also forms an unusual H-type pseudoknot, but with distinct architectural features, including an embedded hairpin in a loop region.[1][3]
Mechanism of Action: A Structural Perspective
The key to riboswitch function is the precise recognition of the ligand and the subsequent structural transition. In the absence of preQ₁, the aptamer domain exists in a dynamic, partially folded state.[4][15] The binding of preQ₁ into the core of the aptamer stabilizes a highly structured, compact pseudoknot.[4] This "induced fit" mechanism is driven by a network of hydrogen bonds and stacking interactions between the preQ₁ molecule and conserved nucleotides within the aptamer's binding pocket.[4] Divalent cations, such as Mg²⁺, are also crucial for stabilizing the folded RNA structure.[2]
The stabilization of the aptamer's pseudoknot has a direct structural consequence on the downstream expression platform. The folding of the aptamer dictates which of two mutually exclusive secondary structures the expression platform will adopt.
-
For Transcriptional Control (preQ₁-I): In the absence of preQ₁, a segment of the aptamer is free to pair with a downstream sequence, forming an antiterminator hairpin. When preQ₁ binds, this segment becomes locked into the aptamer's pseudoknot, freeing the downstream sequence to pair with an alternative segment, forming the rho-independent terminator hairpin. This terminates transcription.
-
For Translational Control (preQ₁-I and preQ₁-II): The logic is similar, but the competing structures are an anti-sequestering hairpin and a sequestering hairpin. In the ligand-bound state, the stabilized structure sequesters the Shine-Dalgarno sequence, blocking ribosome access and inhibiting translation initiation.[6]
Visualizing Riboswitch Mechanisms
The following diagrams illustrate the two primary modes of regulation by preQ₁ riboswitches.
Caption: Transcriptional attenuation by a preQ₁-I riboswitch.
Caption: Translational inhibition by a preQ₁ riboswitch.
Part 3: Experimental Methodologies for Studying preQ₁ Regulation
Investigating the function of preQ₁ riboswitches requires a combination of in vitro biochemical techniques and in vivo genetic assays. Here, we detail core protocols that provide insights into riboswitch structure, ligand binding, and regulatory activity.
In Vitro Analysis of Riboswitch Function
Principle: In-line probing is a simple, powerful method to analyze the secondary structure of an RNA molecule in solution. It relies on the principle that spontaneous, non-enzymatic cleavage of the RNA phosphodiester backbone occurs more readily in regions that are unstructured and flexible. Structured regions, such as base-paired stems, are conformationally constrained and thus less susceptible to cleavage. By analyzing the cleavage products on a gel, one can map single-stranded and double-stranded regions of the RNA. The experiment is performed in the presence and absence of the ligand (preQ₁) to reveal ligand-induced structural changes.
Methodology:
-
RNA Preparation: Synthesize the RNA of interest (typically the aptamer and expression platform) via in vitro transcription from a DNA template. Purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
5'-End Labeling: Dephosphorylate the 5' end of the purified RNA using alkaline phosphatase, and then radiolabel it with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. Purify the labeled RNA.
-
In-line Probing Reaction:
-
Prepare reaction mixtures containing the 5'-³²P-labeled RNA (~0.1 nM) in a buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl₂, 100 mM KCl).
-
For the ligand-bound condition, add preQ₁ to the desired final concentration (e.g., 10 µM). Prepare a parallel reaction without preQ₁ as the apo (unbound) control.
-
Incubate the reactions in the dark at room temperature for 24-48 hours.
-
-
Control Ladders: Prepare two sequencing ladders in parallel:
-
T1 Ladder: Digest a sample of the labeled RNA with RNase T1, which cleaves after guanosine residues.
-
OH⁻ Ladder: Subject a sample of the labeled RNA to alkaline hydrolysis (e.g., using sodium carbonate buffer at 95°C) to generate a ladder of bands representing cleavage at every nucleotide position.
-
-
Analysis:
-
Stop the reactions by adding a loading buffer and flash-freezing in liquid nitrogen.
-
Separate the cleavage products on a high-resolution denaturing PAGE gel.
-
Visualize the bands using a phosphorimager.
-
Compare the cleavage patterns of the apo and ligand-bound samples. Regions of protection (decreased cleavage) upon preQ₁ addition indicate areas that become structured upon ligand binding.
-
In Vivo Reporter Assays
Principle: To measure the regulatory activity of a riboswitch in a cellular context, its sequence can be fused to a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase. The expression level of the reporter gene, which can be easily quantified using a colorimetric assay, serves as a proxy for the riboswitch's activity. By growing the bacterial reporter strain in media with and without exogenous preQ₁, one can determine the riboswitch's response to its ligand.
Methodology:
-
Construct Design:
-
Using standard molecular cloning techniques, create a transcriptional or translational fusion construct. For a transcriptional riboswitch, clone the promoter and the entire riboswitch sequence (aptamer and expression platform) upstream of the lacZ coding sequence in an integration vector suitable for the host organism (e.g., B. subtilis).[11]
-
The construct should lack the native lacZ promoter and ribosome binding site.
-
-
Strain Generation:
-
Transform the host strain (B. subtilis) with the reporter plasmid.
-
Select for transformants where the construct has integrated into the chromosome at a specific locus (e.g., amyE) to ensure single-copy analysis.[11] Verify integration by PCR.
-
-
Cell Culture and Induction:
-
Grow the reporter strain overnight in a defined minimal medium.
-
Inoculate fresh minimal medium with the overnight culture to a low optical density (e.g., OD₆₀₀ of 0.05).
-
Divide the culture into aliquots. Add preQ₁ to varying final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) to different aliquots. Include a no-ligand control.
-
Grow the cultures with shaking at 37°C to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
-
β-Galactosidase Assay (Miller Assay):
-
Measure the final OD₆₀₀ of each culture.
-
Permeabilize the cells by adding chloroform and SDS.
-
Add the substrate ONPG (o-nitrophenyl-β-D-galactopyranoside) to the permeabilized cells.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 420 nm (due to the product, o-nitrophenol) and 550 nm (to correct for light scattering).
-
-
Data Analysis:
-
Calculate the Miller Units for each sample using the formula: Miller Units = [1000 × (A₄₂₀ - 1.75 × A₅₅₀)] / (Time × Volume × OD₆₀₀).
-
Plot the Miller Units as a function of preQ₁ concentration. A dose-dependent decrease in β-galactosidase activity indicates a functional repressive riboswitch.
-
Visualizing an Experimental Workflow
The following diagram outlines the key steps in the in vivo reporter assay.
Caption: Workflow for a lacZ-based in vivo riboswitch reporter assay.
Part 4: Broader Context and Future Directions
preQ₁ Riboswitches as Antibacterial Targets
The exclusivity of the queuosine biosynthetic pathway and its preQ₁ riboswitch regulators to bacteria makes them attractive targets for the development of novel antibiotics.[2] A small molecule that could mimic preQ₁ and lock the riboswitch in its "OFF" state would effectively shut down the production of a crucial component for tRNA function, potentially leading to bacteriostasis or bactericidal effects. The small, highly structured nature of the preQ₁-I aptamer makes it particularly amenable to structure-based drug design.
Synthetic Biology Applications
The compact and efficient nature of preQ₁ riboswitches makes them excellent tools for synthetic biology. They can be engineered into synthetic genetic circuits as tunable "OFF" switches, where gene expression can be precisely controlled by the addition of preQ₁ or a non-native analog to the growth medium.[11] Rational re-engineering of the aptamer's binding pocket has already demonstrated the feasibility of altering ligand specificity, opening the door to creating a portfolio of orthogonal genetic switches.[11]
Unanswered Questions
Despite significant progress, several questions remain. The full extent of the preQ₁ regulon in different bacteria is not completely understood. While the que operon is the primary target, other genes, such as transporters, are also regulated by preQ₁ riboswitches.[14][16] Furthermore, the potential interplay between riboswitch regulation and other regulatory mechanisms, such as transcription factors or small RNAs, is an area ripe for investigation. Finally, the recent discovery of queuosine pathway enzymes in bacterial anti-phage defense systems suggests that preQ₁ and its derivatives may have roles beyond tRNA modification, potentially as signaling molecules in bacterial immunity.[17][18]
References
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Wikipedia. PreQ1 riboswitch. Available from: [Link].
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Eichhorn, C. D., et al. (2014). Structure and function of preQ1 riboswitches. PMC - PubMed Central. Available from: [Link].
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Grokipedia. PreQ1 riboswitch. Available from: [Link].
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ACS Publications. (2016). Molecular Mechanism of preQ1 Riboswitch Action: A Molecular Dynamics Study. The Journal of Physical Chemistry B. Available from: [Link].
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NIH. (2015). Molecular mechanism for preQ1-II riboswitch function revealed by molecular dynamics. National Institutes of Health. Available from: [Link].
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ResearchGate. Regulation functions for two types of preQ 1 riboswitches. Available from: [Link].
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Ribocentre-switch. PreQ 1. Available from: [Link].
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PubMed. (2007). A Riboswitch Selective for the Queuosine Precursor preQ1 Contains an Unusually Small Aptamer Domain. National Center for Biotechnology Information. Available from: [Link].
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UNL Digital Commons. (2014). Structure and function of preQ1 riboswitches. Available from: [Link].
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Wikipedia. PreQ1-II riboswitch. Available from: [Link].
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NIH. (2013). Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold. PMC - NIH. Available from: [Link].
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Zallot, R., et al. (2019). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. PMC - NIH. Available from: [Link].
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Dowling, D. P., et al. (2015). Epoxyqueuosine Reductase Structure Suggests a Mechanism for Cobalamin-dependent tRNA Modification. PMC - NIH. Available from: [Link].
-
ResearchGate. The PreQ1 riboswitch regulates the PreQ1 biosynthesis. Enzymes known to.... Available from: [Link].
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NIH. (2009). Genetic Analysis Identifies a Function for the queC (ybaX) Gene Product at an Initial Step in the Queuosine Biosynthetic Pathway in Escherichia coli. PMC - NIH. Available from: [Link].
-
CORE. (2015). Rational Re-engineering of a Transcriptional Silencing PreQ1 Riboswitch. Available from: [Link].
-
ASM Journals. (2009). Biosynthesis of 7-Deazaguanosine-Modified tRNA Nucleosides: a New Role for GTP Cyclohydrolase I. American Society for Microbiology. Available from: [Link].
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SubtiWiki. QueF. Available from: [Link].
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Oxford Academic. (2020). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research. Available from: [Link].
-
bioRxiv. (2025). Structural basis of QueC-family protein function in qatABCD anti-phage defense. Available from: [Link].
-
PNAS. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. Proceedings of the National Academy of Sciences. Available from: [Link].
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ResearchGate. Biosynthesis of 7-deazaguanine derivatives. (A) The biosynthetic.... Available from: [Link].
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Methodological & Application
Application Note: High-Sensitivity Detection and Quantification of 7-aminomethyl-7-deazaguanosine (dPreQ₁) in Genomic DNA
An Application Guide for Researchers and Drug Development Professionals
Abstract
7-aminomethyl-7-deazaguanosine (dPreQ₁), a hypermodified deazaguanine nucleoside, represents a fascinating and functionally significant modification within the DNA of certain bacteriophages and bacteria.[1][2] Unlike canonical bases, dPreQ₁ is installed post-replicatively by a complex enzymatic machinery, often as a defense mechanism to protect the host genome from restriction enzymes.[3][4] Its presence marks a critical intersection between DNA metabolism and tRNA modification pathways, offering a novel target for anti-phage strategies and a biomarker for specific microbial populations.[5][6] This guide provides a comprehensive, field-proven framework for the robust detection and accurate quantification of dPreQ₁ in DNA, centered on the gold-standard methodology of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail the causality behind each experimental step, from sample preparation to data analysis, ensuring a self-validating and reproducible workflow for researchers in microbiology, drug development, and molecular diagnostics.
Introduction: The Biological Significance of dPreQ₁
The discovery of 7-deazaguanine derivatives in DNA, a class of modifications previously thought to be confined to tRNA, has opened a new frontier in epigenetics.[3] These modifications are products of the queuosine tRNA modification pathway, repurposed in certain organisms to modify DNA.[7][8] Specifically, dPreQ₁ is the 2'-deoxyribonucleoside of 7-aminomethyl-7-deazaguanine (preQ₁).[4][5]
The biosynthetic pathway begins with GTP and proceeds through the intermediate 7-cyano-7-deazaguanine (preQ₀).[4][6] In bacteria destined for tRNA modification, preQ₀ is typically reduced to preQ₁ by the enzyme QueF before being inserted into the anticodon loop.[3] In organisms that modify their DNA, a transglycosylase enzyme, DpdA, excises a guanine from the DNA and inserts a deazaguanine precursor, which can be subsequently modified to dPreQ₁.[2][4][7] This modification renders the DNA resistant to cleavage by specific restriction endonucleases, functioning as a sophisticated anti-restriction system.[1][4]
Accurate detection of dPreQ₁ is therefore paramount for:
-
Understanding phage-host dynamics: Quantifying dPreQ₁ levels can elucidate the extent to which a phage protects its genome.
-
Characterizing microbial defense systems: Identifying organisms that possess this modification system.
-
Developing novel antimicrobials: Targeting the enzymatic machinery responsible for dPreQ₁ synthesis could represent a novel therapeutic strategy.
Due to the low abundance of dPreQ₁ relative to canonical nucleosides (typically in the range of 1 to 100 adducts per 10⁶-10⁸ normal nucleotides), highly sensitive and specific analytical methods are required.[3][9] LC-MS/MS has emerged as the definitive technique for this purpose, offering unparalleled accuracy and quantitative power.[9][10]
Principle of Detection: The LC-MS/MS Workflow
The foundational strategy for quantifying dPreQ₁ involves the enzymatic hydrolysis of purified DNA into its constituent 2'-deoxynucleosides, followed by their separation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This multi-stage process ensures both the specificity to distinguish dPreQ₁ from isobaric compounds and the sensitivity to detect it at trace levels.
The workflow is logically divided into three core stages:
-
DNA Isolation & Enzymatic Digestion: High-purity genomic DNA is digested completely to single nucleosides. This step is critical, as incomplete digestion will lead to underestimation of the modification.
-
Chromatographic Separation: The resulting mixture of deoxynucleosides is separated using High-Performance Liquid Chromatography (HPLC). This reduces matrix complexity and separates dPreQ₁ from the overwhelmingly abundant canonical deoxynucleosides (dG, dA, dC, dT).
-
Tandem Mass Spectrometry Detection: The separated deoxynucleosides are ionized and analyzed. MS/MS provides two levels of mass filtering, ensuring that the detected signal is uniquely attributable to dPreQ₁.
Figure 1. Overall workflow for dPreQ₁ detection by LC-MS/MS.
Detailed Protocols & Methodologies
Protocol 1: High-Purity Genomic DNA Extraction
Rationale: The quality of the input DNA is foundational. Contaminants such as proteins, RNA, and polysaccharides can inhibit enzymatic digestion and interfere with LC-MS analysis. This protocol is optimized for obtaining high-purity DNA from bacterial or phage samples.
Materials:
-
Bacterial cell pellet or purified phage lysate.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
100% Ethanol (ice-cold) and 70% Ethanol (ice-cold).
-
Sodium Acetate (3 M, pH 5.2).
-
Nuclease-free water.
-
Recommended Kit: Qiagen DNeasy Blood & Tissue Kit (Cat. No. 69504) or Zymo Quick-DNA Microprep Kit (Cat. No. D3020) can be used as effective alternatives.[11]
Procedure:
-
Lysis: Resuspend the cell pellet or phage lysate in a suitable lysis buffer (e.g., TE buffer with SDS and Proteinase K). Incubate at 55°C for 1-2 hours or until the solution is clear.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at >12,000 x g for 10 minutes. Carefully transfer the upper aqueous phase to a new tube. Repeat this step.
-
DNA Precipitation: To the aqueous phase, add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Invert gently to mix. A white, stringy precipitate of DNA should become visible.
-
Pelleting: Incubate at -20°C for at least 1 hour (or overnight) and then centrifuge at maximum speed for 20 minutes at 4°C.
-
Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge for 5 minutes.
-
Drying & Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in nuclease-free water.
-
Quality Control: Measure the concentration and purity using a spectrophotometer. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0 indicates high purity.
Protocol 2: Complete Enzymatic Digestion to Deoxynucleosides
Rationale: This step uses a cocktail of nucleases and a phosphatase to sequentially break down the DNA backbone into individual deoxynucleosides. The choice of enzymes and buffer is critical for achieving 100% digestion efficiency. Commercial kits are highly recommended for consistency.[11]
Materials:
-
New England Biolabs (NEB) Nucleoside Digestion Mix (Cat. No. M0649S).
-
Purified genomic DNA (0.5-1 µg per reaction).[11]
-
Nuclease-free water.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
Component Volume Final Concentration Purified DNA (0.5-1 µg) X µL - Nucleoside Digestion Mix Reaction Buffer (10X) 2 µL 1X Nucleoside Digestion Mix 1 µL - | Nuclease-free Water | Up to 20 µL | - |
-
Incubation: Mix gently and incubate the reaction at 37°C for 1-2 hours.[11] For complex samples, an overnight incubation may be beneficial.
-
Sample Cleanup (Optional but Recommended): To remove enzymes, use a 10 kDa molecular weight cutoff filter (e.g., Amicon Ultra). Add 200 µL of LC-MS grade water to the digested sample, place it in the filter unit, and centrifuge. Collect the flow-through, which contains the deoxynucleosides.
-
Storage: The digested sample can be stored at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Quantification
Rationale: This is the core analytical step. Reverse-phase chromatography separates the polar nucleosides. Electrospray ionization (ESI) in positive mode generates protonated molecular ions [M+H]⁺. Tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity by monitoring a predefined precursor-to-fragment ion transition.[7] For dPreQ₁, the precursor is the protonated deoxynucleoside, and the most abundant fragment is the protonated base (preQ₁) following the neutral loss of the deoxyribose moiety (116.0474 Da).[12]
Instrumentation & Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent.[7]
-
Column: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 0-5% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometer Parameters (Positive ESI Mode):
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Temperature | 200-250°C | Facilitates desolvation of droplets. |
| Gas Flow | 14 L/min | Nebulizes the eluent. |
| Nebulizer Pressure | 30 psi | Assists in droplet formation. |
| Capillary Voltage | 3000 V | Creates the electrospray. |
MRM Transitions for Quantification: To establish the MRM method, synthetic standards are required. The precursor ion (Q1) is the [M+H]⁺ of the deoxynucleoside, and the product ion (Q3) is the [M+H]⁺ of the corresponding base.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| dPreQ₁ | 281.14 | 165.09 | 10-15 |
| Deoxyguanosine (dG) | 268.10 | 152.05 | 10-15 |
| Deoxyadenosine (dA) | 252.11 | 136.06 | 10-15 |
| Deoxycytidine (dC) | 228.10 | 112.05 | 10-15 |
| Thymidine (dT) | 243.10 | 127.05 | 10-15 |
Note: The exact m/z values and collision energies should be optimized empirically using synthetic standards on the specific instrument.
Figure 2. Principle of MRM for selective detection of dPreQ₁.
Data Analysis and Quantification
Causality: Absolute quantification requires a calibration curve generated from a certified reference standard of dPreQ₁. The signal intensity (peak area) of the dPreQ₁ MRM transition is directly proportional to its concentration over a defined linear range. Normalizing the amount of dPreQ₁ to the amount of a canonical base (typically dG) accounts for variations in DNA input and sample handling.
Procedure:
-
Calibration Curve: Prepare a series of dilutions of the dPreQ₁ standard (e.g., from 0.1 fmol to 100 pmol). Analyze each point in triplicate by LC-MS/MS.
-
Linear Regression: Plot the peak area of dPreQ₁ against its concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² > 0.99 is required for accurate quantification.[7]
-
Quantify dPreQ₁ in Samples: Using the same LC-MS/MS method, analyze the digested DNA samples. Determine the peak area for dPreQ₁ and calculate its absolute amount (in fmol or pmol) using the calibration curve equation.
-
Quantify dG in Samples: In the same run, determine the peak area for dG. Use a separate dG calibration curve to calculate its absolute amount.
-
Normalization: Express the level of modification as a ratio. The result is typically reported as the number of dPreQ₁ molecules per 10⁶ dG molecules.
-
Formula: (moles of dPreQ₁ / moles of dG) * 10^6
-
Alternative and Emerging Technologies
While LC-MS/MS is the definitive method, other technologies are emerging that may offer complementary information.
-
Nanopore Sequencing: This single-molecule sequencing technology detects bases by measuring disruptions in an ionic current as a DNA strand passes through a protein nanopore. Modified bases like dPreQ₁ create a distinct electrical signal compared to canonical bases. This method has been successfully used to detect the related preQ₀ modification and offers the potential to map the exact genomic locations of dPreQ₁ modifications without requiring DNA digestion.[5][13] However, it currently requires sophisticated bioinformatic analysis and comparison to an unmodified control.
-
Antibody-Based Methods (Immuno-enrichment): In theory, highly specific monoclonal antibodies could be raised against dPreQ₁. These could be used for immuno-enrichment of DNA fragments containing the modification prior to sequencing or for developing an ELISA-like assay.[14] This approach would depend entirely on the availability of a high-affinity, high-specificity antibody, which is not currently reported for dPreQ₁ in DNA.
Summary and Outlook
The detection and quantification of this compound in DNA is a critical capability for advancing our understanding of microbial epigenetics and phage biology. The LC-MS/MS-based workflow detailed in this guide provides a robust, sensitive, and specific protocol for this purpose. By carefully controlling pre-analytical variables such as DNA purity and digestion efficiency, researchers can achieve highly accurate and reproducible quantification of this important DNA modification. As research in this area progresses, the integration of mass spectrometry with emerging technologies like nanopore sequencing will provide an even more comprehensive picture of the dPreQ₁ landscape in the microbial world.
References
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Gedara, S. H., et al. (2023). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, gkad141. [Link]
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Lhôte, P., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews, 88(1), e00113-23. [Link]
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Thiaville, J. J., et al. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. Proceedings of the National Academy of Sciences, 113(11), E1452-E1459. [Link]
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Hutinet, G., et al. (2019). 7-Deazaguanine modifications protect phage DNA from host restriction systems. Nature Communications, 10(1), 5442. [Link]
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Bio-Rad Laboratories. (2019). How To Perform a Restriction Digestion of DNA. YouTube. [Link]
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Lhôte, P., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. PubMed. [Link]
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Alwaseem, H. (2021). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NUCLEOSIDES FROM DNA/RNA. Princeton University. [Link]
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Matsuda, T., et al. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Journal of Clinical Biochemistry and Nutrition, 69(1), 58-67. [Link]
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Walsh, A. M., et al. (2017). Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts. Chemical Research in Toxicology, 30(11), 2051-2062. [Link]
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Hutinet, G., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research, 51(16), 8752-8767. [Link]
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Singh, S., et al. (2020). Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. MethodsX, 7, 100808. [Link]
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Gedara, S. H. (2023). 7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA modification system. PDXScholar. [Link]
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Liu, Y., & Wang, Y. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(21), 7829-7854. [Link]
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Wesolowska, N., et al. (2020). Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification. DSpace@MIT. [Link]
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Koc, H., & Swenberg, J. A. (2009). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Journal of the Chinese Chemical Society, 52(6), 1185-1197. [Link]
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Hutinet, G., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. bioRxiv. [Link]
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Phillips, G., et al. (2018). Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. bioRxiv. [Link]
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Hutinet, G., et al. (2019). 7-Deazaguanine modifications protect phage DNA from host restriction systems. PubMed Central. [Link]
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Yang, T. Y., et al. (2011). Detection of high- and low-affinity antibodies against a human monoclonal antibody using various technology platforms. Analytical Biochemistry, 412(2), 176-183. [Link]
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D'Ascenzo, L. (n.d.). 7-amido-7-deazaguanosine. DNAmod: the DNA modification database. [Link]
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Grabowska, I., et al. (2015). An Immunosensor Based on Antibody Binding Fragments Attached to Gold Nanoparticles for the Detection of Peptides Derived from Avian Influenza Hemagglutinin H5. Sensors, 15(1), 1930-1944. [Link]
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Application Notes and Protocols: Leveraging 7-aminomethyl-7-deazaguanosine to Unravel Phage-Host Dynamics
Introduction: A Tale of Chemical Warfare at the Molecular Level
The perpetual arms race between bacteriophages (phages) and their bacterial hosts has driven the evolution of sophisticated attack and defense mechanisms. A fascinating and increasingly studied aspect of this conflict involves the chemical modification of nucleic acids. One such modification, 7-aminomethyl-7-deazaguanosine (also known as preQ1), a precursor to the hypermodified nucleoside queuosine (Q), has emerged as a key player in modulating phage-host interactions.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on utilizing this compound as a powerful tool to investigate these complex biological rivalries.
In bacteria, queuosine is synthesized de novo from GTP and is incorporated into the anticodon loop of specific tRNAs (those for histidine, aspartic acid, asparagine, and tyrosine).[3][4][5] This modification at the wobble position enhances translational fidelity and efficiency.[6][7] Intriguingly, many phages have co-opted this pathway, with some even encoding their own genes for queuosine biosynthesis.[6] This raises critical questions about the role of this modification in the phage life cycle. Recent studies have revealed that derivatives of 7-deazaguanine, including preQ1, can be incorporated into phage genomic DNA, offering protection against host restriction enzymes.[8][9][10] This discovery has opened new avenues for understanding phage defense mechanisms and for the potential development of novel antiviral strategies.[11][12]
This application note will provide a comprehensive overview of the role of this compound in phage-host interactions, detailed protocols for its study, and guidance on data interpretation. We will explore how manipulating and analyzing this modification can shed light on phage resistance, host defense evasion, and the intricate molecular dialogues that govern these ancient predator-prey relationships.
The Central Role of 7-Deazaguanine Derivatives in the Phage-Host Arms Race
The biosynthesis of queuosine is a multi-step enzymatic pathway, with 7-aminomethyl-7-deazaguanine (preQ1) being a key intermediate.[3][4] The regulation of this pathway is often controlled by a preQ1-binding riboswitch, an RNA element in the 5' untranslated region of the biosynthesis genes that modulates gene expression in response to preQ1 levels.[13][14][15][16]
Phages have evolved diverse strategies to exploit the host's tRNA modification machinery and, in some cases, to deploy their own. The incorporation of 7-deazaguanine derivatives into phage DNA is a remarkable example of molecular camouflage.[8][9][10] By replacing guanine with these modified bases, the phage genome becomes unrecognizable to many host restriction endonucleases, which are a primary line of bacterial defense against invading DNA.[9][10]
dot
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Application of 7-aminomethyl-7-deazaguanosine in RNA Sequencing Technologies
An Application Guide for Researchers and Drug Development Professionals
Abstract
7-aminomethyl-7-deazaguanosine (also known as preQ₁) is a hypermodified 7-deazaguanine-based nucleoside found naturally in the anticodon loop of specific tRNAs. While its biological role in modulating translational fidelity is an area of active research, its application in RNA sequencing technologies is primarily centered on its detection as a native modification rather than its use as a synthetic reagent in library preparation. The unique chemical structure of this compound, which differs from canonical guanosine, induces distinct signatures during sequencing. This application note provides a detailed guide on the scientific principles and methodologies for identifying this modification, with a primary focus on direct RNA sequencing using nanopore technology. We further explore potential future applications involving the enzymatic incorporation of synthetic this compound triphosphate for RNA labeling and functional studies.
Part 1: Scientific Rationale for Detection
The Unique Chemistry of this compound
This compound is a derivative of guanosine where the nitrogen atom at position 7 (N7) of the purine ring is replaced by a carbon atom, to which an aminomethyl group is attached. This seemingly subtle change has profound implications for the molecule's chemical properties and its behavior during sequencing analysis.
-
Alteration of the Hoogsteen Edge: The N7 position of guanine is a critical hydrogen bond acceptor in the major groove of nucleic acid helices. Its replacement with a carbon atom eliminates this capability, altering the potential for tertiary interactions, such as the formation of G-quadruplexes, and recognition by RNA-binding proteins.
-
Steric and Electronic Differences: The addition of the aminomethyl group (-CH₂NH₂) at the C7 position introduces additional bulk and a positive charge (at physiological pH) into the major groove, creating a distinct steric and electronic profile compared to the lone pair of electrons on the N7 of guanine.
These structural alterations form the basis for its detection by sequencing enzymes and platforms.
Impact on Sequencing Methodologies
The presence of a modified base like this compound within an RNA template can disrupt the normal function of polymerases used in sequencing workflows, creating detectable signals.
A. Indirect Detection (cDNA-Based Sequencing): In standard RNA-seq workflows (e.g., Illumina), RNA is first reverse-transcribed into complementary DNA (cDNA). Modified bases can cause the reverse transcriptase (RT) to behave abnormally. This can manifest as:
-
Increased Misincorporation: The RT may incorrectly pair a nucleotide opposite the modified base, leading to a higher rate of single nucleotide variants (SNVs) in the final sequence data at that specific position.[1][2]
-
Reverse Transcriptase Stalling: The modification may act as a roadblock, causing the RT to dissociate from the RNA template.[3][4] This results in truncated cDNA products and a characteristic drop in sequencing coverage immediately downstream of the modification site.
While these signatures can hint at the presence of modifications, they are indirect and can be confounded by sequence context effects, natural genetic variation, or other types of RNA damage.[5]
B. Direct Detection (Nanopore Sequencing): Third-generation technologies, particularly Oxford Nanopore's direct RNA sequencing, have revolutionized the study of the epitranscriptome.[6] This method sequences native RNA molecules directly, eliminating the reverse transcription step and preserving all modifications.[7][8]
The principle is based on measuring disruptions in an ionic current as a single RNA molecule is ratcheted through a protein nanopore.[9] A k-mer (a short sequence of 5-6 bases) resides within the narrowest part of the pore at any given moment, and the precise chemical identity of these bases—including any modifications—produces a characteristic electrical signal, often called a "squiggle".[10] The distinct size, shape, and charge of this compound compared to guanosine will create a statistically significant deviation in the current signal, allowing for its direct and unambiguous identification at single-molecule resolution.[8][10] The successful detection of its precursor, 7-cyano-7-deazaguanine (preQ₀), in phage DNA using nanopore sequencing provides a strong precedent for this application.[11][12][13]
Part 2: Application Notes & Methodologies
The primary application of this compound in RNA sequencing is the mapping of its location across the transcriptome to understand its biological function. This is achieved through two main approaches.
Methodology Comparison
| Feature | Indirect Detection (cDNA-based) | Direct Detection (Nanopore) |
| Principle | Infers modification from RT errors (mismatches, stalls).[1] | Directly measures the electrical signal of the native base.[10] |
| Signal | Increased SNP/indel rate; coverage drops. | Altered ionic current ("squiggle") profile.[8] |
| Resolution | Population average; difficult to phase modifications. | Single-molecule; can detect co-occurring modifications. |
| Confidence | Low to moderate; prone to false positives. | High; requires appropriate unmodified control data. |
| Prerequisites | High sequencing depth. | Native RNA, control sample (e.g., IVT RNA).[10] |
| Limitations | Modification is erased; cannot identify the specific base.[7] | Higher baseline error rate for basecalling canonical bases.[7] |
Workflow for Nanopore-Based Modification Detection
The most robust method for identifying this compound is a comparative analysis using direct RNA sequencing. This involves comparing the electrical signal data from a native RNA sample (potentially containing the modification) against a control sample that is known to lack the modification.
Part 3: Detailed Protocol for Nanopore Detection
This protocol outlines the procedure for detecting this compound in a total RNA or enriched non-coding RNA sample using the Oxford Nanopore Direct RNA Sequencing workflow.
Materials
-
RNA sample of interest
-
DNA template for in vitro transcription (IVT) control
-
High-fidelity T7 RNA Polymerase and NTPs
-
Poly(A) Polymerase (if starting with non-polyadenylated RNA like tRNA)
-
Oxford Nanopore Direct RNA Sequencing Kit (SQK-RNA004 or latest version)
-
Agilent Bioanalyzer or equivalent for QC
-
Qubit Fluorometer and RNA HS Assay Kit
-
MinION or PromethION sequencer and flow cells
Step-by-Step Methodology
1. Sample Preparation and Quality Control (QC) a. Native RNA: Isolate total RNA from your biological source using a Trizol-based method followed by column purification. Ensure high purity (A260/280 ≈ 2.0, A260/230 > 2.0) and integrity (RIN > 7 for total RNA). b. Control RNA: Generate an unmodified control transcript corresponding to the gene of interest via IVT using a high-fidelity T7 polymerase. Purify the IVT product. c. (Optional) Poly(A) Tailing: For non-polyadenylated RNAs (e.g., tRNA), perform a poly(A) tailing reaction using E. coli Poly(A) Polymerase. This is essential for the sequencing adapter to bind. Purify the tailed RNA. d. Quantification: Accurately quantify both native and control RNA using a Qubit fluorometer.
2. Direct RNA Library Preparation Perform all steps for both the native sample and the IVT control in parallel. a. Adapter Ligation: Start with at least 500 ng of poly(A)-tailed RNA. Ligate the Nanopore RT-Adapter (RTA), which contains a poly(T) leader, to the poly(A) tail of the RNA. This step also includes a reverse transcription component to synthesize a short complementary strand. b. Bead Purification: Purify the adapter-ligated RNA using Agencourt RNAClean XP beads to remove unligated adapters and enzymes. c. Sequencing Adapter Ligation: Ligate the Sequencing Adapter (RMX), which contains the motor protein, to the now-ligated RTA. d. Final Purification: Perform a final bead purification. Elute the final library in the provided Elution Buffer.
3. Nanopore Sequencing a. Flow Cell Priming: Prime a new Nanopore flow cell according to the manufacturer's protocol. b. Library Loading: Load the prepared direct RNA library onto the primed flow cell. c. Sequencing Run: Initiate the sequencing run using the MinKNOW software. Allow the run to proceed for 24-72 hours, or until the desired data yield is achieved.
4. Computational Analysis Workflow a. Basecalling: Basecall the raw electrical signal data (stored in .fast5 or .pod5 files) using the latest Oxford Nanopore basecaller (e.g., Dorado). Ensure that the raw signal data is retained for downstream analysis. b. Alignment: Align the basecalled reads (in .fastq format) to your reference genome or transcriptome using a splice-aware aligner like minimap2. c. Signal-level Analysis: Use specialized software to compare the electrical signals from the native RNA reads to the control RNA reads at each genomic position. i. Data Extraction: Tools like Tombo or f5c can re-squiggle the raw signal data and map it to the reference sequence. ii. Comparative Analysis: Software such as Nanocompore or custom scripts can be used to perform a statistical test (e.g., Kolmogorov-Smirnov test) on the signal distributions between the native and control samples for each k-mer.[10] d. Modification Calling: A significant deviation in the signal distribution for the native sample compared to the control at a specific guanosine position is strong evidence for a modification. Set a statistical significance threshold (e.g., p-value < 0.01) to generate a high-confidence list of modified sites.
Part 4: Future Directions & Synthetic Applications
While the primary application remains detection, the synthesis of this compound triphosphate (preQ₁-TP) opens avenues for its use as a tool in RNA biology.
Enzymatic Incorporation: Studies have shown that T7 RNA polymerase can incorporate various 7-substituted 7-deazapurine NTPs into RNA transcripts.[14][15] The efficiency of incorporation is sensitive to the size of the substituent at the C7 position. While very bulky groups can hinder the polymerase, the relatively small aminomethyl group is likely to be a viable substrate, although optimization of transcription conditions may be required.[16]
Potential Applications of Synthetic preQ₁-RNA:
-
Site-Specific Labeling: The primary amine of the aminomethyl group serves as a reactive chemical handle. After incorporation into an RNA molecule, it can be conjugated to other molecules (e.g., fluorophores, biotin, cross-linkers) using amine-reactive chemistry (like NHS-esters), enabling applications in RNA imaging, purification, and structural analysis.
-
Probing RNA-Protein Interactions: Researchers can synthesize RNA probes containing preQ₁ at specific locations to investigate how the absence of the N7 hydrogen bond acceptor and the presence of the aminomethyl group affect recognition and binding by specific proteins.
-
Development of RNA Therapeutics: The incorporation of modified bases is a cornerstone of mRNA vaccine technology and RNAi therapeutics, used to enhance stability and evade innate immune responses. The properties of preQ₁-containing RNAs in these contexts are unexplored and represent a novel area for drug development.
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Furlan, M., et al. (2021). Computational methods for RNA modification detection from nanopore direct RNA sequencing data. Taylor & Francis Online. [Link]
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Furlan, M., et al. (2021). Computational methods for RNA modification detection from nanopore direct RNA sequencing data. Repositori UPF. [Link]
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Furlan, M., et al. (2021). Computational methods for RNA modification detection from nanopore direct RNA sequencing data. ResearchGate. [Link]
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Ghohabi Esfahani, N., et al. (2025). Evaluation of Nanopore direct RNA sequencing updates for modification detection. ResearchGate. [Link]
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Kot, W., et al. (2020). Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs. PubMed. [Link]
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Kot, W., et al. (2020). Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs. Nucleic Acids Research. [Link]
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de Crécy-Lagard, V., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. PubMed Central. [Link]
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Cahová, H., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. PubMed. [Link]
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Cahová, H., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. ResearchGate. [Link]
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Hia, F., et al. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. PubMed Central. [Link]
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de Crécy-Lagard, V., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. NSF Public Access Repository. [Link]
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Hia, F., et al. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. PubMed. [Link]
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Talbi, B., et al. (2021). Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides. PubMed Central. [Link]
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Sefah, K., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. National Institutes of Health. [Link]
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de Crécy-Lagard, V., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. ResearchGate. [Link]
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El Yacoubi, B., et al. (2009). Biosynthesis of 7-Deazaguanosine-Modified tRNA Nucleosides: a New Role for GTP Cyclohydrolase I. ASM Journals. [Link]
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de Crécy-Lagard, V., et al. (2017). Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. Semantic Scholar. [Link]
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Jackson, L. N., et al. (2024). Template-Independent Enzymatic RNA Synthesis. bioRxiv. [Link]
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Yamada, K., et al. (2018). Synthesis and Properties of 2'-OMe-RNAs Modified with Cross-Linkable 7-Deazaguanosine Derivatives. PubMed. [Link]
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Kot, W., et al. (2020). Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification. DSpace@MIT. [Link]
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Fleming, A. M., et al. (2019). Reverse transcriptase stalling (RTS) sequencing approach to map rG4s. ResearchGate. [Link]
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Belogurov, G. A., et al. (2022). RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences. PubMed Central. [Link]
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Svidritskiy, E., et al. (2014). Translational stalling at polyproline stretches is modulated by the sequence context upstream of the stall site. National Institutes of Health. [Link]
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Kot, W., et al. (2020). Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs. ResearchGate. [Link]
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Lauser, C., et al. (2022). Direct tracking of reverse-transcriptase speed and template sensitivity: implications for sequencing and analysis of long RNA molecules. National Institutes of Health. [Link]
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Kwok, C. K., et al. (2015). Targeted Detection of G-Quadruplexes in Cellular RNAs. PubMed Central. [Link]
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Reiner, J. E., et al. (2012). Nanopore‐based selective detection of DNA mononucleotides or surrogates. ResearchGate. [Link]
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Gorgan, D. C., et al. (2023). Detection of Biological Molecules Using Nanopore Sensing Techniques. PubMed Central. [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 7-Aminomethyl-7-Deazaguanosine into Oligonucleotides
Abstract
This document provides a comprehensive guide for the incorporation of 7-aminomethyl-7-deazaguanosine, a critical modified nucleoside, into synthetic oligonucleotides. We detail the chemical rationale, step-by-step protocols for automated solid-phase synthesis, and critical considerations for the deprotection, purification, and analysis of the final product. This guide is intended for researchers in molecular biology, drug development, and synthetic biology who seek to leverage the unique properties of this modification.
Introduction: The Significance of 7-Deazaguanine Modifications
The substitution of the N7 nitrogen with a carbon atom in the purine ring system of guanine yields the 7-deazaguanine scaffold. This seemingly subtle change profoundly impacts the chemical and biological properties of nucleic acids. The N7 position of guanine is a major hydrogen bond acceptor involved in Hoogsteen base pairing and is the primary site for the formation of G-quadruplex structures. By replacing this nitrogen with a C-H group, 7-deazaguanine modifications effectively block these interactions, thereby reducing secondary structure formation in G-rich sequences[1]. This property is invaluable for improving the fidelity and efficiency of PCR amplification and DNA sequencing[1][2].
7-aminomethyl-7-deazaguanine (preQ1) is a naturally occurring derivative found in tRNA, where it plays a role in fine-tuning translation efficiency and codon-anticodon interactions[3][4]. In synthetic oligonucleotides, the aminomethyl group at the C7 position projects into the major groove of the DNA duplex, providing a reactive handle for post-synthetic labeling and conjugation without significantly disrupting the Watson-Crick base pairing[5]. This makes it an ideal modification for attaching fluorophores, quenchers, biotin, or other functional moieties.
This application note focuses on the chemical incorporation of this compound into oligonucleotides using the robust and widely adopted phosphoramidite chemistry on automated solid-phase synthesizers[6][7].
The Phosphoramidite Building Block
Successful incorporation begins with a high-quality, appropriately protected phosphoramidite monomer. The this compound phosphoramidite is engineered with several protecting groups to ensure specific and high-yield coupling during synthesis.
-
5'-Hydroxyl Group: Protected with a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each synthesis cycle to allow for chain elongation.
-
Exocyclic Amine (N2 position): Protected with an isobutyryl (iBu) group, which is stable to the synthesis cycle conditions but removed during the final deprotection step.
-
7-Aminomethyl Group: The primary amine is protected with a trifluoroacetyl (TFA) group. The TFA group is highly stable during the synthesis cycle but is readily cleaved under the same basic conditions used to remove the other base-protecting groups.
-
3'-Phosphorus Group: Activated as a phosphoramidite, typically with a diisopropylamino group for optimal reactivity and stability, and a β-cyanoethyl group protecting the phosphite triester[7][8].
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis, deprotection, and analysis of oligonucleotides containing this compound.
Materials and Reagents
| Reagent/Material | Supplier Recommendation | Purpose |
| 7-aminomethyl(TFA)-7-deaza-dG-CE Phosphoramidite | Glen Research, Berry & Associates | Modified nucleoside building block |
| Standard DNA Phosphoramidites (A, C, G, T) | Glen Research, LGC Biosearch | Standard nucleoside building blocks |
| Controlled Pore Glass (CPG) Solid Support | Glen Research | Solid phase support for oligonucleotide synthesis |
| Anhydrous Acetonitrile | Standard Supplier | Solvent for phosphoramidites and activator |
| Activator (e.g., 0.45 M Tetrazole or 0.25 M DCI) | Standard Supplier | Catalyzes the coupling reaction |
| Capping Reagents (Cap A and Cap B) | Standard Supplier | Acetylates unreacted 5'-hydroxyl groups to prevent failure sequences |
| Oxidizer (Iodine/Water/Pyridine) | Standard Supplier | Oxidizes the phosphite triester to a stable phosphate triester |
| Deblocking Reagent (3% Trichloroacetic Acid in DCM) | Standard Supplier | Removes the 5'-DMT protecting group |
| Concentrated Ammonium Hydroxide (28-30%) | Standard Supplier | Cleavage from support and final deprotection |
| AMA (1:1 mixture of NH4OH and 40% Methylamine) | Standard Supplier | Alternative, faster deprotection reagent |
Automated Oligonucleotide Synthesis
The synthesis is performed on an automated DNA synthesizer using standard phosphoramidite chemistry protocols[9]. The cycle for incorporating the modified base is identical to that of the standard A, C, G, and T bases.
Protocol Steps:
-
Phosphoramidite Preparation: Dissolve the 7-aminomethyl(TFA)-7-deaza-dG phosphoramidite in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M), consistent with other phosphoramidites used in the synthesis run.
-
Instrument Setup: Place the vial on an available port on the DNA synthesizer. Program the desired oligonucleotide sequence, specifying the modified base at the appropriate position(s).
-
Synthesis Execution: Initiate the synthesis run. The instrument will automatically perform the repetitive four-step cycle (Detritylation, Coupling, Capping, Oxidation) for each monomer addition.
Expert Insight: For sterically demanding modified bases, it is often beneficial to increase the coupling time to ensure high reaction efficiency. For this specific phosphoramidite, a doubling of the standard coupling time (e.g., from 60 seconds to 120 seconds) is recommended to achieve >99% coupling efficiency. This can be programmed in the synthesis protocol on the instrument.
| Synthesis Step | Reagent | Typical Time |
| 1. Detritylation | 3% TCA in Dichloromethane | 60 sec |
| 2. Coupling | Phosphoramidite + Activator | 120 sec |
| 3. Capping | Acetic Anhydride / N-Methylimidazole | 30 sec |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 sec |
Cleavage and Deprotection
This step is critical for removing all protecting groups and releasing the final oligonucleotide from the solid support. The trifluoroacetyl (TFA) group on the 7-aminomethyl moiety is base-labile and is efficiently removed under standard ammoniacal conditions.
Standard Deprotection Protocol (Ammonium Hydroxide):
-
Transfer the CPG support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly. Ensure the cap has a proper seal to prevent ammonia gas from escaping upon heating.
-
Incubate the vial at 55°C for a minimum of 12 hours (overnight). This ensures complete removal of the isobutyryl group from guanine and the trifluoroacetyl group from the 7-aminomethyl moiety.
-
Allow the vial to cool completely to room temperature.
-
Carefully open the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal vacuum concentrator (e.g., SpeedVac).
Expert Insight: The cleavage of the TFA group is rapid, but the removal of the N2-isobutyryl group on the 7-deazaguanine ring is the rate-limiting step, similar to standard dG. Therefore, a full heating cycle is necessary[10]. For oligonucleotides containing other base-sensitive modifications, milder deprotection strategies (e.g., using potassium carbonate in methanol) may be required, but these must be validated for their ability to also remove the TFA group[11].
Purification and Quality Control
Purification is essential to remove truncated failure sequences and residual protecting groups. The choice of purification method depends on the desired purity and the scale of the synthesis.
Purification Protocol (DMT-On Reverse-Phase HPLC):
If the oligonucleotide was synthesized with the final 5'-DMT group left on ("DMT-On"), reverse-phase HPLC is a highly effective purification method[12].
-
Resuspend the dried, deprotected oligonucleotide pellet in 1 mL of 0.1 M TEAA buffer (triethylammonium acetate).
-
Inject the solution onto a reverse-phase HPLC column (e.g., C18).
-
Elute using a gradient of acetonitrile in 0.1 M TEAA. The DMT-On product, being more hydrophobic, will have a longer retention time than the DMT-Off failure sequences.
-
Collect the peak corresponding to the full-length, DMT-On oligonucleotide.
-
Dry the collected fraction in a vacuum concentrator.
-
To remove the final DMT group, resuspend the pellet in 1 mL of 80% aqueous acetic acid and incubate at room temperature for 30 minutes.
-
Dry the sample again. Resuspend in water for final analysis.
Quality Control (Mass Spectrometry):
The most definitive quality control check is to verify the molecular weight of the final product using mass spectrometry (LC-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass.
| Analysis | Expected Result |
| Purity (HPLC) | A major peak corresponding to the full-length product, with purity typically >85% after purification. |
| Identity (MS) | Observed mass should be within ± 0.02% of the calculated mass. The mass of 7-aminomethyl-7-deaza-dG is 280.28 g/mol (as deoxynucleoside), compared to 267.24 g/mol for standard dG. |
Conclusion
The incorporation of this compound into synthetic oligonucleotides is a straightforward process using modern phosphoramidite chemistry. By utilizing the correctly protected phosphoramidite monomer and adhering to standard synthesis and deprotection protocols, researchers can reliably produce high-quality modified oligonucleotides. The key considerations are ensuring an extended coupling time for the modified base and performing a complete deprotection step to remove all protecting groups. The resulting oligonucleotides offer valuable properties, such as the reduction of G-quadruplex formation and a versatile site for post-synthetic functionalization, making them powerful tools for a wide range of applications in research and diagnostics.
References
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Yuan, Y., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Applied and Environmental Microbiology. Available at: [Link][3]
-
Thyer, R., et al. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. Proceedings of the National Academy of Sciences. Available at: [Link][13]
-
Hutinet, G., et al. (2019). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research. Available at: [Link][4]
-
Lam, T., et al. (2018). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research. Available at: [Link][14]
-
Seela, F., et al. (2004). Oligonucleotides Incorporating 8-Aza-7-deazapurines: Synthesis and Base Pairing of Nucleosides with Nitrogen-8 as a Glycosylation Position. ResearchGate. Available at: [Link][15]
-
Ramzaeva, N., et al. (1997). 7-Deazaguanine DNA: Oligonucleotides with hydrophobic or cationic side chains. Helvetica Chimica Acta. Available at: [Link][5]
-
Ueno, Y., et al. (2002). Oligonucleotides containing 7-vinyl-7-deazaguanine as a facile strategy for expanding the functional diversity of DNA. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][16]
-
Madsen, C. S., & Jensen, K. J. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry. Available at: [Link][6]
-
Hocek, M., et al. (2015). Fluorescence quenching in oligonucleotides containing 7-substituted 7-deazaguanine bases prepared by the nicking enzyme amplification reaction. Bioconjugate Chemistry. Available at: [Link][17]
-
Fernandez-Rachubinski, F., et al. (1990). Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing. DNA Sequence. Available at: [Link][2]
-
Pon, R. T., et al. (1988). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. Nucleic Acids Research. Available at: [Link][18]
-
Glen Research. (n.d.). Natural DNA Phosphoramidites and Supports. Retrieved from [Link][19]
-
Beigelman, L., & Matulic-Adamic, J. (2010). Deprotection and purification of oligonucleotides and their derivatives. U.S. Patent No. 7,655,790 B2. Washington, DC: U.S. Patent and Trademark Office. Available at: [20]
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Rosemeyer, H., et al. (2003). Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Organic & Biomolecular Chemistry. Available at: [Link][21]
-
Pon, R. T., et al. (1988). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. ResearchGate. Available at: [Link][22]
-
Beaucage, S. L. (2017). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules. Available at: [Link][8]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Available at: [Link]
-
Cardozo, F. (2021, June 10). Chemical synthesis of oligonucleotides|Phosphoramidite Method|. YouTube. Available at: [Link][23]
-
Glen Research. (2023). The Glen Report 35.1. Available at: [Link][24]
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Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link][10]
-
Glen Research. (2023). The Glen Report 35.2. Cambio. Available at: [Link][25]
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Gryaznov, S. M., & Letsinger, R. L. (1993). On the rapid deprotection of synthetic oligonucleotides and analogs. ResearchGate. Available at: [Link][26]
-
Hutinet, G., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Microbiology Society. Available at: [Link][27]
-
Seela, F., et al. (2001). The C8-(2'-Deoxy-β-d-ribofuranoside) of 7-Deazaguanine: Synthesis and Base Pairing of Oligonucleotides with Unusually Linked Nucleobases. The Journal of Organic Chemistry. Available at: [Link][28]
-
Madsen, C. S., & Jensen, K. J. (2021). On-demand synthesis of phosphoramidites. ResearchGate. Available at: [Link][29]
-
DeBlasio, M. P., et al. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. ChemRxiv. Available at: [Link][30]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link][7]
-
Glen Research. (n.d.). Oligonucleotide Synthesis Supplies & Supports. Retrieved from [Link][12]
-
Poijärvi, P. (2011). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. University of Turku. Available at: [Link][31]
-
Fang, S., et al. (2022). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances. Available at: [Link][11]
-
Dunn, M. R., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Advances. Available at: [Link][32]
-
Glen Research. (n.d.). Natural DNA Phosphoramidites and Supports. Retrieved from [Link][33]
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- 16. Oligonucleotides containing 7-vinyl-7-deazaguanine as a facile strategy for expanding the functional diversity of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Mass Spectrometry Analysis of 7-Aminomethyl-7-deazaguanosine (preQ₁) Modifications
Introduction: The Biological Significance and Analytical Challenges of preQ₁
7-aminomethyl-7-deazaguanosine (preQ₁), a precursor to the hypermodified nucleoside queuosine (Q), is a critical component in the post-transcriptional modification of transfer RNA (tRNA). Found at the wobble position of tRNAs for asparagine, aspartic acid, histidine, and tyrosine, queuosine and its precursors play a pivotal role in ensuring the fidelity and efficiency of protein translation.[1][2] The biosynthesis of queuosine is a complex enzymatic pathway, with preQ₁ representing a key intermediate.[1] The accurate detection and quantification of preQ₁ and its downstream modifications are essential for understanding tRNA function, cellular metabolism, and the pathogenesis of various diseases where tRNA modifications are dysregulated.
The analysis of 7-deazaguanine derivatives like preQ₁ by mass spectrometry, however, presents unique challenges. These include their low abundance in complex biological matrices, the potential for instability during sample preparation, and the need for highly sensitive and specific analytical methods to differentiate them from other modified nucleosides.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analysis of this compound modifications using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 1: Experimental Design and Workflow
A successful analysis of this compound modifications hinges on a well-designed experimental workflow. This involves careful sample preparation to isolate tRNA, complete enzymatic hydrolysis to release the constituent nucleosides, and optimized LC-MS/MS conditions for sensitive and specific detection. For quantitative studies, the incorporation of a stable isotope-labeled internal standard is crucial for accuracy and precision.[5][6][7][8]
Caption: Overall experimental workflow for the analysis of this compound.
Part 2: Detailed Protocols
tRNA Isolation and Purification
The initial and critical step is the isolation of high-quality total tRNA from biological samples.
Protocol:
-
Homogenization: Homogenize cell pellets or tissues in a suitable lysis buffer (e.g., TRIzol).
-
Phase Separation: Perform a chloroform extraction to separate the aqueous and organic phases.
-
RNA Precipitation: Precipitate the RNA from the aqueous phase using isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol to remove residual salts and contaminants.
-
Resuspension: Resuspend the purified total RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess integrity using gel electrophoresis.
Enzymatic Hydrolysis of tRNA to Nucleosides
Complete enzymatic digestion is paramount for the accurate quantification of modified nucleosides. A two-step enzymatic reaction is typically employed.[9]
Protocol:
-
Nuclease P1 Digestion:
-
To 1-5 µg of total tRNA, add 10X Nuclease P1 buffer (e.g., 100 mM sodium acetate, pH 5.3) to a final concentration of 1X.
-
Add 1-2 units of Nuclease P1.
-
Incubate at 37°C for 2-4 hours.
-
-
Alkaline Phosphatase Dephosphorylation:
-
To the Nuclease P1 reaction mixture, add 10X Alkaline Phosphatase buffer (e.g., 500 mM Tris-HCl, pH 8.5) to a final concentration of 1X.
-
Add 1-2 units of bacterial alkaline phosphatase (BAP) or calf intestinal phosphatase (CIP).
-
Incubate at 37°C for 1-2 hours.
-
-
Sample Cleanup:
-
After digestion, centrifuge the sample through a 10 kDa molecular weight cutoff filter to remove the enzymes. The filtrate containing the nucleosides is collected for LC-MS/MS analysis.
-
Quantitative Analysis by Isotope Dilution Mass Spectrometry
For accurate quantification, a stable isotope-labeled internal standard of this compound should be synthesized and spiked into the sample prior to enzymatic digestion. The synthesis of such a standard can be achieved through established methods for 15N and 13C labeling of nucleosides.[10][11][12]
Protocol:
-
Spiking of Internal Standard: Add a known amount of the stable isotope-labeled this compound standard to the tRNA sample before the addition of Nuclease P1.
-
Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of a certified this compound standard.
-
LC-MS/MS Analysis: Analyze the digested samples and calibration standards by LC-MS/MS.
-
Quantification: Calculate the concentration of endogenous this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6][7][8]
Part 3: LC-MS/MS Method Parameters
The separation and detection of this compound and its isomers require an optimized LC-MS/MS method.
Liquid Chromatography
Reversed-phase chromatography is commonly used for the separation of nucleosides.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5% B over 5 min, 5-95% B over 10 min, hold at 95% B for 2 min, return to 0% B and equilibrate |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Note: The gradient should be optimized based on the specific column and instrument used to achieve optimal separation of preQ₁ from other nucleosides.[3][13]
Mass Spectrometry
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Gas Flow Rates | Optimize for specific instrument |
| MRM Transitions | See Table 2 |
Table 2: Exemplary MRM Transitions for this compound (preQ₁)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 296.1 | 164.1 | 15-25 |
| This compound | 296.1 | 135.1 | 20-30 |
| [13C5,15N2]-preQ₁ (Internal Standard) | 303.1 | 169.1 | 15-25 |
Note: The precursor ion corresponds to the [M+H]⁺ of the nucleoside. Product ions result from the fragmentation of the precursor. Collision energies should be optimized for the specific instrument to maximize the signal of the product ions.[14][15]
Part 4: Data Interpretation and Fragmentation Pathway
The identification of this compound is confirmed by its retention time and the presence of specific fragmentation patterns in the MS/MS spectrum. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar and the formation of the protonated nucleobase.[16][17]
Caption: Proposed fragmentation pathway of this compound (preQ₁).
The product ion at m/z 164.1 corresponds to the protonated 7-aminomethyl-7-deazaguanine base. Further fragmentation of the base can lead to the loss of the aminomethyl group, resulting in a product ion at m/z 135.1. The presence and relative abundance of these fragments are characteristic of the preQ₁ structure.[14]
Conclusion
The mass spectrometry-based methodology detailed in this application note provides a robust and reliable framework for the analysis of this compound modifications in tRNA. By adhering to the outlined protocols for sample preparation, employing optimized LC-MS/MS parameters, and utilizing stable isotope-labeled internal standards for quantification, researchers can achieve accurate and precise measurements of this biologically significant nucleoside. This will undoubtedly facilitate a deeper understanding of the role of tRNA modifications in health and disease.
References
-
Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., ... & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841. [Link]
-
Pan, X., Chandrasekaran, S., Woodside, J. V., & Kelly, V. C. (2022). Development, validation and application of an LC–MS/MS method quantifying free forms of the micronutrients queuine and queuosine in human plasma using a surrogate matrix approach. Analytical and Bioanalytical Chemistry, 414(24), 7095–7106. [Link]
-
Eichhorn, C. D., & Al-Hashimi, H. M. (2014). Structure and function of preQ1 riboswitches. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1839(10), 939–950. [Link]
-
Gogulothu, R., & De, S. (2021). A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites. Nature Communications, 12(1), 1-13. [Link]
-
Gogulothu, R., & De, S. (2021). A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites. ResearchGate. [Link]
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Jones, R. A. (2022). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry, 89(1), e145. [Link]
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Ross, R. L., & Micura, R. (2015). The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA. Angewandte Chemie International Edition, 54(26), 7736–7740. [Link]
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Kasai, H., Ohashi, Z., Harada, F., Nishimura, S., Oppenheimer, N. J., Crain, P. F., ... & McCloskey, J. A. (1978). Structure determination of a nucleoside Q precursor isolated from E. coli tRNA: 7-(aminomethyl)-7-deazaguanosine. Nucleic Acids Research, 5(7), 2289–2296. [Link]
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Traube, F. R., & Carell, T. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 14(1), 235–254. [Link]
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Thiaville, J. J., G de Crécy-Lagard, V., & Iwata-Reuyl, D. (2016). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 44(21), 10465–10476. [Link]
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Wang, J., & Zhang, X. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]
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Limbach, P. A., Crain, P. F., & McCloskey, J. A. (2017). Mapping Post‐Transcriptional Modifications onto Transfer Ribonucleic Acid Sequences by Liquid Chromatography Tandem Mass Spectrometry. Molecules, 22(8), 1303. [Link]
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Arimbasseri, A. G., Iben, J. R., & Farabaugh, P. J. (2020). PreQ1-modified tRNA degradation requires active translation and IRE1 ribonuclease. ResearchGate. [Link]
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Bak, A., & Garde, C. (2021). An Isotope Dilution Mass Spectrometry Assay to track Norovirus-Like Particles in Vaccine Process Intermediates by Quantifying Capsid Protein VP1. ChemRxiv. [Link]
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Application Notes and Protocols: Developing Assays to Measure 7-aminomethyl-7-deazaguanosine Transferase Activity
Introduction: The Critical Role of Tgt in Translational Fidelity
In the intricate world of post-transcriptional modification, the precise tuning of transfer RNA (tRNA) is paramount for maintaining translational accuracy and efficiency. One such crucial modification is the hypermodification of guanosine to queuosine (Q) at the wobble position (G34) of tRNAs with a GUN anticodon (specifically those for asparagine, aspartic acid, histidine, and tyrosine). This modification is critical for preventing translational frameshifting and ensuring the correct incorporation of amino acids into nascent polypeptide chains.[1][2]
At the heart of this pathway lies the enzyme tRNA-guanine transglycosylase (TGT), also known as 7-aminomethyl-7-deazaguanosine transferase. This enzyme catalyzes the exchange of the genetically encoded guanine at position 34 with a queuine precursor. In bacteria, this precursor is 7-aminomethyl-7-deazaguanine (preQ1), which is then further modified to queuosine within the tRNA molecule.[3][4] Eukaryotes, on the other hand, cannot synthesize queuine de novo and rely on salvaging it from their diet and gut microbiota, with their TGT homolog directly inserting queuine.[1][5]
The bacterial TGT is a compelling target for novel antimicrobial agents, as its inhibition can lead to decreased virulence in pathogenic bacteria.[6] Therefore, robust and reliable assays for measuring Tgt activity are indispensable for both basic research and high-throughput screening (HTS) of potential inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for developing and implementing various assays to measure Tgt activity.
The Enzymatic Reaction: A Tale of Two Kingdoms
The catalytic mechanism of Tgt is a fascinating example of convergent evolution. While the overall reaction is conserved, the specifics of the enzyme and its substrates differ between bacteria and eukaryotes.
Bacterial Tgt: In bacteria, Tgt functions as a homodimer.[1] The enzyme catalyzes a "base-exchange" reaction via a ping-pong kinetic mechanism.[6] This involves the formation of a covalent enzyme-tRNA intermediate. First, the tRNA substrate binds to the enzyme, leading to the cleavage of the glycosidic bond of guanine at position 34 and its release. Subsequently, preQ1 binds to the active site and is inserted into the tRNA, completing the reaction.[3]
Eukaryotic Tgt (eTGT): The eukaryotic counterpart is a heterodimer composed of a catalytic subunit (QTRT1) and an accessory subunit (QTRT2).[1] Unlike the bacterial enzyme, the eukaryotic Tgt exhibits a sequential Bi-Bi kinetic mechanism, where both the tRNA and the queuine base must bind to the enzyme before the reaction can proceed.[7]
This fundamental mechanistic difference is a key consideration in assay design and inhibitor screening, as compounds may exhibit kingdom-specific inhibition.
Assay Development: Choosing the Right Tool for the Job
The choice of assay for measuring Tgt activity depends on several factors, including the research question, required throughput, and available instrumentation. This section details three distinct and robust methods: a traditional radiometric filter-binding assay, a high-throughput fluorescence polarization assay, and a label-free mass spectrometry-based assay.
Radiometric Filter-Binding Assay: The Gold Standard for Mechanistic Studies
This classic assay directly measures the incorporation of a radiolabeled substrate into the tRNA. It is highly sensitive and provides a quantitative measure of enzyme activity, making it ideal for detailed kinetic studies and determining inhibitor mechanisms. The principle relies on the fact that tRNA, being a large, negatively charged molecule, can be precipitated and captured on a filter, while the small, unincorporated radiolabeled substrate is washed away.[8][9]
Experimental Workflow:
Protocol: Radiometric Filter-Binding Assay
A. Materials and Reagents
-
Purified Tgt enzyme
-
In vitro transcribed tRNA substrate (e.g., yeast tRNAAsp)
-
[³H]-preQ1 or [³H]-guanine (specific activity >10 Ci/mmol)
-
Reaction Buffer: 50 mM HEPES pH 7.5, 20 mM MgCl₂, 5 mM DTT, 10% glycerol
-
Quenching Solution: 10% (w/v) Trichloroacetic Acid (TCA)
-
Wash Solution: 5% (w/v) ice-cold TCA
-
95% Ethanol
-
Glass fiber filters (e.g., GF/C)
-
Liquid scintillation cocktail and counter
B. Procedure
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.
Component Final Concentration Reaction Buffer (5X) 1X tRNA 1-10 µM [³H]-preQ1 or [³H]-guanine 1-10 µM Purified Tgt Enzyme 10-100 nM | Nuclease-free water | to final volume |
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the Tgt enzyme.
-
Time Course and Quenching: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot of the reaction and quench it by adding it to an equal volume of ice-cold 10% TCA.
-
Precipitation: Incubate the quenched samples on ice for at least 30 minutes to ensure complete precipitation of the tRNA.[10]
-
Filtration: Spot the entire volume of the quenched reaction onto a pre-wetted glass fiber filter under vacuum.
-
Washing: Wash the filter extensively with ice-cold 5% TCA (e.g., 3 x 5 mL) to remove any unincorporated radiolabel. Follow with a final wash of 95% ethanol (5 mL) to dry the filter.[11]
-
Quantification: Place the dried filter in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to picomoles of incorporated substrate using the specific activity of the radiolabel. Plot the amount of product formed over time to determine the initial reaction velocity. For inhibitor studies, perform the assay at a fixed time point in the linear range of the reaction with varying concentrations of the inhibitor to determine the IC₅₀.
Fluorescence Polarization (FP) Assay: A High-Throughput Screening Solution
Fluorescence polarization is a powerful technique for monitoring binding events in a homogeneous solution, making it highly amenable to HTS.[12][13] The principle is based on the rotational motion of a fluorescently labeled molecule. A small, fluorescently labeled tRNA substrate (or a minimal hairpin construct) will tumble rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger Tgt enzyme, the rotational motion of the fluorescent probe is significantly slowed, leading to an increase in fluorescence polarization. An inhibitor that prevents this binding will result in a low polarization signal.
Experimental Workflow:
Protocol: LC-MS/MS Assay for Guanine Release
A. Materials and Reagents
-
Purified Tgt enzyme
-
In vitro transcribed tRNA substrate
-
preQ1
-
Reaction Buffer: 50 mM HEPES pH 7.5, 20 mM MgCl₂, 5 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard (e.g., ¹⁵N₅-guanine)
-
LC-MS/MS system with a suitable column for nucleobase separation (e.g., C18)
B. Procedure
-
Reaction Setup: Prepare the Tgt reaction as described in the radiometric assay protocol, but without any radiolabeled components.
-
Time Course and Quenching: At various time points, remove an aliquot of the reaction and quench it by adding it to at least 3 volumes of ice-cold acetonitrile containing a known concentration of the internal standard.
-
Sample Preparation: Centrifuge the quenched samples at high speed to pellet the precipitated protein and tRNA.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
-
Develop a chromatographic method to separate guanine from other reaction components.
-
Set up the mass spectrometer to monitor the specific mass transitions for guanine and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve of guanine concentration versus the peak area ratio of guanine to the internal standard.
-
Quantify the amount of guanine released at each time point using the standard curve.
-
Plot the concentration of guanine released over time to determine the initial reaction velocity.
-
Data Presentation and Interpretation
For all assays, it is crucial to present the data clearly and perform the appropriate analysis to extract meaningful kinetic parameters.
| Parameter | Radiometric Assay | Fluorescence Polarization Assay | Mass Spectrometry Assay |
| Primary Measurement | Incorporated Radioactivity (CPM) | Millipolarization (mP) | Peak Area Ratio |
| Key Output | Initial Velocity (pmol/min), Km, Vmax, IC₅₀ | IC₅₀, Kd | Initial Velocity (µM/min), Km, Vmax, IC₅₀ |
| Throughput | Low to Medium | High | Medium to High |
| Advantages | High sensitivity, direct measurement | Homogeneous, no separation steps | Label-free, high specificity |
| Disadvantages | Use of radioactivity, waste disposal | Requires fluorescent label, prone to interference | Requires specialized equipment |
Conclusion
The development of robust and reliable assays for this compound transferase is a critical step in understanding its biological role and in the discovery of novel antimicrobial agents. The choice of assay will depend on the specific research goals, with radiometric assays being ideal for detailed mechanistic studies, fluorescence polarization assays for high-throughput screening, and mass spectrometry-based assays for label-free, unambiguous quantification. By carefully selecting and optimizing the appropriate assay, researchers can effectively probe the activity of this important enzyme and accelerate the development of new therapeutics.
References
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Application Notes and Protocols for Tracking 7-aminomethyl-7-deazaguanosine (preQ1) in Cells
Authored by: A Senior Application Scientist
Introduction: The Significance of Tracking preQ1
7-aminomethyl-7-deazaguanosine (preQ1) is a crucial intermediate in the biosynthesis of queuosine (Q), a hypermodified nucleoside found in the anticodon of specific tRNAs in both bacteria and eukaryotes.[1][2][3] Queuosine plays a vital role in ensuring translational fidelity and efficiency.[1][3][4] The biosynthesis of Q begins with GTP and proceeds through the formation of preQ0 and then preQ1.[5][6][7] In bacteria, preQ1 is directly incorporated into tRNA by the enzyme tRNA-guanine transglycosylase (TGT), where it is further modified to Q.[7][8] Eukaryotes, however, obtain queuine (the base of queuosine) as a nutrient from their diet or gut microbiota and incorporate it into their tRNA. The levels of Q modification in tRNA have been linked to cellular proliferation, stress responses, and even the progression of certain cancers, making the ability to track its precursor, preQ1, a valuable tool in understanding these fundamental cellular processes.[4][9]
This guide provides an in-depth overview of advanced labeling strategies and detailed protocols for the sensitive and specific tracking of preQ1 in cellular environments. These methodologies are designed to provide researchers, scientists, and drug development professionals with the tools to investigate the dynamics of preQ1 metabolism and its incorporation into RNA.
Comparative Overview of preQ1 Labeling Strategies
The choice of a labeling strategy for preQ1 depends on the specific research question, the experimental system, and the available resources. The primary approaches involve metabolic labeling with synthetic preQ1 analogs, enzymatic incorporation of modified preQ1, and the use of chemical probes. Each method offers distinct advantages and disadvantages in terms of specificity, efficiency, and applicability to live-cell imaging.
| Strategy | Principle | Advantages | Disadvantages | Key Applications |
| Metabolic Labeling with Bioorthogonal Analogs | Cells are incubated with a synthetic preQ1 analog containing a bioorthogonal handle (e.g., alkyne or azide). This analog is processed by the cell's metabolic machinery and incorporated into tRNA. The handle is then detected via click chemistry. | High specificity for metabolically active pathways. Enables live-cell imaging and pulse-chase experiments. Versatile detection with various reporters (fluorophores, biotin). | Potential for metabolic interference by the analog. Requires synthesis of the preQ1 analog. Labeling efficiency can be variable. | Studying preQ1 uptake and incorporation into tRNA in living cells. Visualizing the subcellular localization of newly synthesized Q-modified tRNA. |
| Enzymatic Labeling using TGT | The enzyme tRNA-guanine transglycosylase (TGT) is used to directly incorporate a labeled preQ1 analog into a target RNA molecule in vitro or potentially in cells overexpressing TGT. | High specificity for the TGT recognition site in tRNA. Allows for site-specific labeling of RNA. | Primarily an in vitro technique. Cellular delivery of the enzyme and labeled substrate can be challenging for in vivo applications. | Biochemical and biophysical studies of preQ1-modified RNA. Validation of TGT substrates. |
| Chemical Probes & Affinity-Based Labeling | A synthetic probe, often a modified preQ1 with a reactive group or a high-affinity ligand coupled to a reporter, is used to bind to preQ1-interacting molecules like riboswitches.[10][11] | Useful for identifying and studying preQ1-binding proteins and RNA structures (riboswitches). Can be used for pull-down assays and target identification. | Indirectly tracks preQ1 by labeling its binding partners. Potential for off-target binding of the probe. May not reflect the metabolic flux of preQ1. | Identifying and characterizing preQ1 riboswitches.[2][12] Probing the interactions of preQ1 with cellular machinery. |
Detailed Protocols
Protocol 1: Metabolic Labeling of preQ1-Modified tRNA using Click Chemistry
This protocol describes the metabolic labeling of tRNA with a preQ1 analog bearing a terminal alkyne group, followed by fluorescent detection using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Rationale: The cellular machinery, particularly the enzyme tRNA-guanine transglycosylase (TGT), can recognize and incorporate modified preQ1 bases into tRNA.[11] By introducing a bioorthogonal alkyne handle on the aminomethyl side chain of preQ1, we can create a specific tag for subsequent detection via click chemistry, a highly efficient and specific ligation reaction.[13][14][15]
Workflow Diagram:
Caption: Workflow for metabolic labeling and detection of preQ1-modified tRNA.
Materials:
-
preQ1 analog: 7-(pent-4-yn-1-ylaminomethyl)-7-deazaguanine (alkyne-preQ1). Synthesis may be required, or custom synthesis can be sourced.
-
Cell line: A suitable mammalian or bacterial cell line that expresses TGT.
-
Cell culture medium and supplements.
-
Click Chemistry Reagents:
-
Copper (II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
A copper chelator (e.g., TBTA)
-
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.25% Triton X-100 in PBS.
-
Wash buffer: PBS with 0.1% Tween-20 (PBST).
-
Mounting medium with DAPI.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Metabolic Labeling: a. Prepare a stock solution of alkyne-preQ1 in DMSO. b. Dilute the alkyne-preQ1 stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM. c. Remove the old medium from the cells and replace it with the medium containing the alkyne-preQ1 analog. d. Incubate the cells for 4-24 hours under normal growth conditions. The optimal incubation time should be determined empirically.
-
Cell Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBST.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:
- 3 µL of 50 mM CuSO4
- 6 µL of 50 mM TBTA in DMSO/t-butanol
- 3 µL of 2 mM Alexa Fluor 488 Azide in DMSO
- 6 µL of freshly prepared 500 mM sodium ascorbate in water
- 482 µL of PBS b. Add the click reaction cocktail to the cells and incubate for 1 hour at room temperature in the dark.
-
Washing and Mounting: a. Wash the cells three times with PBST. b. Perform a final wash with PBS. c. Mount the coverslips on microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: a. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. b. Analyze the images for the subcellular localization of the fluorescent signal, which corresponds to the location of the alkyne-preQ1-labeled tRNA.
Protocol 2: In Vitro Enzymatic Labeling of tRNA with Modified preQ1
This protocol outlines the use of recombinant TGT to incorporate a fluorescently labeled preQ1 analog into a specific tRNA molecule in vitro.
Rationale: TGT catalyzes the exchange of guanine at position 34 of tRNAs with a GUN anticodon for preQ1.[7][16] This enzymatic activity can be harnessed to site-specifically label tRNA with a preQ1 analog that is directly conjugated to a fluorophore.
Workflow Diagram:
Caption: Workflow for in vitro enzymatic labeling of tRNA using TGT.
Materials:
-
tRNA Substrate: Purified tRNA containing a GUN anticodon (e.g., tRNATyr, tRNAHis, tRNAAsp, tRNAAsn).
-
Recombinant TGT: Purified recombinant tRNA-guanine transglycosylase.
-
Labeled preQ1 Analog: A preQ1 analog conjugated to a fluorophore (e.g., preQ1-Cy5).
-
Reaction Buffer: 50 mM HEPES pH 7.5, 20 mM MgCl2, 5 mM DTT.
-
RNase Inhibitor.
-
Purification System: Denaturing polyacrylamide gel electrophoresis (PAGE) system or size-exclusion chromatography columns suitable for RNA purification.
Procedure:
-
Reaction Setup: a. In an RNase-free microcentrifuge tube, combine the following components on ice:
- 10 µg of tRNA substrate
- 1 µM recombinant TGT
- 10 µM fluorescently-labeled preQ1 analog
- 2 µL of 10X TGT reaction buffer
- 1 µL of RNase inhibitor
- Nuclease-free water to a final volume of 20 µL.
-
Enzymatic Reaction: a. Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purification of Labeled tRNA: a. Stop the reaction by adding an equal volume of 2X formamide loading buffer. b. Heat the sample at 95°C for 5 minutes and then place it on ice. c. Separate the labeled tRNA from the unincorporated label and enzyme using denaturing PAGE. d. Visualize the RNA bands by UV shadowing or by the fluorescence of the incorporated label. e. Excise the band corresponding to the labeled tRNA. f. Elute the tRNA from the gel slice using an appropriate elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA). g. Precipitate the eluted tRNA with ethanol and resuspend it in nuclease-free water.
-
Quantification and Storage: a. Quantify the concentration of the labeled tRNA using a spectrophotometer (e.g., NanoDrop). b. Store the labeled tRNA at -80°C. The purified fluorescently labeled tRNA can be used in a variety of downstream applications, such as fluorescence anisotropy, single-molecule FRET, or microinjection into cells.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal in metabolic labeling | Inefficient uptake of the preQ1 analog. Low TGT activity in the chosen cell line. Inefficient click reaction. | Increase the concentration of the preQ1 analog or the incubation time. Use a cell line known to have high TGT activity. Optimize click reaction conditions (reagent concentrations, incubation time). |
| High background fluorescence | Non-specific binding of the fluorescent azide. Incomplete washing. Autofluorescence of the cells. | Include a no-alkyne-preQ1 control to assess background. Increase the number and duration of wash steps. Use a mounting medium with an anti-fade reagent. |
| Cell toxicity | High concentration of the preQ1 analog or DMSO. Copper toxicity from the click reaction. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the analog. Use a copper-free click chemistry approach (e.g., strain-promoted alkyne-azide cycloaddition - SPAAC). |
| Low yield of in vitro labeled tRNA | Inactive TGT enzyme. Poor quality of tRNA substrate. Inefficient purification. | Test the activity of the TGT enzyme with a known positive control. Ensure the tRNA is properly folded and free of contaminants. Optimize the purification protocol to minimize sample loss. |
References
-
M.C. Wu, et al. (2015). Rational re-engineering of a transcriptional silencing PreQ1 riboswitch. J. Am. Chem. Soc., 137:9015–21. [Link]
-
Experimental identification of preQ1-binding RNAs in the pathogenic bacterium Listeria monocytogenes. (2025). PMC - NIH. [Link]
-
High-throughput competitive binding assay for targeting RNA with small molecules: discovery of new PreQ1 riboswitch ligands. (2024). bioRxiv. [Link]
-
Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. (n.d.). PMC. [Link]
-
Four additional natural 7-deazaguanine derivatives in phages and how to make them. (n.d.). NIH. [Link]
-
Novel genomic island modifies DNA with 7-deazaguanine derivatives. (2016). PNAS. [Link]
-
PreQ 1 - Ribocentre-switch. (2023). Ribocentre-switch. [Link]
-
7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. (n.d.). PubMed Central. [Link]
-
7-Deazaguanine modifications protect phage DNA from host restriction systems. (2019). PMC. [Link]
-
Site-specific labeling of RNA by combining genetic alphabet expansion transcription and copper-free click chemistry. (n.d.). Nucleic Acids Research | Oxford Academic. [Link]
-
Structure and function of preQ1 riboswitches. (n.d.). PMC - PubMed Central. [Link]
-
Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. (n.d.). NIH. [Link]
-
A genetically encoded fluorescent tRNA is active in live-cell protein synthesis. (2016). PMC. [Link]
-
Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing. (2023). NIH. [Link]
-
New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes. (n.d.). PMC - NIH. [Link]
-
Biosynthesis of 7-Deazaguanosine-Modified tRNA Nucleosides: a New Role for GTP Cyclohydrolase I. (n.d.). ASM Journals. [Link]
-
Exploring RNA transcription and turnover in vivo by using click chemistry. (2008). PNAS. [Link]
-
Synthesis of Responsive Fluorescent Nucleobases 7-(Benzofuran-2-yl)-7-deazahypoxanthine and 7-(Benzofuran-2-yl)-7-deazaguanine Using Cross-coupling Reaction. (2025). ResearchGate. [Link]
-
Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing. (2023). bioRxiv. [Link]
-
Chemical reporters for biological discovery. (n.d.). PMC - PubMed Central. [Link]
-
Mining the tRNA genome by live-cell imaging. (n.d.). Grantome. [Link]
-
Introducing covalent modifications into RNA and subsequent labeling by click chemistry allow visualization. (n.d.). ResearchGate. [Link]
-
PreQ 1 class II riboswitch. (A) Chemical structure of 7-aminomethyl-... (n.d.). ResearchGate. [Link]
-
Synthesis and Structure Elucidation of Glutamyl-Queuosine. (2023). ACS Publications. [Link]
-
Structural determinants for ligand capture by a class II preQ 1 riboswitch. (n.d.). PNAS. [Link]
-
Dynamic changes in tRNA modifications and abundance during T-cell activation. (2020). bioRxiv. [Link]
-
Bioorthogonal Reactions for Labeling Proteins. (2025). ResearchGate. [Link]
-
Identification of the minimal bacterial 2′-deoxy-7-amido-7-deazaguanine synthesis machinery. (n.d.). DSpace@MIT. [Link]
-
Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA. (2025). PMC - NIH. [Link]
-
Dynamic changes in tRNA modifications and abundance during T cell activation. (n.d.). PNAS. [Link]
-
Synthesis and structure elucidation of the human tRNA nucleoside mannosyl-queuosine. (n.d.). PMC - PubMed Central. [Link]
-
Bioorthogonal chemical reporter. (n.d.). Wikipedia. [Link]
-
Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. (n.d.). PMC - PubMed Central. [Link]
-
Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations. (n.d.). pubs.acs.org. [Link]
-
Real-time imaging of translation on single mRNA transcripts in live cells. (n.d.). PMC. [Link]
-
Small-molecule fluorescent probes and their design. (n.d.). RSC Publishing. [Link]
-
Labeling proteins on live mammalian cells using click chemistry. (2015). PubMed. [Link]
-
Queuine Analogues Incorporating the 7‐Aminomethyl‐7‐deazaguanine Core: Structure–Activity Relationships in the Treatment of Experimental Autoimmune Encephalomyelitis. (n.d.). ResearchGate. [Link]
-
Showing metabocard for Queuosine (HMDB0011596). (n.d.). Human Metabolome Database. [Link]
-
Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024). mdpi.com. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Aminomethyl-7-deazaguanosine
Introduction
Welcome to the technical support guide for the synthesis of 7-aminomethyl-7-deazaguanosine, a crucial precursor to the hypermodified RNA nucleoside queuosine (Q). This molecule, also known as preQ₁, is of significant interest to researchers in drug development and molecular biology. However, its multi-step chemical synthesis presents several challenges that can lead to low overall yields, hindering research progress.[1][2]
This guide is designed to function as a dedicated resource for scientists encountering these obstacles. Drawing from established literature and field insights, we will address common problems in a direct question-and-answer format, explain the causality behind experimental choices, and provide detailed, validated protocols to help you troubleshoot and optimize your synthetic strategy.
General Synthesis Workflow
The synthesis of this compound from a pyrimidine precursor is a multi-step process. A common strategy involves the construction of the 7-deazapurine core, introduction of the cyano group at the C7 position to form the preQ₀ base, glycosylation with a protected ribose, and finally, reduction of the nitrile to the target aminomethyl group, followed by deprotection. Each of these stages presents unique challenges that can impact yield.
Caption: Decision tree for troubleshooting low-yield glycosylation.
Question 2: The reduction of the C7-nitrile (preQ₀ nucleoside) to the C7-aminomethyl group is inefficient. How can I improve this step?
Answer: The reduction of the aromatic nitrile at the C7 position is notoriously difficult. The low reactivity of this group often leads to incomplete conversion or requires harsh conditions that can cleave the glycosidic bond or affect other functional groups.
-
Inherent Stability: The cyano group is conjugated with the electron-rich pyrrolo[2,3-d]pyrimidine system, which increases its stability and makes it resistant to reduction.
-
Catalyst Poisoning: The nitrogen atoms in the heterocyclic base can coordinate to the metal catalyst (e.g., Palladium or Platinum), leading to catalyst deactivation and poor turnover.
Troubleshooting Steps & Solutions:
-
Use Strongly Acidic Conditions: A key to success is to perform the catalytic hydrogenation under strongly acidic conditions. [3]Protic acids protonate the heterocyclic nitrogens, which prevents them from poisoning the catalyst and increases the reactivity of the nitrile group. A common and effective system is H₂ gas with a Palladium on Carbon (Pd/C) catalyst in a strongly acidic solvent like trifluoroacetic acid (TFA).
-
Optimize Catalyst and Pressure: While 10% Pd/C is standard, Raney Nickel (Ra-Ni) can also be effective. High-pressure hydrogenation (e.g., 50-100 psi) may be necessary to drive the reaction to completion, but start with atmospheric pressure and monitor the reaction progress carefully.
-
Ensure Purity of Starting Material: Impurities from previous steps can sometimes interfere with the catalyst. Ensure your protected preQ₀ ribonucleoside is highly pure before attempting the reduction.
Question 3: I'm losing a significant amount of product during the deprotection steps. What are the best practices?
Answer: The synthesis of nucleoside analogues involves the use of multiple protecting groups for the nucleobase and the sugar moiety, and their removal must be carefully orchestrated to avoid product loss. [4][5]
-
Glycosidic Bond Cleavage: The N-glycosidic bond in nucleosides is susceptible to cleavage under acidic conditions. If your deprotection requires strong acid, this can be a major source of yield loss.
-
Incomplete Deprotection: Using conditions that are too mild can lead to incomplete removal of protecting groups, complicating the final purification.
-
Orthogonal Strategy: The most robust synthetic routes employ an orthogonal protecting group strategy, where different types of groups can be removed under distinct conditions (e.g., acid-labile, base-labile, or removed by hydrogenation) without affecting the others. [6] Troubleshooting Steps & Solutions:
-
Base-Labile Deprotection: For acyl protecting groups on the sugar (e.g., benzoyl) and the nucleobase (e.g., pivaloyl), a standard and effective method is treatment with methanolic ammonia (NH₃/MeOH) or sodium methoxide (NaOMe/MeOH) at room temperature. This is generally mild enough to avoid cleaving the glycosidic bond.
-
Monitor the Reaction: Follow the deprotection reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion without forming significant degradation products. Quench the reaction as soon as the starting material is consumed.
-
Purification: The final product is often highly polar and can be challenging to purify. Reverse-phase HPLC or ion-exchange chromatography are frequently required to obtain the high-purity this compound.
Frequently Asked Questions (FAQs)
-
Q: What is the single most critical factor for achieving a high overall yield?
-
Q: Are there alternatives to the multi-step chemical synthesis?
-
A: Biosynthetic routes are known and involve a series of enzymes. [2][9]For laboratory synthesis, enzymatic transglycosylation using enzymes like purine nucleoside phosphorylase (PNP) can be an alternative to chemical glycosylation, sometimes offering better regioselectivity, though this is still an area of active research. [10]However, for most researchers, chemical synthesis remains the most accessible method.
-
-
Q: My final compound shows poor solubility. Is this normal?
-
A: Yes, guanine and its analogues are known for their poor solubility in many organic solvents and their tendency to form gels, which can complicate reactions and purification. [3][11]Working in more polar solvents like DMF or DMSO for reactions, and using aqueous buffers or solvent systems for purification, is common.
-
Key Experimental Protocols
Protocol 1: Optimized Vorbrüggen Glycosylation of 7-Iodo-7-deazaguanine Derivative
(Based on methodologies reported in the literature)[7][8]
-
Silylation: Suspend the protected 2-amino-6-chloro-7-iodo-7-deazapurine (1.0 eq) in anhydrous 1,2-dichloroethane. Add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq). Heat the mixture to reflux under an inert atmosphere (Argon or Nitrogen) until the solution becomes clear (approx. 1-2 hours).
-
Cooling: Cool the reaction mixture to 0 °C.
-
Addition of Sugar and Catalyst: Add the protected ribose, for example, 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.2 eq), followed by the slow, dropwise addition of TMSOTf (1.5 eq) over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once complete, cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Dilute with dichloromethane (DCM), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
Protocol 2: Nitrile Reduction to Aminomethyl Group
(Based on methodologies reported in the literature)[3]
-
Catalyst Preparation: In a high-pressure reaction vessel, add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the starting material).
-
Reaction Setup: Add a solution of the protected 7-cyano-7-deazaguanosine nucleoside (1.0 eq) dissolved in trifluoroacetic acid (TFA).
-
Hydrogenation: Seal the vessel, purge with H₂ gas, and then pressurize to 50 psi. Stir the reaction vigorously at room temperature for 24-48 hours.
-
Monitoring: Monitor the consumption of H₂. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Carefully vent the vessel. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be carried forward to the deprotection step.
Data Summary: Representative Yields for Key Steps
| Step | Nucleobase Starting Material | Glycosylation Conditions | Reported Yield | Reference |
| Glycosylation | 2-Pivaloylamino-6-chloro-7-deazapurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf, BSA | 18% | [7] |
| Glycosylation | 2-Pivaloylamino-6-chloro-7-iodo-7-deazapurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf, BSA | 73-75% | [12] |
| Glycosylation | 7-Iodo-7-deazaguanine derivative | Protected 2-methyl-ribose, TMSOTf, DBU | 48% | [13][14] |
| Dehalogenation | 7-Iodo-7-deazaguanosine derivative | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Good to High | [7] |
References
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Seela, F., & Rosemeyer, H. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. The Journal of Organic Chemistry, 71(1), 81–90. [Link]
-
Seela, F., & Rosemeyer, H. (2006). 7-Functionalized 7-Deazapurine Ribonucleosides Related to 2-Aminoadenosine, Guanosine, and Xanthosine: Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-d-ribofuranose. The Journal of Organic Chemistry, 71(1), 81-90. [Link]
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Seela, F., et al. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry, 83(13), 7213–7226. [Link]
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Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7245. [Link]
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Hocek, M., & Dvořáková, H. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. WIREs RNA, 8(6), e1435. [Link]
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Seela, F., et al. (2011). 7-Halogenated 7-deazapurine 2′- C -methylribonucleosides. Collection of Czechoslovak Chemical Communications, 76(11), 1431-1450. [Link]
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Périsson, R., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 10, 981656. [Link]
-
Périsson, R., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 10. [Link]
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Wang, R. W., & Gold, B. (2009). A facile synthetic approach to 7-deazaguanine nucleosides via a Boc protection strategy. Organic Letters, 11(11), 2465–2468. [Link]
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Tloušt'ová, E., et al. (2017). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. The Journal of Organic Chemistry, 82(11), 5679–5691. [Link]
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Seela, F., & Peng, X. (2004). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 6(7), 1075–1078. [Link]
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Progress in 7-Deazapurine: Pyrrolo[2,3-d]pyrimidine — Ribonucleoside Synthesis. (2025). MDPI. [Link]
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Hocek, M., & Mertlíková-Kaiserová, H. (n.d.). Design, synthesis and biological profiling of novel fused deazapurine nucleosides. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link]
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Guni, A. V., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7179. [Link]
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Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. [Link]
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Wang, R. W., & Gold, B. (2009). A facile synthetic approach to 7-deazaguanine nucleosides via a Boc protection strategy. Semantic Scholar. [Link]
-
Mayer, M., & Meyer, P. (2010). Robust Synthesis and Crystal-Structure Analysis of 7-Cyano-7-deazaguanine (PreQ0 Base) and 7-(Aminomethyl)-7-deazaguanine (PreQ1 Base). Helvetica Chimica Acta, 93(8), 1645-1651. [Link]
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Bandarian, V., & Drennan, C. L. (2015). Radical-mediated ring contraction in the biosynthesis of 7-deazapurines. Current Opinion in Structural Biology, 35, 7-14. [Link]
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Dowling, D. P., et al. (2012). 7-Carboxy-7-deazaguanine Synthase: A Radical S-adenosyl-L-methionine Enzyme that Couples the Pterin and Purine Biosynthetic Pathways. Journal of the American Chemical Society, 134(46), 19138–19145. [Link]
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Jordheim, L. P., et al. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Chemistry - An Asian Journal, 8(3), 484-503. [Link]
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Thyer, R., et al. (2018). Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. Molecular Microbiology, 110(4), 469-483. [Link]
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Iwata-Reuyl, D. (2003). Structures of derivatives of 7-deazaguanine and 7-deazaguanosine. ResearchGate. [Link]
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Lee, C., et al. (2018). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Beilstein Journal of Organic Chemistry, 14, 2470–2476. [Link]
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Zhang, Y., et al. (2005). Free Radical-Mediated Aryl Amination: A Practical Synthesis of (R)- and (S)-7-Azaindoline α-Amino Acid. Synthesis, 2005(02), 330-333. [Link]
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Wang, C., et al. (2022). Radical Decarboxylative Carbon–Nitrogen Bond Formation. Molecules, 27(13), 4296. [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
Challenges in detecting 7-aminomethyl-7-deazaguanosine in complex biological samples
Welcome to the technical support resource for the analysis of 7-aminomethyl-7-deazaguanosine (preQ₁). This guide is designed for researchers, scientists, and drug development professionals who are working to detect and quantify this unique modified nucleoside in complex biological samples. As a precursor to the hypermodified nucleoside queuosine (Q), preQ₁ plays a critical role in tRNA function and bacterial metabolism, making its accurate measurement essential for a wide range of biological investigations.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during experimental workflows, from sample preparation to data analysis.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound (preQ₁)?
-
Why is detecting preQ₁ challenging?
-
What is the best analytical method for preQ₁ detection?
-
Is a commercial standard for preQ₁ available?
-
How do I prepare my samples to measure preQ₁ from tRNA?
-
-
Troubleshooting Guide: Sample Preparation
-
Problem: Low or no recovery of preQ₁ after RNA hydrolysis.
-
Problem: High variability between technical replicates.
-
-
Troubleshooting Guide: LC-MS/MS Analysis
-
Problem: Poor chromatographic peak shape or retention time drift.
-
Problem: Low signal intensity or failure to detect the preQ₁ peak.
-
Problem: Suspected interference from co-eluting compounds.
-
Problem: Inconsistent quantification results.
-
-
Experimental Protocols & Method Parameters
-
Protocol 1: Enzymatic Hydrolysis of tRNA for Nucleoside Analysis.
-
Protocol 2: Recommended LC-MS/MS Parameters for preQ₁ Detection.
-
-
Visual Workflows and Pathways
-
Diagram 1: Overall Workflow for preQ₁ Detection.
-
Diagram 2: The Bacterial Queuosine Biosynthesis Pathway.
-
Diagram 3: Troubleshooting Logic for Low Signal Intensity.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is this compound (preQ₁)?
This compound (preQ₁) is a modified guanosine nucleoside that serves as a key metabolic intermediate in the biosynthesis of queuosine (Q).[1][2] In most bacteria, preQ₁ is synthesized from GTP and then inserted into the wobble position (position 34) of tRNAs with GUN anticodons (tRNA-Asp, -Asn, -His, and -Tyr).[2] This modification is crucial for translational fidelity and efficiency. Recently, 7-deazaguanine derivatives, including preQ₁, have also been discovered in the DNA of certain bacteriophages, where they serve to protect the viral genome from host restriction enzymes.[2]
Q2: Why is detecting preQ₁ challenging?
The detection of preQ₁ in complex biological matrices is subject to several core challenges:
-
Low Abundance: As a modified nucleoside, preQ₁ is present at much lower concentrations than the canonical nucleosides (A, G, C, U), requiring highly sensitive analytical instrumentation.
-
Complex Matrix: Biological samples such as cell lysates, plasma, or urine contain a vast number of molecules that can interfere with the analysis. This "matrix effect" can suppress the ionization of preQ₁ in the mass spectrometer, leading to inaccurate quantification.
-
Structural Similarity to Other Nucleosides: The sample will contain dozens of other modified nucleosides, some of which may be isomers or have similar physicochemical properties to preQ₁. This creates a significant challenge for chromatographic separation, and co-elution can lead to misidentification.[3]
-
Lack of Commercial Standards: The limited availability of a certified preQ₁ reference standard and, critically, a stable isotope-labeled internal standard (SIL-IS), complicates the development of robust, absolutely quantitative assays.
Q3: What is the best analytical method for preQ₁ detection?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection of modified nucleosides like preQ₁.[4][5] Specifically, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity, allowing for quantification even in complex samples.[3][5] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography for separating highly polar nucleosides.[4][6][7]
Q4: Is a commercial standard for preQ₁ available?
As of early 2026, the commercial availability of a certified this compound standard is limited, and a stable isotope-labeled version for use as an internal standard is generally not available. Researchers often rely on custom synthesis or collaboration with specialized chemistry labs. The lack of a SIL-IS is a significant hurdle for achieving precise absolute quantification, often necessitating semi-quantitative or relative quantification strategies.
Q5: How do I prepare my samples to measure preQ₁ from tRNA?
To measure preQ₁ incorporated into tRNA, you must first isolate the total RNA or a tRNA-enriched fraction from your biological sample. The nucleosides are then liberated by enzymatic hydrolysis of the phosphodiester backbone. The most common method involves a digest with Nuclease P1, followed by treatment with a phosphatase like bacterial alkaline phosphatase (BAP) to remove the 3'-phosphate groups, yielding free nucleosides ready for LC-MS/MS analysis.
Troubleshooting Guide: Sample Preparation
Problem: Low or no recovery of preQ₁ after RNA hydrolysis.
| Potential Cause | Explanation & Recommended Solution |
| Incomplete RNA Hydrolysis | The enzymes used for digestion may be inactive or used under suboptimal conditions. Solution: Ensure your Nuclease P1 and phosphatase are active and stored correctly. Verify the pH of your reaction buffer (typically around pH 5.0-5.5 for Nuclease P1). Optimize digestion time and enzyme concentration. As a quality control, you should see a robust signal for the four canonical nucleosides (A, G, C, U); if these are also low, the digestion is the primary issue. |
| Analyte Degradation | Although the 7-deazapurine core is relatively stable, the aminomethyl side chain could be susceptible to degradation under harsh pH or high-temperature conditions. Solution: Perform all incubation steps at the recommended temperature (typically 37°C) and for the minimum time necessary for complete digestion. Avoid exposure to strong acids or bases. After hydrolysis, samples should be stored at -80°C and analyzed as soon as possible. |
| Inefficient RNA Extraction | The initial RNA isolation may have yielded low quantities of tRNA or resulted in significant RNA degradation by endogenous RNases. Solution: Use a validated RNA extraction kit known to provide high-quality total RNA. Always work in an RNase-free environment and use RNase inhibitors during cell lysis. Assess the integrity and quantity of your extracted RNA using a Bioanalyzer or similar method before proceeding to hydrolysis. |
| Loss During Sample Cleanup | If using a post-hydrolysis cleanup step (e.g., solid-phase extraction), preQ₁ may not be efficiently retained or eluted. Solution: Validate your cleanup method by spiking a known quantity of a similar modified nucleoside standard into a hydrolyzed matrix-blank sample and measuring recovery. If recovery is poor, consider a simple protein precipitation (e.g., with cold acetonitrile) or a "dilute-and-shoot" approach where the hydrolyzed sample is simply diluted before injection. |
Problem: High variability between technical replicates.
| Potential Cause | Explanation & Recommended Solution |
| Inconsistent Pipetting | The low abundance of preQ₁ makes the assay highly sensitive to minor volume errors during the addition of RNA, enzymes, or internal standards. Solution: Use calibrated pipettes and ensure proper technique. Prepare a master mix of digestion reagents to add to all samples to minimize pipetting variability. |
| Precipitation of Analyte | preQ₁ may precipitate out of solution if stored in high concentrations of organic solvent or at low temperatures. Solution: Ensure your final sample solvent is compatible with preQ₁ solubility. A common solvent for HILIC analysis is 90% acetonitrile / 10% water with a weak acid additive, which should maintain solubility. Vortex samples thoroughly before placing them in the autosampler. |
| Inconsistent Matrix Effects | If an appropriate internal standard is not used, sample-to-sample variations in matrix components can lead to inconsistent ion suppression or enhancement. Solution: The best solution is to use a stable isotope-labeled preQ₁ internal standard. If unavailable, use a stable isotope-labeled version of a different modified nucleoside that has similar chromatographic and ionization behavior (e.g., 7-methylguanosine). This will help normalize for extraction efficiency and matrix effects, significantly improving reproducibility. |
Troubleshooting Guide: LC-MS/MS Analysis
Problem: Poor chromatographic peak shape or retention time drift.
| Potential Cause | Explanation & Recommended Solution |
| Column Contamination/Degradation | Biological matrices can irreversibly adsorb to the column, leading to peak tailing, splitting, or loss of retention. Solution: Use a guard column to protect the analytical column. Implement a robust column wash method after each analytical batch. If performance degrades, try flushing the column according to the manufacturer's instructions or replace it. |
| Mismatched Injection Solvent | Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, especially in HILIC. Solution: The sample solvent should be as close as possible to the starting mobile phase conditions. For HILIC, this means a high percentage of organic solvent (e.g., ≥90% acetonitrile). If your sample is in an aqueous buffer, you may need to dilute it in acetonitrile before injection. |
| Mobile Phase Issues | Inconsistent mobile phase preparation, degradation, or poor mixing can cause retention time drift. Solution: Prepare fresh mobile phases daily. Ensure proper degassing of solvents. If using additives (e.g., formic acid, ammonium formate, malic acid), ensure they are fully dissolved and at the correct concentration.[6] Malic acid has been shown to improve peak shape and sensitivity for some modified nucleosides in HILIC-MS.[6] |
Problem: Low signal intensity or failure to detect the preQ₁ peak.
| Potential Cause | Explanation & Recommended Solution |
| Suboptimal MRM Transitions | The selected precursor and product ion masses or the collision energy may not be optimal for your instrument. Solution: Optimize MRM parameters by infusing a preQ₁ standard if available. If not, use the predicted transitions (see Protocol 2) as a starting point. The primary fragmentation is the loss of the ribose sugar.[3][5] Perform a product ion scan on the precursor ion (m/z 296.1) to identify the most abundant fragment ions, then optimize the collision energy for each transition. |
| Severe Ion Suppression | Co-eluting matrix components are interfering with the ionization of preQ₁ in the ESI source. Solution: Improve chromatographic separation to move preQ₁ away from interfering peaks. Dilute the sample further to reduce the overall matrix load.[8] Use a stable isotope-labeled internal standard to correct for suppression. Enhance sample cleanup to remove interfering substances like salts and phospholipids. |
| Instrument Sensitivity | The concentration of preQ₁ in the sample may be below the instrument's limit of detection (LOD). Solution: Increase the amount of starting material (RNA) for the hydrolysis. Concentrate the final sample before injection. Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications. |
Problem: Suspected interference from co-eluting compounds.
| Potential Cause | Explanation & Recommended Solution |
| Isomeric/Isobaric Interference | Another modified nucleoside with the same mass (isobar) or a similar structure (isomer) may be co-eluting with preQ₁. Solution: Optimize the chromatography to resolve the peaks. This may involve changing the gradient, mobile phase composition, or trying a different column chemistry (e.g., switching from a BEH Amide to a Z-HILIC column).[7] Monitor multiple MRM transitions for preQ₁. The ratio of these transitions should be constant across a true peak but will be distorted by an interference. |
| In-Source Fragmentation | An unrelated, higher mass compound may be fragmenting in the ion source to produce an ion with the same m/z as the preQ₁ precursor. Solution: This is less common in modern ESI sources but can occur. Adjust source parameters (e.g., voltages) to minimize in-source fragmentation. The use of multiple MRM transitions provides an extra layer of confirmation; it is highly unlikely an interference would produce the same set of product ions in the same ratios. |
Problem: Inconsistent quantification results.
| Potential Cause | Explanation & Recommended Solution |
| Non-linear Calibration Curve | The detector may be saturated at high concentrations, or there may be non-linear matrix effects. Solution: Extend the calibration curve to cover the expected concentration range of your samples. If high-end non-linearity is observed due to detector saturation, dilute the samples to fall within the linear range. Use a stable isotope-labeled internal standard to correct for non-linear matrix effects. |
| Poor Integration | The software may be inconsistently integrating the chromatographic peak, especially if the signal-to-noise ratio is low. Solution: Manually review all peak integrations. Adjust integration parameters to ensure consistency. Do not attempt to quantify peaks with a signal-to-noise ratio below 10. |
Experimental Protocols & Method Parameters
Protocol 1: Enzymatic Hydrolysis of tRNA for Nucleoside Analysis
This protocol is a starting point and should be optimized for your specific application.
-
Preparation: In an RNase-free microcentrifuge tube, combine 1-5 µg of total RNA.
-
Denaturation: Add nuclease-free water to a final volume of 18 µL. Heat at 95°C for 2 minutes, then immediately place on ice for 5 minutes.
-
Nuclease P1 Digestion:
-
Add 2.5 µL of 10X Nuclease P1 Buffer (e.g., 100 mM sodium acetate, pH 5.3, 10 mM zinc chloride).
-
Add 2.5 µL of Nuclease P1 (e.g., 1 U/µL).
-
Incubate at 37°C for 2 hours.
-
-
Phosphatase Treatment:
-
Add 3 µL of 10X Alkaline Phosphatase Buffer (e.g., 500 mM Tris-HCl, pH 8.5).
-
Add 1.5 µL of Bacterial Alkaline Phosphatase (BAP) or a similar enzyme (e.g., 1 U/µL).
-
Incubate at 37°C for 1 hour.
-
-
Reaction Quenching & Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Vortex thoroughly, then centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the enzymes and any precipitated material.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Protocol 2: Recommended LC-MS/MS Parameters for preQ₁ Detection
These parameters are a robust starting point for method development on a triple quadrupole mass spectrometer.
Table 1: Predicted MRM Transitions for this compound (preQ₁) Chemical Formula: C₁₂H₁₇N₅O₄; Monoisotopic Mass: 295.1281 Da
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The aminomethyl group and purine-like ring are readily protonated. |
| Precursor Ion (Q1) | m/z 296.1 | Corresponds to the protonated molecule [M+H]⁺. |
| Product Ion 1 (Q3) | m/z 164.1 | Quantifier. Corresponds to the protonated nucleobase [BH₂]⁺ after cleavage of the N-glycosidic bond. This is the most common and typically most abundant fragment for nucleosides.[3][5] |
| Product Ion 2 (Q3) | m/z 178.1 | Qualifier. Corresponds to the protonated nucleobase after loss of the aminomethyl group [BH₂-CH₂NH₂]⁺. This transition is based on fragmentation patterns observed for similar 7-deazaguanine derivatives.[9] |
| Collision Energy (CE) | 10 - 25 eV | To be optimized. This is a typical range for nucleoside fragmentation. Optimal CE must be determined empirically on your instrument by infusing a standard or analyzing a high-concentration sample. |
Table 2: Suggested Liquid Chromatography Conditions
| Parameter | Recommendation | Notes |
| LC System | UPLC or HPLC | UPLC is preferred for better resolution and peak capacity. |
| Column | HILIC, e.g., Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) | HILIC provides excellent retention for polar nucleosides. Other zwitterionic or amide phases can also be effective.[7][10] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Provides protons for ionization and aids in chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The strong, organic solvent for HILIC elution. |
| Gradient | 95% B → 50% B over 10 minutes | A typical starting gradient. Must be optimized to separate preQ₁ from other nucleosides, especially guanosine and 7-methylguanosine. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 - 45°C | Elevated temperature can improve peak shape and reduce viscosity.[9] |
| Injection Volume | 1 - 5 µL | Keep low to minimize peak distortion. |
Visual Workflows and Pathways
Diagram 1: A high-level overview of the experimental workflow for the detection and quantification of preQ₁ from biological samples.
Diagram 2: Simplified bacterial biosynthesis pathway from GTP to Queuosine-tRNA, highlighting the central role of preQ₁.[2]
Diagram 3: A logical decision tree for troubleshooting low or absent preQ₁ signal in an LC-MS/MS experiment.
References
- Ikeuchi, Y. & Suzuki, T. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Methods in Enzymology.
- Luyten, Y. et al. Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research.
- Shimadzu Corporation. Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass.
- Wang, Y. et al. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine. Analytical Chemistry.
- Klein, D. J. et al. Structure and function of preQ1 riboswitches. Molecular Cell.
- Gao, F. et al.
- McCullagh, J. et al. Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns.
- Sigma-Aldrich. HILIC Analysis of Twelve Nucleosides. Sigma-Aldrich.
- Šponer, J. et al. Molecular Mechanism of preQ1 Riboswitch Action: A Molecular Dynamics Study. Journal of Physical Chemistry B.
- Breci, L.
- Chen, Y. et al. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites.
- Zallot, R. et al. Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. Molecular Microbiology.
- Schmid, K. et al. Mass transitions of the analyzed modified nucleosides.
- Burton, S.
- Kasai, H. et al. Specific fluorescent labeling of 7-(aminomethyl)-7-deazaguanosine located in the anticodon of tRNATyr isolated from E. coli mutant. Nucleic Acids Research.
- Okada, N. et al. Structure determination of a nucleoside Q precursor isolated from E. coli tRNA: 7-(aminomethyl)-7-deazaguanosine. Nucleic Acids Research.
- de Crécy-Lagard, V., Zallot, R. & Thiaville, P. C. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Journal of Biological Chemistry.
- Zallot, R. et al. Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. Molecular Microbiology.
- Kasai, H. et al. Specific fluorescent labeling of 7-(aminomethyl)-7-deazaguanosine located in the anticodon of tRNATyr isolated from E. coli mutant. Nucleic Acids Research.
- Liberto, J. M. et al. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. Journal of Biomolecular Techniques.
- Spilchen, E. J. et al.
- Wang, Y. et al. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Accounts of Chemical Research.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Le, H. T. & Le, H. T. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. Chemistry – A European Journal.
- Mastovska, K., Zulkoski, J. & Zweigenbaum, J. Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies.
- Hutinet, G. et al. 7-Deazaguanine modifications protect phage DNA from host restriction systems.
- Okada, N. et al. Structure determination of a nucleoside Q precursor isolated from E. coli tRNA: 7-(aminomethyl)-7-deazaguanosine. Nucleic Acids Research.
- Li, S. et al. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites.
- NovoPro.
- Väre, V. Y. P., Väre, V. Y. P. & Addepalli, B. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function.
Sources
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PCR with 7-Aminomethyl-7-Deazaguanosine-Modified DNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-aminomethyl-7-deazaguanosine-modified DNA. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in polymerase chain reaction (PCR) amplification of these modified templates. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve robust and reliable PCR results.
Introduction: The Double-Edged Sword of 7-Deazaguanine Modifications
The incorporation of 7-deazaguanine derivatives, such as this compound, into DNA templates is a powerful strategy, particularly when dealing with GC-rich sequences. By replacing the nitrogen at position 7 of the guanine base with a carbon atom, Hoogsteen base pairing is disrupted. This modification effectively reduces the formation of stable secondary structures like hairpins that can stall DNA polymerase and inhibit PCR amplification.[1][2] However, this structural alteration also introduces challenges that require careful optimization of standard PCR protocols. This guide will walk you through these challenges and provide solutions grounded in established molecular biology principles.
Core Troubleshooting and FAQs
This section is designed to address the most common issues encountered during the PCR amplification of DNA containing this compound.
Issue 1: Low or No PCR Product
This is one of the most frequent problems. The underlying causes often relate to suboptimal reaction conditions that are not conducive to the efficient amplification of the modified template.
Q1: I'm not getting any PCR product, or the yield is very low. What are the likely causes and how can I fix this?
A1: Low or no amplification of 7-deazaguanine-containing DNA is often a result of several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal DNA Polymerase Selection: Not all DNA polymerases are created equal when it comes to handling modified bases. Standard Taq polymerase may be inefficient.
-
Incorrect Magnesium Concentration: Magnesium ions (Mg²⁺) are a critical cofactor for DNA polymerase.[3] The altered electrostatics of the 7-deazaguanine-modified template may necessitate a different optimal Mg²⁺ concentration compared to standard DNA.
-
Solution: Perform a magnesium titration. Create a series of reactions with varying MgCl₂ concentrations, typically from 1.5 mM to 4.0 mM in 0.5 mM increments, to identify the optimal concentration for your specific template and primer set.[5]
-
-
Inadequate Thermal Cycling Parameters: The melting temperature (Tm) of DNA can be affected by the presence of 7-deazaguanine.[6][7] Standard annealing and extension times may not be sufficient.
-
Solution:
-
Optimize Annealing Temperature: Run a gradient PCR to determine the optimal annealing temperature.[3] This involves testing a range of temperatures across the thermal cycler block.
-
Increase Extension Time: The incorporation of modified nucleotides can be slower for the polymerase.[4] Try increasing the extension time to give the enzyme sufficient time to synthesize the new strand. A general guideline is to double the standard extension time as a starting point.[8]
-
-
-
Ratio of Modified to Unmodified dGTP: Using 100% 7-deaza-dGTP can sometimes inhibit the reaction.
Issue 2: Non-Specific Amplification and Primer-Dimers
The appearance of unexpected bands on your gel or a smear at the bottom indicates a lack of specificity in your PCR.
Q2: My gel shows multiple non-specific bands and/or a prominent primer-dimer band. What's causing this and how can I improve specificity?
A2: Non-specific amplification can be exacerbated by the presence of modified bases. Here are the key areas to address:
-
Annealing Temperature is Too Low: An annealing temperature that is significantly below the optimal range allows for non-specific binding of the primers to the template DNA.[4]
-
Solution: As mentioned previously, a gradient PCR is the most effective way to pinpoint the optimal annealing temperature that maximizes specific product yield while minimizing off-target amplification.
-
-
"Hot Start" is Crucial: DNA polymerase can have some activity at room temperature, leading to the amplification of non-specifically bound primers before the PCR cycling begins. This is a common cause of primer-dimers.
-
Solution: Use a hot-start DNA polymerase.[9] These polymerases are inactive at lower temperatures and are only activated during the initial high-temperature denaturation step. Alternatively, consider using chemically modified "CleanAmp™" 7-deaza-dGTP, which acts as a hot-start version of the modified nucleotide.[10][11]
-
-
Primer Design and Concentration: Poorly designed primers or excessive primer concentrations can lead to non-specific binding and primer-dimer formation.[4][12]
-
Solution:
-
Review Primer Design: Ensure your primers are specific to the target sequence and do not have complementary regions, especially at the 3' ends, which can lead to primer-dimers.[12]
-
Optimize Primer Concentration: Titrate your primer concentrations. While a final concentration of 0.1 to 1.0 µM is typical, reducing the concentration can sometimes improve specificity.[13]
-
-
Advanced Optimization Strategies
For particularly challenging templates, the use of PCR additives can be beneficial.
Q3: I've tried optimizing the core PCR parameters, but I'm still having issues. What else can I try?
A3: PCR additives can help to overcome the challenges posed by difficult templates by altering the reaction environment.
-
Betaine and DMSO: These are two of the most effective PCR additives for GC-rich and modified templates.[3][14]
-
Betaine helps to reduce the formation of secondary structures and equalizes the melting temperatures of GC and AT base pairs.[15] A final concentration of 1 M is a good starting point.[5]
-
DMSO (Dimethyl Sulfoxide) also aids in denaturing secondary structures.[15] It is typically used at a final concentration of 2-10%.[16] Note that DMSO can inhibit some DNA polymerases, so it's important to optimize the concentration.
-
Combined Approach: A combination of betaine and DMSO can be particularly powerful.[5][14]
-
-
Bovine Serum Albumin (BSA): BSA can help to overcome PCR inhibitors that may be present in your DNA sample and can also stabilize the DNA polymerase.[15]
The following table summarizes recommended starting concentrations for these additives:
| Additive | Recommended Starting Concentration | Optimization Range |
| Betaine | 1 M | 0.5 M - 2.0 M |
| DMSO | 5% | 2% - 10% |
| BSA | 0.1 µg/µl | 0.05 - 0.5 µg/µl |
Experimental Protocols
Here are step-by-step protocols for some of the key optimization experiments mentioned above.
Protocol 1: Magnesium Chloride (MgCl₂) Titration
-
Prepare a Master Mix: Prepare a PCR master mix containing all components except MgCl₂. This should include water, buffer, dNTPs (with your desired 7-deaza-dGTP:dGTP ratio), primers, and DNA template.
-
Aliquot the Master Mix: Aliquot the master mix into separate PCR tubes for each MgCl₂ concentration you will test.
-
Add MgCl₂: Add the appropriate volume of a stock solution of MgCl₂ to each tube to achieve final concentrations ranging from 1.5 mM to 4.0 mM (e.g., 1.5, 2.0, 2.5, 3.0, 3.5, 4.0 mM).
-
Add DNA Polymerase: Add the DNA polymerase to each tube.
-
Run PCR: Perform the PCR using your standard cycling conditions.
-
Analyze Results: Run the PCR products on an agarose gel to determine which MgCl₂ concentration produced the highest yield of the specific product with the least non-specific amplification.
Protocol 2: Gradient PCR for Annealing Temperature Optimization
-
Prepare a PCR Master Mix: Prepare a sufficient volume of master mix for the number of reactions in your gradient. Use the optimal MgCl₂ concentration determined from the previous experiment.
-
Aliquot and Add Polymerase: Aliquot the master mix into a strip of PCR tubes and add the DNA polymerase.
-
Program the Thermal Cycler: Set up a gradient PCR program on your thermal cycler. The gradient should span a range of temperatures centered around the estimated annealing temperature of your primers (e.g., 55°C to 65°C).
-
Run PCR: Place the PCR strip in the thermal cycler and run the program.
-
Analyze Results: Analyze the products on an agarose gel. The lane corresponding to the optimal annealing temperature will show a strong, specific band with minimal or no non-specific products or primer-dimers.
Visualizing the Workflow
A systematic approach to optimization is key. The following diagram illustrates a logical workflow for troubleshooting PCR with this compound-modified DNA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. PCR Basic Troubleshooting Guide [creative-biogene.com]
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- 15. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 16. gatescientific.com [gatescientific.com]
Stability issues of 7-aminomethyl-7-deazaguanosine in solution
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance on the stability of 7-aminomethyl-7-deazaguanosine. This resource is structured to address common challenges and provide robust, validated protocols to ensure the integrity of your experiments.
Technical Support Center: this compound
Introduction
This compound is a synthetic analog of the natural nucleoside guanosine. In this molecule, the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom, creating a pyrrolo[2,3-d]pyrimidine scaffold.[1] This modification makes the five-membered ring more electron-rich and allows for the attachment of substituents at the C7 position, such as the aminomethyl group.[1] These characteristics can lead to derivatives with enhanced base-pairing properties or improved binding to enzymes, making them valuable tools in drug design and as components in modified nucleic acids.[1][2]
However, the unique chemical nature of this compound and other 7-deazapurine analogs can also present stability challenges in aqueous solutions. Understanding and mitigating these stability issues is critical for obtaining reproducible and reliable experimental results. This guide provides a comprehensive overview of the factors influencing its stability and offers practical solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of nucleoside analogs like this compound is primarily affected by several factors:
-
pH: The glycosidic bond linking the 7-deazaguanine base to the ribose sugar is susceptible to hydrolysis under acidic conditions.[3] DNA, for instance, is most stable in a neutral pH range of 5 to 9; depurination can occur at a pH lower than 5.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[5][6] For many biological molecules, reaction rates can increase significantly with a 10°C rise in temperature.[6]
-
Buffer Composition: Buffer components can directly interact with the nucleoside analog or influence the solution's properties.[7][8] It is crucial to select non-reactive buffers and be aware that buffer concentration can also impact stability.[7]
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative damage of the purine ring.
-
Light Exposure: Photodegradation can occur, particularly under UV light. It is a standard parameter tested in forced degradation studies as recommended by ICH guidelines.[9]
Q2: How should I prepare and store stock solutions of this compound?
For maximum stability, follow these recommendations:
-
Solvent Selection: If possible, prepare a high-concentration stock solution in an anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) and store it at -20°C or -80°C. For many 7-deazaguanine derivatives, DMSO is a suitable storage solvent.[10]
-
Aqueous Solutions: If you must use an aqueous buffer, prepare it fresh for each experiment. Use a buffer with a neutral to slightly alkaline pH (pH 7.0-8.0). Ensure the buffer has been prepared with high-purity water and, if necessary for long-term storage, degassed to remove oxygen.
-
Storage Conditions: Store all solutions, especially aqueous ones, at low temperatures (-20°C or -80°C).[11] Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, as this can degrade components like ATP in buffers and potentially affect the compound's stability.[12] Protect solutions from light by using amber vials or wrapping tubes in foil.
Q3: What are the likely degradation products of this compound?
The most probable degradation pathway is the hydrolysis of the N-glycosidic bond, which would release the free 7-aminomethyl-7-deazaguanine base and the ribose sugar. Other potential degradation products could arise from oxidation of the purine ring or modifications to the aminomethyl side chain. Identifying these products typically requires analytical techniques like HPLC-MS.[3][13]
Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Problem 1: I'm observing a rapid decrease in the concentration of my working solution.
-
Potential Cause: pH-Mediated Hydrolysis. Your buffer system may be too acidic. Even seemingly neutral buffers can experience a pH shift upon freezing and thawing.[7]
-
Troubleshooting Steps:
-
Measure the pH of your buffer at the working temperature to confirm it is within the optimal range (pH 7.0-8.0).
-
Consider using a different buffer system known for better pH stability across temperature changes, such as HEPES.[8]
-
Prepare fresh solutions immediately before your experiment to minimize the time the compound spends in an aqueous environment.
-
Problem 2: My experimental results are inconsistent, especially when using solutions that are a few days old.
-
Potential Cause: Compound Degradation. The active concentration of this compound is likely decreasing over time, and the resulting degradation products might interfere with your assay.
-
Troubleshooting Steps:
-
Implement a "Fresh is Best" Policy: Always use freshly prepared aqueous solutions for your experiments.
-
Validate Stored Solutions: If you must use older solutions, perform a quick quality control check. Use an analytical method like HPLC to verify the concentration and purity of the solution before use.[13]
-
Run Controls: Include a positive control with a freshly prepared standard in your experiments to differentiate between compound degradation and other experimental issues.
-
Problem 3: A precipitate has formed in my stock solution after thawing.
-
Potential Cause: Poor Solubility or Buffer Component Precipitation. The compound may have limited solubility in your chosen buffer, which is exacerbated at low temperatures. Alternatively, buffer salts may have precipitated during the freezing process.
-
Troubleshooting Steps:
-
Gentle Re-solubilization: Warm the vial to room temperature or briefly to 37°C and vortex thoroughly to see if the precipitate redissolves.
-
Solvent Check: Confirm that you are using an appropriate solvent and concentration. If using an aqueous buffer, you may need to prepare a more dilute stock solution.
-
Filtration: If the precipitate does not redissolve, it may be due to degradation or buffer salts. Centrifuge the tube to pellet the precipitate and carefully transfer the supernatant to a new tube.
-
Re-Quantify: After transferring the supernatant, you must re-measure the concentration (e.g., using UV-Vis spectroscopy or HPLC) as it will likely have changed.
-
Visualized Workflows and Data
Key Factors Influencing Stability
The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound in solution.
Caption: Key environmental stressors leading to chemical degradation.
Forced Degradation Experimental Workflow
This diagram outlines the workflow for a forced degradation study, a critical tool for understanding a compound's intrinsic stability.[9][14]
Caption: Step-by-step workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Preparation of DMSO Stock (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous, molecular biology-grade DMSO to achieve a 10 mM concentration.
-
Vortex for 2-3 minutes until fully dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot into single-use volumes in amber microcentrifuge tubes.
-
Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.
-
-
Preparation of Aqueous Working Solution (100 µM):
-
Thaw a single aliquot of the 10 mM DMSO stock at room temperature.
-
Dilute the stock solution 1:100 into your final experimental buffer (e.g., PBS or HEPES, pH 7.4). Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting your biological system.
-
Vortex gently to mix.
-
This solution should be prepared fresh and used within the same day. Do not store aqueous working solutions.
-
Protocol 2: Basic Forced Degradation Study
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[9][14][15][16][17]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to an aliquot of the solution and incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH to an aliquot and incubate at 60°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot and keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the solution at 80°C.
-
Photolytic Degradation: Expose an aliquot to a photostability chamber (UV/Vis light).
-
-
Time Points: Withdraw samples at initial (t=0) and subsequent time points (e.g., 2, 6, 24 hours).
-
Sample Processing: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 reverse-phase column with a gradient elution and UV detection).[13][18]
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the t=0 sample. Document the appearance of any new peaks, which represent potential degradation products.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Incubation Time (hrs) | Temperature | % Degradation of Parent Compound |
| 1N HCl | 24 | 60°C | ~15% |
| 1N NaOH | 24 | 60°C | ~5% |
| 3% H₂O₂ | 24 | Room Temp | ~20% |
| Heat | 24 | 80°C | ~8% |
| Light | 24 | N/A | <2% |
This is illustrative data. Actual degradation rates must be determined experimentally.
References
-
Seela, F., & Peng, X. (2013). Site-Specific Stabilization of DNA by a Tethered Major Groove Amine, 7-Aminomethyl-7-deaza-2′-deoxyguanosine. Biochemistry. [Link]
-
Seela, F., & Peng, X. (2013). Site-specific stabilization of DNA by a tethered major groove amine, 7-aminomethyl-7-deaza-2'-deoxyguanosine. PubMed. [Link]
-
Gagnon, D., et al. (2010). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Journal of Medicinal Chemistry. [Link]
-
Hewavitharana, A. K., et al. (2008). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. ResearchGate. [Link]
-
Santos, S. M., et al. (2019). Buffering of Nucleoside Analog Cytotoxicity. ResearchGate. [Link]
-
Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1998). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research. [Link]
-
De Crécy-Lagard, V., et al. (2023). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews. [Link]
-
Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. MedCrave online. [Link]
-
Vorobjev, Y., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]
-
Liao, H. W., et al. (2018). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. [Link]
-
N/A. (N/A). Examples of biologicaly active 7-deazapurine nucleosides. ResearchGate. [Link]
-
Kumar, V., & Kumar, P. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. [Link]
-
Loe F., et al. (2020). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research. [Link]
-
Pohl, R., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. [Link]
-
Česnek, M., et al. (2025). Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides. RSC Advances. [Link]
-
Hauswirth, J. W., et al. (2018). Queuine Analogues Incorporating the 7-Aminomethyl-7-deazaguanine Core: Structure–Activity Relationships in the Treatment of Experimental Autoimmune Encephalomyelitis. ResearchGate. [Link]
-
N/A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Rose, G., et al. (2004). Halogenated 7-deazapurine Nucleosides: Stereoselective Synthesis and Conformation of 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides. Organic & Biomolecular Chemistry. [Link]
-
Česnek, M., et al. (2025). Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2'-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides. PubMed. [Link]
-
Fritz, T. E., et al. (1983). Effects of Storage Conditions on Nutritional Qualities of Semipurified (AIN-76) and Natural Ingredient (NIH-07)diets. Journal of Nutrition. [Link]
-
Kumar, V., & Suryanarayanan, R. (2011). The Effect of Buffers on Protein Conformational Stability. Journal of Pharmaceutical Sciences. [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science Website. [Link]
-
Singh, R., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. [Link]
-
Clark, A. C. (2013). The effects of buffers and pH on the thermal stability, unfolding and substrate binding of RecA. Biophysical Chemistry. [Link]
-
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
N/A. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Wikipedia. (N/A). DNA. Wikipedia. [Link]
-
Hutinet, G., et al. (2019). 7-Deazaguanine modifications protect phage DNA from host restriction systems. ResearchGate. [Link]
-
Loe F., et al. (2021). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research. [Link]
-
Hutinet, G., et al. (2019). 7-Deazaguanine modifications protect phage DNA from host restriction systems. Nature Communications. [Link]
-
QIAGEN. (N/A). Troubleshooting Molecular Biology Applications. QIAGEN Website. [Link]
-
N/A. (N/A). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
-
Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]
-
Tani, H., & Judson, R. (2020). The life and death of RNA across temperatures. Cellular and Molecular Life Sciences. [Link]
-
Czerwińska, K., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules. [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. PacBio Website. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the main factors that can affect DNA stability in solution? | AAT Bioquest [aatbio.com]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The life and death of RNA across temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. The effects of buffers and pH on the thermal stability, unfolding and substrate binding of RecA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of storage conditions on nutritional qualities of semipurified (AIN-76) and natural ingredient (NIH-07)diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. biomedres.us [biomedres.us]
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- 16. gsconlinepress.com [gsconlinepress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Improving the efficiency of enzymatic incorporation of 7-aminomethyl-7-deazaguanosine
Welcome to the technical support guide for the enzymatic incorporation of 7-aminomethyl-7-deazaguanosine triphosphate (Am-7-dGTP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process, troubleshoot common issues, and optimize reaction efficiency. Our approach is rooted in explaining the fundamental principles behind each step, ensuring you can make informed decisions in your experimental design.
Introduction: The "Why" Behind this compound
This compound is a guanosine analog where the nitrogen at position 7 is replaced by a carbon, to which an aminomethyl group is attached. This modification is significant for several reasons:
-
Disruption of Hoogsteen Base Pairing: The N7 position of guanine is a critical hydrogen bond acceptor for Hoogsteen base pairing, which is essential for forming non-canonical DNA structures like G-quadruplexes. Replacing this nitrogen with a carbon atom prevents these interactions.
-
Introducing a Reactive Handle: The aminomethyl group provides a primary amine that can be used for subsequent bioconjugation reactions, allowing for the attachment of fluorophores, biotin, or other functional moieties.
-
Structural Probing: Its incorporation allows researchers to probe the functional importance of G-quadruplexes and other tertiary structures in biological systems.
However, the bulky and structurally distinct nature of Am-7-dGTP compared to canonical dGTP presents a challenge for DNA and RNA polymerases, often leading to suboptimal incorporation efficiency. This guide will address these challenges head-on.
Section 1: Troubleshooting & FAQ Guide
This section is structured as a series of common questions and issues encountered in the lab.
Q1: My polymerase is stalling or showing very low incorporation of Am-7-dGTP. What are the primary causes?
Answer: This is the most common issue and typically stems from a combination of enzyme choice and reaction kinetics.
-
Inappropriate Polymerase Selection: Not all polymerases are created equal when it comes to accommodating modified nucleotides. High-fidelity proofreading polymerases are particularly poor choices as their 3'→5' exonuclease activity can excise the "foreign" nucleotide shortly after incorporation. Family A polymerases, like the Klenow fragment, or specialized enzymes like Terminal deoxynucleotidyl Transferase (TdT) are often more permissive.
-
Sub-optimal Cofactor Concentration: Divalent cations, typically Mg²⁺, are critical for catalysis. The polymerase, the DNA template, and the dNTPs all chelate these ions. The altered structure of Am-7-dGTP can subtly change the geometry of the active site, requiring a different optimal Mg²⁺ concentration compared to a standard PCR reaction. Insufficient or excessive Mg²⁺ can drastically reduce efficiency.
-
Incorrect Substrate Concentration Ratio: The polymerase will naturally have a higher affinity (a lower Kₘ) for the canonical dGTP. If the concentration of Am-7-dGTP is too low relative to dGTP (if present), the natural nucleotide will be preferentially incorporated. Conversely, an excessively high concentration of the modified nucleotide can sometimes lead to substrate inhibition.
Q2: I'm seeing a high frequency of mutations or deletions in my final product. Why is this happening?
Answer: This often points to issues with either the polymerase's fidelity or the stability of the modified template.
-
Use of Low-Fidelity Polymerases: While often more permissive to modified bases, enzymes like TdT lack a template-directed mechanism and will add nucleotides randomly. Other non-proofreading polymerases may have a higher error rate, which is exacerbated when they encounter a structurally challenging nucleotide.
-
Template Degradation: If your reaction conditions are too harsh (e.g., prolonged incubation at high temperatures) or if your sample contains nuclease contamination, the template DNA can degrade, leading to truncated or incorrect products.
-
Purity of Am-7-dGTP: Ensure the Am-7-dGTP stock is of high purity and has not undergone significant degradation from repeated freeze-thaw cycles. Contaminants can directly inhibit the polymerase or be misincorporated.
Q3: How can I definitively confirm that the Am-7-dGTP has been incorporated into my oligonucleotide?
Answer: Visualizing a product of the correct size on a gel is a good first step, but it doesn't confirm the modification's presence. More rigorous methods are required.
-
Mass Spectrometry (LC-MS/MS): This is the gold standard. By comparing the observed molecular weight of the synthesized oligonucleotide with the theoretical mass calculated for the modified sequence, you can confirm successful incorporation with high accuracy. Fragmentation analysis (MS/MS) can even pinpoint the location of the modification.
-
Enzymatic Digestion followed by HPLC: Digesting the oligonucleotide into individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase, followed by separation via High-Performance Liquid Chromatography (HPLC), allows for quantification. The modified nucleoside will have a distinct retention time compared to the four canonical nucleosides.
-
Functional Assays: If the aminomethyl group was intended for conjugation, a downstream reaction with an NHS-ester-activated fluorophore can be used. Successful labeling, confirmed by fluorescence imaging of a gel, provides strong evidence of incorporation.
Section 2: Optimization Strategies & Protocols
Strategy 1: Selecting the Right Polymerase
The choice of polymerase is the most critical factor. For template-dependent synthesis, a non-proofreading polymerase is recommended. For template-independent 3'-end labeling, Terminal deoxynucleotidyl Transferase (TdT) is the enzyme of choice.
Table 1: Polymerase Suitability for Am-7-dGTP Incorporation
| Polymerase Type | Example Enzyme | Suitability | Key Consideration |
| High-Fidelity (Proofreading) | Phusion®, Pfu, Vent® | Poor | 3'→5' exonuclease activity removes the modified base. |
| Family A (Non-Proofreading) | Klenow Fragment (3'→5' exo-) | Good | More permissive active site. A workhorse for this type of modification. |
| Family B (Non-Proofreading) | Bst DNA Polymerase, Large Fragment | Moderate | Can work, but may require more optimization. |
| Template-Independent | Terminal deoxynucleotidyl Transferase (TdT) | Excellent | Ideal for 3'-end labeling. Does not require a template. |
Strategy 2: Systematic Optimization Workflow
To improve efficiency, it's crucial to optimize reaction components systematically. The following workflow diagram illustrates a logical approach to troubleshooting low yield.
Caption: Troubleshooting workflow for low Am-7-dGTP incorporation.
Protocol 1: Template-Directed Incorporation using Klenow Fragment (3'→5' exo-)
This protocol is designed for incorporating Am-7-dGTP at a specific position within an oligonucleotide using a primer-template system.
Materials:
-
Klenow Fragment (3'→5' exo-), e.g., from New England Biolabs.
-
10X NEBuffer™ 2.1
-
DNA Template and Primer (primer designed to anneal just upstream of the desired incorporation site)
-
Am-7-dGTP solution (10 mM)
-
Canonical dNTPs (dATP, dCTP, dTTP) (10 mM)
-
Nuclease-free water
Procedure:
-
Annealing: In a PCR tube, combine:
-
DNA Template: 10 pmol
-
Primer: 15 pmol (1.5x excess)
-
10X NEBuffer™ 2.1: 2 µL
-
Nuclease-free water: to 18 µL Heat to 95°C for 2 minutes, then cool slowly to room temperature (~30 minutes) to anneal.
-
-
Reaction Setup: To the annealed primer-template, add:
-
dATP, dCTP, dTTP mix: 1 µL (final concentration 0.5 mM each)
-
Am-7-dGTP: 1 µL (final concentration 0.5 mM)
-
Klenow Fragment (3'→5' exo-): 1 µL (5 units) The total reaction volume is now 20 µL. Causality Note: We use an excess of primer to ensure all templates are occupied. The dNTP concentrations are a starting point and may require optimization based on the troubleshooting workflow above.
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Enzyme Inactivation: Heat-inactivate the enzyme at 75°C for 20 minutes.
-
Analysis: Purify the oligonucleotide (e.g., via spin column or ethanol precipitation) and analyze via LC-MS to confirm incorporation.
Protocol 2: 3'-End Labeling using Terminal deoxynucleotidyl Transferase (TdT)
This protocol is for adding one or more Am-7-dGTP molecules to the 3' end of a DNA strand.
Materials:
-
Terminal deoxynucleotidyl Transferase (TdT), e.g., from Thermo Fisher Scientific.
-
5X TdT Reaction Buffer
-
DNA substrate (single-stranded or blunt-ended double-stranded)
-
Am-7-dGTP solution (10 mM)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microfuge tube, combine:
-
5X TdT Reaction Buffer: 4 µL
-
DNA Substrate: 10 pmol
-
Am-7-dGTP: 2 µL (final concentration 1 mM)
-
TdT Enzyme: 1 µL (20 units)
-
Nuclease-free water: to 20 µL Causality Note: TdT reactions often benefit from a higher concentration of the modified nucleotide as the enzyme does not have a template to guide its selection, relying on binding kinetics in the active site.
-
-
Incubation: Incubate at 37°C for 1 hour. The length of the tail can be modulated by adjusting the incubation time or the ratio of DNA to Am-7-dGTP.
-
Reaction Termination: Terminate the reaction by adding 2 µL of 0.5 M EDTA.
-
Analysis: Purify and analyze the product via gel electrophoresis (expecting a size shift) and confirm with mass spectrometry.
Section 3: Visualizing the Experimental Workflow
The following diagram outlines the complete process from experimental design to final validation.
Caption: Overall experimental workflow for enzymatic Am-7-dGTP incorporation.
References
Troubleshooting mass spectrometry fragmentation of 7-aminomethyl-7-deazaguanosine
Welcome to the technical support resource for the analysis of 7-aminomethyl-7-deazaguanosine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of this modified nucleoside. As Senior Application Scientists, we have compiled this information based on established principles of mass spectrometry and field-proven insights to help you navigate common issues and optimize your experimental workflow.
Section 1: Fundamental Concepts & Expected Fragmentation
This section covers the essential background information required before beginning your analysis. Understanding the molecule's properties and its predictable behavior in a mass spectrometer is the first step to successful troubleshooting.
Q1: What is the structure of this compound, and what is its expected protonated mass?
A1: this compound is a modified purine nucleoside.[1] Structurally, it is composed of a 7-deazaguanine base (a pyrrolo[2,3-d]pyrimidine core) modified with an aminomethyl group at position 7, linked to a ribose sugar via an N-glycosidic bond.[2] The replacement of nitrogen with carbon at the 7-position differentiates it from canonical guanosine.
For high-resolution mass spectrometry (HRMS), using the monoisotopic mass is critical for accurate identification. The key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇N₅O₅ | [1] |
| Monoisotopic Mass | 311.1233 Da | Calculated |
| Expected [M+H]⁺ Ion | 312.1311 m/z | Calculated |
| Expected [M+Na]⁺ Ion | 334.1130 m/z | Calculated |
Q2: What are the predicted fragmentation patterns for this compound in positive ion mode ESI-MS/MS?
A2: The fragmentation of nucleosides in Collision-Induced Dissociation (CID) is typically dominated by the cleavage of the N-glycosidic bond between the sugar and the base.[3] For this compound, we can predict a primary fragmentation pathway resulting in two main product ions: the protonated base and the ribose sugar moiety.
A secondary fragmentation event involves the loss of the aminomethyl group from the 7-position of the base, as substituents at this position can be labile.[4]
Caption: Predicted ESI-MS/MS fragmentation of this compound.
This predicted pathway provides the basis for setting up Multiple Reaction Monitoring (MRM) experiments and for identifying the compound in complex mixtures.[5]
Section 2: Troubleshooting Common Issues (FAQs)
This section addresses specific problems you might encounter during your analysis in a practical question-and-answer format.
Problem Area: Weak or No Analyte Signal
Q3: I am not seeing the expected [M+H]⁺ ion for my compound. What should I check?
A3: A weak or absent signal can stem from issues in sample preparation, chromatography, or the mass spectrometer source. Follow this checklist:
-
Sample Integrity and Preparation:
-
Analyte Degradation: Ensure the compound has not degraded during storage or sample preparation. Nucleoside analogs can be sensitive to pH extremes.[6]
-
Filtration Issues: If filtering your sample, be aware that some modified nucleosides, particularly hydrophobic ones, can adhere to certain filter materials like polyethersulfone (PES).[6][7] This leads to sample loss. Consider omitting the filtration step if possible or using validated filters like composite regenerated cellulose (CRC).[7]
-
Enzymatic Digestion: If your sample originates from RNA/DNA digests, incomplete hydrolysis can result in a low concentration of the free nucleoside. Verify the efficiency of your nucleases.[6]
-
-
Liquid Chromatography (LC) Method:
-
Peak Elution: Is it possible your compound is eluting very early with the solvent front or is irreversibly adsorbed to the column? Verify your chromatography is suitable for this polar molecule (see Q7).
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. High concentrations of non-volatile salts (e.g., phosphates) will suppress ionization. Use volatile modifiers like formic acid or ammonium acetate.
-
-
Mass Spectrometer (MS) Settings:
-
Ionization Mode: Confirm you are operating in positive ion mode . The aminomethyl and purine-like core are readily protonated.
-
Source Parameters: The settings for electrospray ionization (ESI) are critical. Ensure they are optimized for a molecule of this mass.
-
Instrument Calibration & Sensitivity: Confirm the instrument is properly calibrated and meets sensitivity specifications by running a standard compound.
-
Problem Area: Unexpected or Unidentifiable Peaks
Q4: My spectrum shows peaks that are higher in mass than the expected [M+H]⁺. What are they?
A4: These are likely adducts, where your analyte ion associates with other ions present in the sample matrix or mobile phase. This is a common phenomenon in ESI-MS.[6]
-
Common Adducts: The most frequent adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if glassware is not scrupulously clean or if buffers containing these salts were used. Solvent adducts (e.g., with acetonitrile, [M+ACN+H]⁺) can also occur.
-
Troubleshooting Steps:
-
Identify the Adduct: Calculate the mass difference between your observed peak and the expected molecular ion. Match it to common adduct masses (see table below).
-
Reduce Salt Contamination: Use high-purity solvents (LC-MS grade), acid-wash glassware, and avoid mobile phase buffers containing sodium or potassium salts.
-
Improve Desolvation: Increase the drying gas temperature or flow rate in the ESI source to help break up solvent-analyte clusters.
-
Utilize Adducts: In some cases, a stable and prominent adduct like [M+Na]⁺ can be used as the precursor ion for MS/MS experiments if the [M+H]⁺ signal is poor.
-
| Adduct Ion | Formula | Mass Added to [M] | Observed m/z for C₁₂H₁₇N₅O₅ |
| Sodium | [M+Na]⁺ | 22.9892 Da | 334.1125 |
| Potassium | [M+K]⁺ | 38.9631 Da | 350.0864 |
| Ammonium | [M+NH₄]⁺ | 18.0338 Da | 329.1571 |
| Acetonitrile | [M+ACN+H]⁺ | 42.0338 Da | 353.1571 |
Problem Area: Inconsistent or Unexpected Fragmentation
Q5: The fragmentation pattern I observe doesn't match the predicted one. Why?
A5: Discrepancies in fragmentation can be highly informative. The most common causes are related to the energy applied to the ions.
-
In-Source Fragmentation: Fragmentation can occur in the ion source before ions even reach the mass analyzer.[8] This happens if the source conditions (e.g., high nozzle/skimmer voltage, high temperature) are too harsh. The result is that you may see fragment ions (like the [BH₂]⁺ base at m/z 180.1) in your full scan MS1 spectrum, and the intensity of your intended precursor ([M+H]⁺ at m/z 312.1) will be reduced.
-
Solution: To reduce in-source fragmentation, systematically lower the voltages on source elements between the capillary and the skimmer and reduce the source temperature.
-
-
Collision Energy (CID/HCD): The fragmentation pattern is highly dependent on the collision energy used in the MS/MS experiment.
-
Energy Too Low: You will see mostly the unfragmented precursor ion passing through, with very low-intensity product ions.
-
Energy Too High: You may over-fragment the molecule, leading to small, non-specific ions and the complete disappearance of primary fragments like the protonated base. The labile aminomethyl group may be lost immediately.
-
Solution: Perform a collision energy ramp or a series of experiments with discrete energy steps (e.g., 10, 20, 30, 40 eV) to find the optimal energy that produces the desired product ions with high intensity. The cleavage of the glycosidic bond in nucleosides is a relatively low-energy process.
-
-
Positional Isomers: Be certain that the compound you are analyzing is indeed this compound. Positional isomers may have the same mass but can exhibit very different fragmentation patterns or chromatographic retention times.[9]
Q6: I see a dominant peak corresponding to the free base (m/z 180.1), but very little of the precursor ion (m/z 312.1). What does this mean?
A6: This is a classic symptom of significant in-source fragmentation .[8] The N-glycosidic bond is relatively weak and can be cleaved by the energetic conditions in the ESI source, even before MS/MS selection.[10] Your molecule is fragmenting before you can analyze it.
Protocol to Mitigate In-Source Fragmentation:
-
Reduce Source Voltages: Methodically decrease the orifice, skimmer, or nozzle voltage. These parameters control the acceleration of ions into the mass spectrometer, and lower voltages impart less energy.
-
Lower Source Temperature: High temperatures can contribute to thermal degradation. Reduce the drying gas temperature.
-
Optimize Mobile Phase: A mobile phase that promotes stable ionization (e.g., with a low percentage of organic solvent at the point of elution, if possible) can sometimes help.
-
Confirm with Standards: If available, use a certified standard of the compound to establish "gentle" instrument conditions that preserve the precursor ion.
Problem Area: Chromatographic Issues
Q7: I'm getting poor peak shape or my compound is eluting in the solvent front. How can I improve my LC method?
A7: As a modified nucleoside, this compound is quite polar. Standard C18 columns may not provide sufficient retention, leading to elution in the void volume and poor separation from salts and other early-eluting interferences.
Strategies for Improved Chromatography:
-
Column Chemistry:
-
Aqueous C18: Use a C18 column designed for high aqueous mobile phases (sometimes labeled "AQ" or with polar endcapping) to prevent phase collapse.
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.
-
Mixed-Mode: Columns with mixed-mode functionalities (e.g., reverse-phase and ion-exchange) can also be effective.
-
-
Mobile Phase Optimization:
-
Lower Organic Content: Start with a very low initial percentage of organic solvent (e.g., 0-2% acetonitrile or methanol).
-
pH: The pH of the mobile phase can affect the charge state and retention of the analyte. The aminomethyl group has a pKa and will be protonated at acidic pH. Experiment with pH, but ensure it is within the stable range for your column.
-
Ion-Pairing Agents: While effective for retention, traditional ion-pairing agents are often not MS-friendly. If necessary, use volatile MS-compatible agents like trifluoroacetic acid (TFA) at very low concentrations (0.05-0.1%), though be aware it can cause ion suppression.
-
Q8: I suspect I have co-eluting isomers or impurities. How can I confirm this?
A8: Co-elution of compounds with the same nominal mass (isobars) or the same chemical formula (isomers) is a significant challenge in MS-based analysis.[11]
Confirmation Workflow:
-
High-Resolution MS: If you are using a low-resolution instrument (like a triple quadrupole), analyze the sample on a high-resolution instrument (Q-TOF, Orbitrap). Isobaric compounds (different formulas, same nominal mass) will be resolved by their exact mass.
-
Chromatographic Separation: The most reliable method is to improve your chromatography.
-
Try Different Columns: As mentioned in Q7, switching from a C18 to a HILIC column (or vice versa) will produce a very different elution order and can separate compounds that co-elute on one column type.
-
Modify the Gradient: Use a shallower, longer gradient to increase the separation between peaks.
-
-
MS/MS Spectral Comparison: Even if two isomers co-elute and have the same precursor mass, they may produce different MS/MS fragmentation patterns or different ratios of the same product ions.[9] Carefully examine the MS/MS spectra across the entire width of the chromatographic peak. If the relative intensities of the fragment ions change from the beginning to the end of the peak, it is a strong indication of co-elution.
Section 3: General Troubleshooting Workflow
When encountering an issue, a systematic approach is more effective than random adjustments. The following workflow provides a logical progression for diagnosing and solving common problems.
Caption: A systematic workflow for troubleshooting MS analysis of this compound.
References
-
Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
-
Thiaville, J. J., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research, 51(17), 9214–9226. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Le, T. H., et al. (2021). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. bioRxiv. [Link]
-
Wang, S., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7075. [Link]
-
Fergus, C., et al. (2022). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Journal of Biological Chemistry, 298(3), 101655. [Link]
-
Ganser, L. R., et al. (2019). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 47(19), 10309–10323. [Link]
-
Shimadzu. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Retrieved from [Link]
-
Galland, M., et al. (2022). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 12(4), 305. [Link]
-
Iyer, L. M., et al. (2018). Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. bioRxiv. [Link]
-
de Crécy-Lagard, V., et al. (2017). Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. RNA Biology, 14(9), 1175–1184. [Link]
-
Smedsgaard, J., & Nielsen, J. (2021). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 26(11), 3328. [Link]
-
TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
-
Ganser, L. R., et al. (2019). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 47(19), 10309–10323. [Link]
-
Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
-
PubChem. (n.d.). 7-Aminomethyl-7-carbaguanine. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Artifacts in Sequencing Reads due to 7-aminomethyl-7-deazaguanosine
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 7-aminomethyl-7-deazaguanosine (AmG) in their sequencing workflows. This guide is designed to provide expert insights and practical troubleshooting advice to help you identify and mitigate potential artifacts, ensuring the integrity and accuracy of your sequencing data.
Understanding the Role of this compound (AmG) in Sequencing
What is this compound?
This compound (AmG) is a modified analog of deoxyguanosine (dG). The defining feature of the 7-deazaguanine core structure is the substitution of the nitrogen atom at the 7th position with a carbon atom.[1] This change from a nitrogen to a carbon in the purine ring alters the hydrogen bonding properties in the major groove of the DNA.[2][3] AmG, also known as preQ1, is a naturally occurring modification found in the DNA of some phages, where it serves as a protective mechanism against host restriction enzymes.[4][5][6][7]
In sequencing applications, related 7-deaza-dGTP analogs are intentionally incorporated into DNA libraries to overcome challenges associated with GC-rich regions.[8] These regions are prone to forming stable secondary structures, such as hairpin loops, which can cause DNA polymerase to stall or dissociate from the template. This leads to low sequencing coverage or complete failure to sequence through these areas.[8][9] By replacing dGTP with its 7-deaza counterpart, the stability of Hoogsteen base pairing is reduced, which helps to melt these secondary structures and allows for more efficient and complete sequencing reads.[8]
Below is a diagram illustrating the structural difference between the canonical guanine base and the modified 7-aminomethyl-7-deazaguanine.
Caption: A workflow for troubleshooting potential AmG-related sequencing artifacts.
Frequently Asked Questions (FAQs)
Q: What is the primary application for using this compound or other 7-deazaguanine analogs? A: The primary application is to improve sequencing results for DNA regions with high GC content. [8]These regions can form stable secondary structures that inhibit DNA polymerase, and 7-deazaguanine helps to destabilize these structures, allowing for more uniform and complete sequence coverage.
Q: Are there alternatives to AmG for sequencing GC-rich regions? A: Yes. Besides 7-deazaguanine analogs, other strategies include using PCR additives like betaine and DMSO, employing specially engineered high-processivity DNA polymerases, and optimizing thermal cycling protocols to include higher denaturation temperatures. Some library preparation kits are specifically formulated for difficult templates.
Q: How does AmG affect downstream enzymatic steps, such as restriction digestion? A: This is a critical consideration. The modification is in the major groove, which is a recognition and binding site for many restriction enzymes. The presence of 7-deazaguanine within a restriction site can inhibit or completely block cleavage by the corresponding enzyme. [7]If you plan to perform restriction digests after PCR amplification with AmG, you must verify that your enzymes of interest are not affected.
Q: Can single-molecule sequencing platforms like Oxford Nanopore or PacBio detect AmG? A: Yes, these platforms are sensitive to base modifications as they produce a distinct signal compared to the canonical base. [10][11][12]This can be an advantage for studying its natural occurrence. However, for libraries where AmG is intentionally incorporated, this altered signal can be a source of artifacts if the basecalling software does not have a specific model for this modification, potentially leading to systematic basecalling errors. [13]
Summary of Key Parameters
The table below summarizes critical parameters to consider when troubleshooting AmG-related sequencing issues.
| Parameter | Standard Protocol | Troubleshooting Recommendation | Rationale |
| 7-deaza-dGTP:dGTP Ratio | 1:1 to 3:1 | Increase to 4:1 or higher | Ensures more complete substitution to resolve stubborn secondary structures. |
| PCR Cycles | 12-18 cycles | <10 cycles | Minimizes the amplification of any polymerase-induced errors. [14] |
| PCR Additives | None | Add 1.0-1.5 M Betaine or 1-5% DMSO | Further aids in the denaturation of GC-rich regions. [8] |
| DNA Polymerase | Standard High-Fidelity | Enzyme engineered for GC-rich templates | These polymerases have higher processivity and are less likely to stall. |
| Validation Method | N/A | Sanger Sequencing / Different Library Prep | Provides an orthogonal method to confirm or refute the presence of putative SNVs. |
References
-
Jung, P. M., et al. (2000). 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Journal of Clinical Pathology: Molecular Pathology, 53(4), 203–207. [Link]
-
Hutinet, G., et al. (2020). Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs. Nucleic Acids Research, 48(18), 10383–10396. [Link]
-
Jonkhout, N., et al. (2017). Next-generation sequencing technologies for detection of modified nucleotides in RNAs. RNA Biology, 14(9), 1148–1157. [Link]
-
Hutinet, G., et al. (2020). Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs. DSpace@MIT. [Link]
-
Wang, Z., et al. (2024). Characterization and mitigation of artifacts derived from NGS library preparation due to structure-specific sequences in the human genome. BMC Genomics, 25(1), 234. [Link]
-
Wang, Z., et al. (2024). Characterization and mitigation of artifacts derived from NGS library preparation due to structure-specific sequences in the human genome. ResearchGate. [Link]
-
Kirpekar, F., et al. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research, 23(9), 1570–1575. [Link]
-
Kirpekar, F., et al. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. PubMed. [Link]
-
Kirpekar, F., et al. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Oxford Academic. [Link]
-
de Crécy-Lagard, V., et al. (2023). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Journal of Biological Chemistry, 299(12), 105423. [Link]
-
Weaver, J. (2023). Troubleshooting Common Issues in DNA Sequencing. Base4. [Link]
-
Meyer, M., & Kircher, M. (2010). Illumina sequencing library preparation for highly multiplexed target capture and sequencing. Cold Spring Harbor Protocols, 2010(6), pdb.prot5448. [Link]
-
AGRF. (2014). Sanger Sequencing: Troubleshooting Guide. Australian Genome Research Facility. [Link]
-
Thiaville, J. J., et al. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. Proceedings of the National Academy of Sciences, 113(11), E1452-E1459. [Link]
-
Vågbø, C. B., et al. (2018). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 46(14), 7401–7415. [Link]
-
Microsynth AG. (n.d.). Troubleshooting Guide. Microsynth AG. [Link]
-
CD Genomics. (n.d.). How to Troubleshoot Common Issues in Sequencing Preparation. CD Genomics. [Link]
-
Kirpekar, F., et al. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. R Discovery. [Link]
-
Miller, D. E., et al. (2021). Characterization and mitigation of fragmentation enzyme-induced dual stranded artifacts. NAR Genomics and Bioinformatics, 3(3), lqab073. [Link]
-
Xi, H., et al. (2010). Site-Specific Stabilization of DNA by a Tethered Major Groove Amine, 7-Aminomethyl-7-deaza-2′-deoxyguanosine. Biochemistry, 49(43), 9346–9354. [Link]
-
QIAGEN. (n.d.). NGS library preparation. QIAGEN. [Link]
-
Schermerhorn, K. M., et al. (2016). Bypass of DNA-Protein Cross-links Conjugated to the 7-Deazaguanine Position of DNA by Translesion Synthesis Polymerases. Journal of Biological Chemistry, 291(40), 21014–21026. [Link]
-
Laczny, C. C., et al. (2021). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research, 49(16), 9143–9157. [Link]
-
Kirpekar, F., et al. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Europe PMC. [Link]
-
DNAmod. (n.d.). 7-amido-7-deazaguanosine. The DNA modification database. [Link]
-
CD Genomics. (n.d.). NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow. CD Genomics. [Link]
-
Chen, Y., et al. (2022). A Method for Filtering Abnormal Modified Base Calling in Oxford Nanopore Technologies Sequencing. Fortune Journals. [Link]
-
Thiaville, J. J., et al. (2018). Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. bioRxiv. [Link]
-
Hutinet, G., et al. (2019). 7-Deazaguanine modifications protect phage DNA from host restriction systems. Nature Communications, 10(1), 5464. [Link]
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Technical Support Center: 7-Aminomethyl-7-deazaguanosine (preQ1) Antibody Specificity
Welcome to the technical support center for researchers working with 7-aminomethyl-7-deazaguanosine (preQ1) antibodies. This guide is designed to provide in-depth troubleshooting and practical solutions to enhance the specificity of your immunoassays. As Senior Application Scientists, we understand that working with antibodies against modified nucleosides presents unique challenges. This resource synthesizes field-proven insights and established protocols to help you achieve reliable and publishable results.
Understanding the Challenge: Specificity in preQ1 Detection
This compound, a derivative of guanine, is a crucial modification found in the anticodon loop of specific tRNAs in bacteria and is also found in phage DNA.[1][2] Its small size and structural similarity to other nucleosides make generating highly specific antibodies a significant challenge. Off-target binding and cross-reactivity are common issues that can lead to misleading results, particularly given the low abundance of the target epitope in many biological samples.[3] This guide will walk you through a logical process of identifying and resolving these specificity issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low specificity with preQ1 antibodies?
There are two main reasons for poor specificity:
-
Cross-reactivity: The antibody may recognize structurally similar molecules. This includes unmodified guanosine, other 7-deazaguanine derivatives, or even unrelated molecules that share a similar epitope structure ("shared motifs").[4][5] The modification itself is small, meaning the surrounding nucleobase and sugar-phosphate backbone contribute significantly to the binding epitope, and competition from abundant, unmodified residues can be a major issue.[3]
-
Non-specific Binding: The antibody may adhere to the support membrane (in Westerns/dot blots) or plate wells (in ELISA) due to suboptimal blocking, inappropriate antibody concentration, or insufficient washing.[6] This results in high background noise that can obscure the true signal.
Q2: My antibody was validated by the manufacturer using a dot blot. Is this sufficient?
While a dot blot is a useful preliminary test, it should not be considered sufficient proof of specificity for complex biological applications.[3] Dot blots typically use high concentrations of purified, modified nucleosides or synthetic oligonucleotides, which doesn't replicate the cellular environment where the target may be rare and surrounded by a vast excess of potentially cross-reactive molecules.[3] Rigorous, application-specific validation is critical.[7]
Q3: What is the single most important control for demonstrating specificity?
A competition or inhibition assay is the gold standard. This involves pre-incubating the antibody with an excess of the free, modified nucleoside (this compound) before applying it to your sample. A truly specific antibody will be "blocked" by the free nucleoside, leading to a significant reduction or complete elimination of the signal. This control directly demonstrates that the antibody recognizes the intended target.[7]
Troubleshooting Guide: From High Background to Clear Signal
This section addresses common problems encountered during immunoassays targeting preQ1. We provide potential causes and a logical workflow for resolving them.
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues with preQ1 antibody experiments.
Caption: A logical workflow for diagnosing and solving common immunoassay problems.
Problem: High Background and Non-Specific Signal
High background noise can make it impossible to distinguish the true signal from non-specific binding.
Potential Cause 1: Ineffective Blocking The blocking buffer's job is to occupy all non-specific binding sites on the membrane or plate.[6] Not all blocking agents are suitable for every antibody-antigen pair.
-
Solution: Optimize your blocking buffer. If you are using non-fat dry milk, be aware that it contains glycoproteins and biotin, which can interfere with certain detection systems.[8] Bovine Serum Albumin (BSA) is a common alternative. It may be necessary to test several blocking agents and concentrations to find the optimal one for your specific antibody.[6]
| Blocking Agent | Concentration | Pros | Cons |
| Non-Fat Dry Milk | 3-5% in TBST/PBST | Inexpensive, effective for many antibodies. | Contains phosphoproteins (can interfere with phospho-antibodies) and biotin. May mask some epitopes. |
| Bovine Serum Albumin (BSA) | 1-5% in TBST/PBST | Cleaner background, free of phosphoproteins and biotin. | More expensive. May not be as effective as milk for some antibodies. |
| Commercial Blockers | Per manufacturer | Often protein-free or based on purified proteins (e.g., casein). Optimized for low background.[9] | Highest cost. Formulation is proprietary. |
Potential Cause 2: Antibody Concentration is Too High Using too much primary or secondary antibody is a frequent cause of non-specific binding and high background.[10][11]
-
Solution: Perform an antibody titration. This involves testing a range of antibody dilutions while keeping all other parameters constant. The goal is to find the concentration that provides the best signal-to-noise ratio—the point where the specific signal is strong, and the background is minimal.[6]
Potential Cause 3: Insufficient Washing Inadequate washing will fail to remove unbound or weakly bound antibodies, leading to a "dirty" blot or high background in an ELISA.[10]
-
Solution: Increase the number and/or duration of your wash steps.[11] Ensure you are using a sufficient volume of wash buffer (e.g., TBST or PBST) to completely submerge the membrane. Adding a detergent like Tween-20 (typically 0.05-0.1%) to your wash buffer is crucial for reducing non-specific interactions.[12]
Problem: Suspected Cross-Reactivity
Even with an optimized protocol, you may find that your antibody detects bands or signals that are not your target. This suggests cross-reactivity.
Potential Cause: Antibody Recognizes Similar Epitopes The antibody's binding site may recognize unmodified guanosine or other modified bases, especially if they are highly abundant in the sample.[3][13]
-
Solution: Perform a competition (inhibition) assay. This is the definitive test for specificity. By demonstrating that the signal can be blocked by the specific target molecule, you can confirm the identity of your signal.
Specificity Validation Workflow: The Competition Assay
This diagram illustrates the principle behind a competition assay, your most powerful tool for validating antibody specificity.
Caption: Workflow for a competition assay to validate antibody specificity.
Detailed Experimental Protocols
Protocol 1: Antibody Titration for Western Blot
This protocol helps determine the optimal primary antibody concentration to maximize the signal-to-noise ratio.
-
Prepare Samples: Load identical amounts of a positive control lysate into at least 5-6 lanes of an SDS-PAGE gel.
-
Electrophoresis & Transfer: Perform electrophoresis and transfer to a PVDF or nitrocellulose membrane as per your standard protocol.
-
Blocking: Block the entire membrane in your chosen blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[14]
-
Incubation with Primary Antibody: Cut the membrane into strips, ensuring each strip has one lane of your sample. Incubate each strip separately overnight at 4°C in a different dilution of the primary antibody. Start with the manufacturer's recommended dilution and prepare 2-fold or 5-fold serial dilutions above and below that point (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10000).
-
Washing: Wash all strips 3 times for 5-10 minutes each in a sufficient volume of wash buffer (e.g., TBST).[14]
-
Incubation with Secondary Antibody: Incubate all strips with the same concentration of the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes & Detection: Repeat the washing step (Step 5). Apply ECL substrate and image all strips simultaneously using the same exposure time.
-
Analysis: Compare the strips to identify the dilution that gives the strongest specific band with the lowest background. This is your optimal antibody concentration.
Protocol 2: Competition Assay for Specificity Validation
This protocol validates that your antibody specifically recognizes this compound.
-
Prepare Antibody Solutions: Prepare three tubes of your primary antibody diluted to its optimal concentration (determined in Protocol 1) in your blocking buffer.
-
Tube A (No Competitor): Antibody only.
-
Tube B (Specific Competitor): Add free this compound nucleoside to a final concentration of 10-100 µM.
-
Tube C (Non-Specific Competitor): Add free guanosine to the same final concentration as Tube B.
-
-
Pre-incubation: Incubate the three tubes for at least 2 hours at room temperature (or overnight at 4°C) on a rotator to allow the antibody to bind to the free nucleosides.
-
Prepare Samples: Prepare three identical samples for your assay (e.g., three identical membrane strips for Western blot, or three sets of wells for ELISA).
-
Blocking: Block the samples as usual.
-
Primary Antibody Incubation: Apply the antibody solution from Tube A to the first sample, Tube B to the second, and Tube C to the third. Incubate as you normally would.
-
Wash and Detect: Proceed with the remaining washing, secondary antibody, and detection steps as per your standard protocol.
-
Analysis:
-
Expected Result: The signal in the sample treated with Tube B (Specific Competitor) should be significantly reduced or completely absent compared to the signal from Tube A. The signal from the sample treated with Tube C (Non-Specific Competitor) should be largely unaffected and similar to Tube A.
-
Interpretation: This result confirms that your antibody's binding is specific to this compound. If the signal is not reduced, the antibody is likely binding to another molecule in your sample.
-
References
- Helm, M. & Motorin, Y. (2019). Limited antibody specificity compromises epitranscriptomic analyses.
- Li, Y., et al. (2024). Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis.
- Jayakrishnan, B., et al. (2011). An Analysis of the Cross-Reactivity of Autoantibodies to GAD65 and GAD67 in Diabetes. PLoS ONE.
- Li, Y., et al. (2020). Development and optimization of an immunoassay for the detection of Hg(II)
- Sigma-Aldrich. Evolving strategies for application-specific validation of research use antibodies. Sigma-Aldrich Technical Document.
- Bio-Rad Antibodies. Troubleshooting - Flow Cytometry Guide. Bio-Rad Website.
- Al-Sadoon, H., et al. (2023).
- Khan, K., et al. (2020). Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts.
- Bio-Rad Life Science Research. (2021). Quick Tips: Optimizing the Blocking Step in Western Blotting. YouTube.
- Czernecki, D., et al. (2021). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research.
- Thiaville, P. C., et al. (2016).
- Thermo Fisher Scientific. IHC Troubleshooting Guide. Thermo Fisher Scientific Website.
- Kasai, H., et al. (1979). Specific fluorescent labeling of 7-(aminomethyl)-7-deazaguanosine located in the anticodon of tRNATyr isolated from E. coli mutant. Nucleic Acids Research.
- Le, P. V., et al. (2010). A novel approach to enhance antibody sensitivity and specificity by peptide cross-linking. Journal of Immunological Methods.
- Sotnikov, D. V., et al. (2021).
- Novus Biologicals. Flow Cytometry Troubleshooting Guide. Novus Biologicals Website.
- LI-COR Biosciences. (2017). Odyssey Western Blot Blocker Optimization for Near-Infrared (NIR) Detection (PVDF membrane). protocols.io.
- Harvey, D. (2021).
- Saper, C. B. (2009). A Guide to the Perplexed on the Specificity of Antibodies. Journal of Histochemistry & Cytochemistry.
- Harvey, D. (2022). Signal-to-Noise Enhancement. Chemistry LibreTexts.
- Routsias, J. G. & Tzioufas, A. G. (2021). Antibody Cross-Reactivity in Auto-Immune Diseases. Biomedicines.
- Vazquez-Lombardi, R., et al. (2015). Understanding and overcoming trade-offs between antibody affinity, specificity, stability and solubility. Drug Discovery Today.
- Elabscience. (2021). Immunofluorescence Troubleshooting Tips. Elabscience Website.
- Yuan, J., et al. (2025). Strategies for Enhancing the Signal-to-Noise Ratio in Optical Lateral Flow Immunoassay: A Review.
- Thermo Fisher Scientific. ELISA Troubleshooting Guide. Thermo Fisher Scientific Website.
- Gao, J., et al. (2014). Improving Antibody Binding Affinity and Specificity for Therapeutic Development. Methods in Molecular Biology.
- Gao, J., et al. (2014). Improving Antibody Binding Affinity and Specificity for Therapeutic Development. PubMed.
- Kim, S., et al. (2024). Innovative Strategies for Enhancing Signal-to-Noise Ratio in Single-molecule Imaging: The Influence of Molecular Motion. bioRxiv.
- Vermulst, M., et al. (2009). Maximizing signal-to-noise ratio in the random mutation capture assay. Nucleic Acids Research.
Sources
- 1. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limited antibody specificity compromises epitranscriptomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
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Cross-reactivity problems in assays for 7-deazaguanine derivatives
Welcome to the technical support center for assays targeting 7-deazaguanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the quantification of these unique modified nucleosides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly those arising from cross-reactivity.
Introduction to 7-Deazaguanine Derivatives and Assay Challenges
7-Deazaguanine derivatives, such as queuosine (Q) and its precursors (preQ₀, preQ₁), are vital modified nucleosides found in tRNA and, more recently, discovered in DNA.[1][2][3] Their accurate quantification is crucial for understanding their roles in translation fidelity, gene regulation, and as potential biomarkers. However, their structural similarity to each other and to the canonical guanine presents significant analytical challenges, most notably, the issue of cross-reactivity in various assay platforms.
This guide will provide a structured approach to identifying, understanding, and mitigating these challenges to ensure the generation of reliable and accurate data.
Section 1: Troubleshooting Immunoassays (e.g., ELISA)
Immunoassays are a common and powerful tool for the detection and quantification of 7-deazaguanine derivatives. However, the specificity of the antibodies used is paramount to obtaining accurate results.[4] Cross-reactivity with structurally related molecules is a frequent issue that can lead to an overestimation of the target analyte.[4]
Frequently Asked Questions (FAQs) - Immunoassays
Q1: My ELISA is showing a higher-than-expected concentration of my target 7-deazaguanine derivative. Could this be due to cross-reactivity?
A1: Yes, this is a strong possibility. The antibodies used in your ELISA kit may be cross-reacting with other structurally similar 7-deazaguanine derivatives or even unmodified guanine, especially at high concentrations. For instance, an antibody raised against queuosine (Q) might also recognize its metabolic precursors, 7-aminomethyl-7-deazaguanine (preQ₁) or 7-cyano-7-deazaguanine (preQ₀), due to the shared core 7-deazaguanine structure.[5][6][7][8]
Q2: What are the primary sources of cross-reactivity in my 7-deazaguanine immunoassay?
A2: The primary sources of cross-reactivity include:
-
Structural Analogs: The presence of other 7-deazaguanine derivatives in your sample that share epitopes with your target analyte.
-
Antibody Specificity: The inherent specificity of the monoclonal or polyclonal antibodies used in the assay. Polyclonal antibodies, while potentially more sensitive, may have a higher likelihood of cross-reactivity compared to highly specific monoclonal antibodies.[9]
-
Matrix Effects: Components in your sample matrix (e.g., serum, cell lysate) can non-specifically interact with the assay components, leading to false signals.
Q3: How can I test for antibody cross-reactivity in my assay?
A3: A competitive ELISA is a robust method to determine the degree of cross-reactivity.[4][10] This involves running the assay with your target analyte and then repeating it with a known concentration of the potential cross-reactant. By comparing the results, you can quantify the percentage of cross-reactivity.
Troubleshooting Guide: Immunoassay Cross-Reactivity
| Problem | Potential Cause | Recommended Solution & Rationale |
| High Background Signal | Non-specific binding of antibodies. | Optimize washing steps by increasing the number or duration of washes to remove unbound antibodies.[11][12] Use a high-quality blocking buffer to minimize non-specific binding to the plate surface.[13] |
| Contaminated reagents. | Prepare fresh buffers and substrate solutions for each experiment to avoid contamination.[13] | |
| Inconsistent Results | Variability in reagent preparation or incubation times. | Standardize all procedural steps, including incubation times and temperatures.[11] Use aliquots of reagents to minimize freeze-thaw cycles. |
| Suspected Cross-Reactivity | Antibody recognizes non-target molecules. | Validate Antibody Specificity: Perform a competitive ELISA with known concentrations of potential cross-reactants (e.g., preQ₀, preQ₁, guanine).[4][10] |
| Optimize Assay Conditions: Adjusting the pH or temperature of the assay can sometimes enhance the specificity of the antibody-antigen interaction.[4] | ||
| Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may also decrease the signal of your target analyte.[14] |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Coat Plate: Coat a 96-well plate with the target 7-deazaguanine derivative-protein conjugate and incubate overnight at 4°C.
-
Wash: Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Wash: Repeat the washing step.
-
Prepare Standards and Competitors:
-
Create a standard curve of your target analyte.
-
Prepare serial dilutions of the potential cross-reacting molecules (e.g., preQ₀, preQ₁, guanosine).
-
-
Competition Step: Add the primary antibody (at a fixed concentration) pre-incubated with either the standard or the competitor to the wells. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the washing step.
-
Add Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Repeat the washing step.
-
Develop Signal: Add the substrate and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Read Plate: Measure the absorbance at the appropriate wavelength.
-
Analyze Data: Plot the standard curve and the competition curves. Calculate the concentration of the competitor that causes 50% inhibition of the signal (IC50) and compare it to the IC50 of the target analyte to determine the percent cross-reactivity.
Diagram: Understanding Immunoassay Cross-Reactivity
Caption: Specific vs. Cross-Reactive Antibody Binding.
Section 2: Troubleshooting Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of 7-deazaguanine derivatives.[15] However, challenges such as matrix effects, isobaric interferences, and adduct formation can compromise data accuracy.[16][17]
Frequently Asked Questions (FAQs) - Mass Spectrometry
Q1: I am observing ion suppression/enhancement in my LC-MS/MS analysis. What could be the cause?
A1: Ion suppression or enhancement is often due to matrix effects, where co-eluting compounds from your sample matrix interfere with the ionization of your target analyte in the mass spectrometer's source.[14][18] Phospholipids from biological samples are common culprits.[14]
Q2: How can I distinguish between different 7-deazaguanine isomers using mass spectrometry?
A2: While isomers have the same mass, they can often be distinguished by their fragmentation patterns in MS/MS.[19] Developing a method that monitors specific, unique fragment ions for each isomer is crucial. Additionally, optimizing chromatographic separation to resolve the isomers before they enter the mass spectrometer is a highly effective strategy.
Q3: What are adducts in mass spectrometry, and how can they affect my results?
A3: Adducts are ions formed when your target molecule associates with other ions present in the mobile phase or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[17][20] These adducts can split the signal of your analyte across multiple m/z values, reducing the sensitivity for your primary ion and potentially complicating quantification.
Troubleshooting Guide: LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution & Rationale |
| Ion Suppression/Enhancement | Matrix effects from co-eluting compounds. | Improve Sample Preparation: Employ more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[14] |
| Optimize Chromatography: Adjust the gradient, mobile phase composition, or use a different column to improve the separation of your analyte from matrix components. | ||
| Inability to Distinguish Isomers | Co-elution and similar fragmentation patterns. | Chromatographic Resolution: Develop a robust chromatographic method that can separate the isomers. This is the most reliable approach. |
| MS/MS Optimization: Carefully select precursor and product ion transitions that are unique to each isomer. This may require detailed fragmentation studies.[19] | ||
| Adduct Formation | Presence of salts in the mobile phase or sample. | Use High-Purity Solvents: Ensure that your mobile phases are prepared with high-purity, MS-grade solvents and additives. |
| Mobile Phase Additives: The addition of a small amount of a chelating agent like EDTA to the mobile phase can help to sequester metal ions.[21] | ||
| Optimize Source Conditions: Adjusting parameters such as the desolvation temperature and gas flow can sometimes minimize adduct formation. |
Experimental Protocol: Evaluating and Mitigating Matrix Effects
-
Prepare Samples:
-
Set 1 (Analyte in Solvent): Prepare calibration standards of your 7-deazaguanine derivative in the initial mobile phase.
-
Set 2 (Analyte in Matrix): Prepare the same calibration standards by spiking them into an extract of your blank biological matrix.
-
Set 3 (Matrix Blank): Prepare an extract of your blank biological matrix without the analyte.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your developed LC-MS/MS method.
-
Data Analysis:
-
Compare the peak areas of the analyte in Set 1 and Set 2. A significant difference indicates the presence of matrix effects.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
Analyze the chromatogram of Set 3 to identify potential interfering peaks from the matrix.
-
-
Mitigation: If significant matrix effects are observed, implement the solutions outlined in the troubleshooting table above (e.g., improve sample preparation, optimize chromatography).
Diagram: LC-MS/MS Workflow for 7-Deazaguanine Analysis
Caption: A typical workflow for analyzing 7-deazaguanine derivatives using LC-MS/MS.
Section 3: General Best Practices for Assay Validation
Regardless of the platform used, proper assay validation is critical to ensure the reliability of your data. A "fit-for-purpose" approach to validation is often recommended for biomarker assays, where the level of validation is tailored to the intended use of the data.
Key Validation Parameters
-
Specificity/Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
By systematically addressing these potential issues and implementing robust validation protocols, researchers can have greater confidence in the accuracy and reliability of their data on 7-deazaguanine derivatives.
References
- Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025). LabTech Weekly.
-
ELISA Kit Troubleshooting. Aviva Systems Biology. Retrieved from [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021).
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Troubleshooting Guides. Bionano Genomics. Retrieved from [Link]
- Modified Base Best Practices and Benchmarking. (2024). Oxford Nanopore Technologies.
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Troubleshooting Guide. Microsynth. Retrieved from [Link]
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Quantification and mapping of DNA modifications. PubMed Central. Retrieved from [Link]
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Antibodies specific for nucleic acid modifications. PubMed Central. Retrieved from [Link]
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
-
Isomeric N-methyl-7-deazaguanines: synthesis, structural assignment, and inhibitory activity on xanthine oxidase. PubMed. Retrieved from [Link]
- Interference Testing and Mitigation in LC-MS/MS Assays. (2017).
- Methods for reducing adduct formation for mass spectrometry analysis. Google Patents.
- The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses.
-
Structure and function of preQ1 riboswitches. PubMed Central. Retrieved from [Link]
- Interferences and contaminants encountered in modern mass spectrometry. Wiley Analytical Science.
-
Queuosine biosynthesis, the preQ1 riboswitch consensus model and... ResearchGate. Retrieved from [Link]
-
Antibody Cross Reactivity And How To Avoid It? ELISA kit. Retrieved from [Link]
-
Nucleobase mutants of a bacterial preQ1-II riboswitch that uncouple metabolite sensing from gene regulation. PubMed Central. Retrieved from [Link]
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Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei. PubMed Central. Retrieved from [Link]
-
Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PubMed Central. Retrieved from [Link]
-
Validation strategies for antibodies targeting modified ribonucleotides. PubMed Central. Retrieved from [Link]
-
Specificity analysis of monoclonal anti-DNA antibodies. PubMed Central. Retrieved from [Link]
- Sample Preparation Techniques for Biological M
- Chapter 9 Immunoassays for Modified Nucleosides of Ribonucleic Acids. Semantic Scholar.
-
Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing. National Institutes of Health. Retrieved from [Link]
- Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing.
-
7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. PubMed Central. Retrieved from [Link]
- Cross-Talk between Dnmt2-Dependent tRNA Methylation and Queuosine Modific
- Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS.
-
Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. PubMed. Retrieved from [Link]
-
Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways. PubMed Central. Retrieved from [Link]
- Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing.
- Development, validation and application of an LC-MS/MS method quantifying free forms of the micronutrients queuine and queuosine. bioRxiv.
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Mass Spectrometry. YouTube. Retrieved from [Link]
- The Anti-DNA Antibodies: Their Specificities for Unique DNA Structures and Their Unresolved Clinical Impact—A System Criticism and a Hypothesis. Frontiers in Immunology.
- Interfering in mass spectrometry. (2008). Wiley Analytical Science.
- Mass spectral interpret
- LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.
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Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PubMed Central. Retrieved from [Link]
- Determination of queuosine modification system deficiencies in cultured human cells. ScienceDirect.
- Improving the species cross-reactivity of an antibody using computational design.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
-
Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. PubMed Central. Retrieved from [Link]
-
Mass Spectrometry. YouTube. Retrieved from [Link]
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Technical Support Center: Quantitative Analysis of 7-Aminomethyl-7-deazaguanosine (preQ1)
Welcome to the technical support center for the quantitative analysis of 7-aminomethyl-7-deazaguanosine (preQ1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are synthesized from established methodologies and field-proven experience to ensure scientific integrity and experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the quantitative analysis of preQ1 by LC-MS/MS. Each problem is presented with potential causes and validated solutions.
Issue 1: Poor Chromatographic Peak Shape (Tailing)
You Observe: The preQ1 peak in your chromatogram has an asymmetry factor greater than 1.2, appearing skewed with a "tail."
The Scientific Reason: Peak tailing for a polar, basic compound like preQ1 is often due to secondary interactions with the stationary phase.[1][2] The primary amine group on preQ1 can interact with negatively charged residual silanol groups on standard silica-based C18 columns, causing a portion of the analyte to lag behind the main peak.[1][3]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., to pH 2.5-3.0 with formic acid) will protonate the residual silanol groups on the column, minimizing their interaction with the positively charged preQ1.[1][4]
-
Column Selection:
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is of equal or lower elution strength than the initial mobile phase conditions to prevent peak distortion.[2][4]
Issue 2: Inconsistent Retention Times
You Observe: The retention time for preQ1 shifts between injections or across a batch.
The Scientific Reason: Retention time instability can stem from several factors, including changes in mobile phase composition, temperature fluctuations, or column degradation.[5][6][7] For ionizable compounds like preQ1, even minor pH shifts in the mobile phase can significantly alter retention.[5]
Solutions:
| Potential Cause | Recommended Action |
| Mobile Phase Composition | Prepare mobile phases gravimetrically for higher accuracy. Ensure thorough mixing and proper degassing to prevent compositional changes.[5] |
| pH Fluctuation | Use a buffer in your mobile phase to maintain a stable pH. A change of just 0.1 pH units can cause significant shifts.[5] |
| Temperature Variation | Employ a column oven to maintain a consistent temperature throughout the analysis.[7] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection (at least 10 column volumes).[8] |
Issue 3: Low Signal Intensity or Signal Suppression
You Observe: The peak area for preQ1 is unexpectedly low, or it decreases when analyzing biological samples compared to pure standards.
The Scientific Reason: This is a classic symptom of matrix effects, specifically ion suppression.[9][10] Co-eluting endogenous compounds from the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of preQ1 in the mass spectrometer's ion source, reducing its signal.[10][11][12]
Solutions:
-
Improve Sample Preparation:
-
Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[1]
-
Optimize protein precipitation to ensure complete removal of proteins.
-
-
Chromatographic Separation: Modify your HPLC gradient to better separate preQ1 from the region where matrix components elute. A post-column infusion experiment can help identify these suppressive zones.[13]
-
Internal Standard: The most robust solution is to use a stable isotope-labeled (SIL) internal standard for preQ1. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal suppression.[11]
Issue 4: Inaccurate Quantification with External Calibration
You Observe: Your quality control samples are failing, and the accuracy of your measurements is poor, despite a good-looking calibration curve.
The Scientific Reason: External calibration assumes that the matrix for the standards and the samples is identical, which is rarely the case in bioanalysis.[14] Uncorrected matrix effects can lead to significant quantitative errors.[9][12] Additionally, the linear range of the detector response can be overestimated, leading to inaccuracies at the higher and lower ends of the curve.[15][16]
Solutions:
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma from an untreated animal) to mimic the matrix effects.[9][16]
-
Stable Isotope Dilution Assay (SIDA): This is the gold standard for quantitative mass spectrometry.[11] By adding a known amount of a stable isotope-labeled version of preQ1 to your samples before processing, you can correct for variability in sample preparation, matrix effects, and instrument response.
-
Weighted Linear Regression: When constructing your calibration curve, use a weighted regression model (e.g., 1/x²). This gives less weight to the higher concentration standards, which often have a larger absolute error, resulting in a more accurate fit across the entire concentration range.[15][16]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare biological samples (e.g., DNA, RNA) for preQ1 analysis?
A1: The standard method is enzymatic hydrolysis to release the individual nucleosides. It is critical to ensure complete digestion, as incomplete hydrolysis can lead to underestimation of preQ1 levels.[17] A typical enzyme cocktail includes a nuclease (like Benzonase or Nuclease P1) and a phosphatase (like alkaline phosphatase).[18] It's crucial to use HPLC- or MS-grade reagents to avoid contamination.[19] Be aware that some modified nucleosides can be unstable under certain pH conditions, so method development should verify the stability of preQ1 during the hydrolysis step.[19][20]
Q2: How do I choose the optimal Multiple Reaction Monitoring (MRM) transitions for preQ1?
A2: The most common approach is to select the protonated precursor ion [M+H]⁺ in the first quadrupole (Q1). Then, induce fragmentation in the collision cell (Q2) and monitor the most abundant and stable product ions in the third quadrupole (Q3). For preQ1, a characteristic fragmentation is the loss of the ribose sugar, resulting in the protonated base fragment [BH₂]⁺. It is best practice to monitor at least two or three transitions to ensure specificity and confirm the identity of the analyte.[21] If you have access to a high-resolution mass spectrometer, you can perform fragmentation experiments to identify the most suitable transitions.
Q3: Can I use a standard C18 column for preQ1 analysis?
A3: While a standard C18 column can be used, you may encounter the peak tailing issues discussed in the troubleshooting section due to the polar and basic nature of preQ1.[1][3] For more robust and symmetrical peaks, a modern, high-purity, end-capped C18 column or a column with a polar-embedded stationary phase is recommended.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option for analyzing very polar compounds like preQ1.[22]
Q4: Is a stable isotope-labeled internal standard for preQ1 commercially available?
A4: The commercial availability of stable isotope-labeled modified nucleosides can be limited. You may need to check with specialty chemical synthesis companies. If a commercial standard is not available, a custom synthesis may be required. While this involves an initial investment, it significantly improves the accuracy and robustness of quantitative data.[11]
Q5: My blank samples show a peak at the retention time of preQ1. What could be the cause?
A5: This is likely due to carryover from a previous high-concentration sample. To mitigate this, you should optimize the wash steps in your autosampler and LC method. This can include using a stronger wash solvent (e.g., with a higher percentage of organic solvent) and increasing the wash volume. Injecting blank samples after high-concentration standards or samples can help confirm that carryover has been minimized.[23]
Section 3: Experimental Protocols & Workflows
Protocol 1: Enzymatic Hydrolysis of DNA for preQ1 Analysis
-
Sample Preparation: To 10 µg of purified DNA in a microcentrifuge tube, add a known amount of stable isotope-labeled internal standard (if available).
-
Enzyme Cocktail: Prepare a fresh digestion buffer (e.g., 10 mM Tris-HCl, pH 7.9, with 1 mM MgCl₂). Add a cocktail of enzymes such as Benzonase (20 U), DNase I (4 U), calf intestine alkaline phosphatase (17 U), and phosphodiesterase I (0.2 U).
-
Incubation: Incubate the reaction mixture at 37°C for 16 hours with gentle agitation.
-
Enzyme Removal: After digestion, remove the enzymes by passing the sample through a 10 kDa molecular weight cutoff filter.
-
Analysis: The filtrate, containing the nucleosides, is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of preQ1
-
LC System: A high-performance liquid chromatography system.
-
Column: A high-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-14 min: 95% B
-
14.1-18 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions (Example):
-
preQ1: Precursor m/z 296.1 → Product m/z 163.1
-
preQ1 (confirming): Precursor m/z 296.1 → Product m/z 121.1
-
(Note: These transitions should be optimized on your specific instrument.)
-
Workflow Diagrams
Caption: Decision tree for troubleshooting peak tailing.
References
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
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Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
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Netin, O., & Genang, A. (2020). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 40(1), 12–21. [Link]
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Netin, O., & Genang, A. (2020). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 40(1), 12–21. [Link]
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Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 8(1), 10986. [Link]
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Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(24), 3469–3481. [Link]
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Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(7), 606-613. [Link]
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Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(24), 3469–3481. [Link]
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Li, W., & Tse, F. L. S. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(20), 1637–1640. [Link]
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Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
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Schumacher, F., et al. (2013). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Archives of Toxicology, 87(10), 1837-1842. [Link]
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
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Helm, M., & Alfonzo, J. D. (2022). Challenges with Simulating Modified RNA: Insights into Role and Reciprocity of Experimental and Computational Approaches. International Journal of Molecular Sciences, 23(6), 3192. [Link]
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The American Association for Clinical Chemistry (AACC). (2019). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. Bioanalysis, 11(15), 1375-1377. [Link]
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
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Klont, F., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 177, 117765. [Link]
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The Pharma Innovation. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal, 12(8), 114-119. [Link]
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Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(24), 3469–3481. [Link]
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LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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Su, D., et al. (2014). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Analytical Chemistry, 86(8), 3693–3701. [Link]
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Dolan, J. W. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC, 43(3), 96-101. [Link]
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Bioanalysis Zone. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
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The American Association for Clinical Chemistry (AACC). (2018, January 1). Calibration Strategies for Clinical LC-MS Assays. Retrieved from [Link]
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Pezzatti, J., et al. (2022). Critical evaluation of the role of external calibration strategies for IM-MS. Analytical and Bioanalytical Chemistry, 414(23), 6735–6747. [Link]
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Stergachis, A. B., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 10(9), 4376–4382. [Link]
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Chowdhury, G., et al. (2013). Site-Specific Stabilization of DNA by a Tethered Major Groove Amine, 7-Aminomethyl-7-deaza-2′-deoxyguanosine. Biochemistry, 52(43), 7545–7547. [Link]
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ResearchGate. (n.d.). Parameters of the chosen MRM transitions. Retrieved from [Link]
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Chowdhury, G., et al. (2013). Site-specific stabilization of DNA by a tethered major groove amine, 7-aminomethyl-7-deaza-2'-deoxyguanosine. Biochemistry, 52(43), 7545-7. [Link]
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de Crécy-Lagard, V., et al. (2023). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews, 87(1), e00084-22. [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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TSI Journals. (n.d.). Strategies for LC-MS Development in Quantitative Bioanalysis. Retrieved from [Link]
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Thiaville, J. J., et al. (2018). Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. Molecular Microbiology, 110(5), 775-787. [Link]
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Kirpekar, F., et al. (1998). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Rapid Communications in Mass Spectrometry, 12(19), 1387-1393. [Link]
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ORBi. (2019, August 29). The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?. Retrieved from [Link]
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ResearchGate. (n.d.). Mass transitions of the analyzed modified nucleosides. Retrieved from [Link]
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de Crécy-Lagard, V., et al. (2019). 7-Deazaguanine modifications protect phage DNA from host restriction systems. Nature Communications, 10(1), 5434. [Link]
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National Academies of Sciences, Engineering, and Medicine. (2024). Chapter: 3 Current and Emerging Tools and Technologies for Studying RNA Modifications. In Exploring the Pan-epitranscriptome: The Next Frontier in RNA Biology. The National Academies Press. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Orthogonal Confirmation of 7-aminomethyl-7-deazaguanosine
In the landscape of drug development and molecular biology, the accurate identification of modified nucleosides is paramount. 7-aminomethyl-7-deazaguanosine (preQ₁), a key intermediate in the biosynthesis of queuosine (Q), represents a critical modification in the anticodon loop of specific tRNAs.[1][2] Queuosine and its precursors are vital for maintaining translational fidelity and efficiency.[3][4] Given that eukaryotes obtain the precursor queuine from gut bacteria or diet, this modification pathway represents a fascinating intersection between the microbiome and host cellular function.[4][5]
The core principle of an orthogonal approach is to employ methods that rely on different physical and chemical properties for separation and detection.[7] For this compound, we will compare the "gold standard" of liquid chromatography-mass spectrometry (LC-MS/MS), the widely accessible high-performance liquid chromatography with UV detection (HPLC-UV), and the biologically-contextual antibody-based immuno-blotting techniques.
Caption: High-level workflow for orthogonal confirmation.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for the unambiguous identification and quantification of modified nucleosides.[6] Its power lies in coupling the physical separation of compounds by liquid chromatography with the high specificity of mass analysis, which measures a molecule's mass-to-charge ratio (m/z) and its specific fragmentation patterns.
Causality Behind Experimental Choices: The choice of reversed-phase chromatography (e.g., with a C18 column) is based on the principle of separating polar compounds like nucleosides in an aqueous mobile phase.[8][9] The addition of a weak acid like formic acid to the mobile phase is crucial for protonating the analytes, which enhances their ionization efficiency for positive-ion mode mass spectrometry.[10] Tandem mass spectrometry (MS/MS) provides the ultimate layer of specificity; a specific parent ion (the protonated nucleoside) is selected and fragmented, and the resulting daughter ions create a unique "fingerprint" for that molecule, eliminating ambiguity from co-eluting isomers or unrelated compounds.[11][12]
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A Senior Application Scientist's Guide to DNA Modifications: The Functional Landscape of 7-Aminomethyl-7-Deazaguanosine in the Context of Canonical and Damage-Related Base Alterations
For the discerning researcher navigating the intricate world of nucleic acid biology, the lexicon of DNA extends far beyond the canonical four bases. A diverse array of modifications adorns the DNA landscape, each imparting unique structural and functional properties that profoundly influence genetic and epigenetic processes. This guide provides an in-depth comparison of the function of a lesser-known but significant modification, 7-aminomethyl-7-deazaguanosine (preQ1), with the well-established epigenetic marks 5-methylcytosine (5mC) and N6-methyladenine (6mA), the oxidative damage lesion 8-oxoguanine (8-oxoG), and the demethylation intermediate 5-hydroxymethylcytosine (5hmC).
Our exploration will delve into the biosynthesis, functional implications, and analytical methodologies for each modification, offering a comprehensive framework for understanding their distinct and overlapping roles in cellular function and dysfunction. This guide is designed to empower researchers, scientists, and drug development professionals with the technical insights and experimental strategies required to investigate these critical players in genome dynamics.
The Diverse Cast of DNA Modifications: An Introduction
The static image of the DNA double helix as a simple carrier of genetic code has been replaced by a dynamic and richly decorated structure. Post-replicative modifications to DNA bases serve as a critical layer of information, influencing everything from gene expression to genome stability. Here, we introduce the key players in our comparative analysis.
This compound (preQ1): A Bacterial and Phage-Specific Guardian
This compound, a derivative of 7-deazaguanine, is primarily found in the DNA of certain bacteria and bacteriophages.[1][2] Its biosynthesis originates from guanosine-5'-triphosphate (GTP) and involves a series of enzymatic steps.[1] Unlike the epigenetic modifications prevalent in eukaryotes, the primary role of preQ1 in DNA appears to be protective. By replacing guanine at specific sites, it renders the DNA resistant to cleavage by host restriction enzymes, a crucial defense mechanism for invading phages.[3]
5-Methylcytosine (5mC): The Archetypal Epigenetic Silencer
5-methylcytosine is the most extensively studied DNA modification in eukaryotes. It is established by DNA methyltransferases (DNMTs) and is predominantly found in the context of CpG dinucleotides. 5mC is a cornerstone of epigenetic regulation, typically associated with transcriptional silencing.[4] This repression is mediated by preventing the binding of transcription factors or by recruiting methyl-binding proteins that initiate chromatin condensation.[4]
5-Hydroxymethylcytosine (5hmC): An Intermediate with a Distinct Identity
Generated by the oxidation of 5mC by Ten-Eleven Translocation (TET) enzymes, 5-hydroxymethylcytosine was initially considered merely a transient intermediate in the DNA demethylation pathway. However, accumulating evidence suggests that 5hmC is a stable epigenetic mark in its own right, with distinct functions in regulating gene expression.[5][6] It is often enriched in active gene bodies and enhancers and is recognized by a specific set of "reader" proteins.
N6-Methyladenine (6mA): An Emerging Player in Eukaryotic Epigenetics
While long known as a prevalent modification in prokaryotes, N6-methyladenine has more recently been identified in the genomes of various eukaryotes, from unicellular organisms to mammals.[4] Its functional roles in eukaryotes are still being actively investigated, but studies suggest its involvement in gene regulation, transposon silencing, and even transgenerational epigenetic inheritance.[4]
8-Oxoguanine (8-oxoG): A Scar of Oxidative Assault
Unlike the enzymatically controlled modifications, 8-oxoguanine is a product of DNA damage caused by reactive oxygen species (ROS). It is one of the most common oxidative lesions and is highly mutagenic, as it can mispair with adenine during DNA replication, leading to G-to-T transversions. The cell possesses dedicated repair pathways, primarily base excision repair (BER), to remove this deleterious modification.
A Comparative Analysis of Functional Impacts
The functional consequences of these DNA modifications are diverse, stemming from their unique chemical structures and the cellular machinery that recognizes and interprets them. A direct experimental comparison of all these modifications under identical conditions is not yet available in the literature. However, by synthesizing existing data, we can construct a comparative framework.
Effects on DNA Structure and Stability
The addition of chemical moieties to DNA bases can subtly alter the local and global structure of the double helix, influencing its stability and flexibility.
| Modification | Impact on Thermal Stability | Structural Perturbation |
| This compound | Stabilizing | Minimal perturbation to B-form DNA. The aminomethyl group resides in the major groove. |
| 5-Methylcytosine | Stabilizing | Minimal perturbation. The methyl group is located in the major groove and can enhance base stacking.[7][8][9] |
| 5-Hydroxymethylcytosine | Destabilizing (relative to 5mC) | Minor perturbation. The hydroxyl group can influence hydration and interactions in the major groove. |
| N6-Methyladenine | Destabilizing | Can disrupt Watson-Crick base pairing and introduce a slight kink in the DNA. |
| 8-Oxoguanine | Destabilizing | Can adopt a syn conformation, leading to Hoogsteen base pairing with adenine and distorting the DNA backbone. |
Expert Insight: The stabilizing effect of this compound, similar to 5-methylcytosine, is an important consideration. For researchers designing synthetic oligonucleotides for various applications, the inclusion of these modifications could enhance duplex stability. Conversely, the destabilizing nature of 8-oxoG underscores its role as a damage lesion that needs to be recognized and repaired.
Influence on Protein-DNA Interactions
The chemical "information" encoded by DNA modifications is "read" by a host of proteins, including transcription factors, DNA polymerases, and repair enzymes.
| Modification | Impact on Transcription Factor Binding | Recognition by DNA Polymerases | Recognition by Repair Machinery |
| This compound | Likely to alter binding due to the presence of a bulky group in the major groove.[10] | Can be bypassed by some translesion synthesis polymerases, though with reduced efficiency.[10][11] | Not a substrate for canonical DNA repair pathways in eukaryotes. |
| 5-Methylcytosine | Can inhibit or, in some cases, enhance binding depending on the transcription factor and the position of the modification within the binding site.[12][13] | Generally not a block to replicative polymerases. | Actively maintained by DNMT1 during replication. |
| 5-Hydroxymethylcytosine | Can have a distinct effect from 5mC, often promoting transcription factor binding where 5mC is inhibitory. | Generally not a block to replicative polymerases. | Recognized by specific binding proteins; an intermediate in active demethylation. |
| N6-Methyladenine | Can influence transcription factor binding, though the effects are still being characterized in eukaryotes. | Can be bypassed by polymerases, but may decrease fidelity. | Recognized by specific demethylases (e.g., ALKBH family). |
| 8-Oxoguanine | Can alter the binding of some transcription factors. | Can be misread by replicative polymerases, leading to mutations. Bypassed by specialized translesion synthesis polymerases. | Efficiently recognized and removed by the base excision repair pathway (e.g., OGG1). |
Expert Insight: The differential impact of these modifications on protein binding is the cornerstone of their biological function. For instance, the ability to selectively inhibit or promote transcription factor binding through 5mC and 5hmC provides a nuanced mechanism for gene regulation. The blockage of polymerases by this compound-protein crosslinks highlights its potential as a significant obstacle to DNA replication if it were to form in eukaryotes.[10]
Role in Transcription
The ultimate readout of many DNA modifications is their effect on gene transcription.
| Modification | General Effect on Transcription |
| This compound | Primarily a protective mark in prokaryotes; its direct role in eukaryotic transcription is not established. |
| 5-Methylcytosine | Generally associated with transcriptional repression when located in promoter regions.[4] |
| 5-Hydroxymethylcytosine | Often associated with active gene expression, particularly when located in gene bodies and enhancers. |
| N6-Methyladenine | Can be associated with either transcriptional activation or repression, depending on the genomic context.[4] |
| 8-Oxoguanine | Can impede transcription elongation. If present in promoter regions, it can also alter gene expression by affecting transcription factor binding. |
Expert Insight: While 5mC is a well-established transcriptional repressor, the roles of 5hmC and 6mA are more context-dependent, emphasizing the complexity of the epigenetic code. The lack of a defined role for this compound in eukaryotic transcription is expected given its primary function in prokaryotic defense.
Experimental Workflows for Comparative Analysis
A robust comparative analysis of these DNA modifications requires a multi-pronged experimental approach. Below, we outline a logical workflow for researchers aiming to characterize these modifications in their samples of interest.
Workflow for Detection and Quantification
Detailed Experimental Protocols
Protocol 1: Global Quantification of DNA Modifications by LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and simultaneous quantification of multiple DNA modifications from a single sample.[10][14]
-
DNA Hydrolysis:
-
Digest 1-5 µg of purified genomic DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
LC Separation:
-
Separate the nucleosides using a reverse-phase C18 column with a gradient of aqueous and organic mobile phases.
-
-
MS/MS Detection:
-
Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each modified and unmodified nucleoside.
-
Include stable isotope-labeled internal standards for each analyte to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the amount of each modification relative to its corresponding unmodified base.
-
Protocol 2: Locus-Specific Analysis of 5mC and 5hmC using Bisulfite and TAB-Sequencing
Rationale: Bisulfite sequencing is the classic method for single-base resolution mapping of 5mC, while TET-assisted bisulfite sequencing (TAB-seq) allows for the specific detection of 5hmC.
-
Bisulfite Sequencing (for 5mC + 5hmC):
-
Treat genomic DNA with sodium bisulfite, which deaminates cytosine to uracil, but leaves 5mC and 5hmC unchanged.
-
Perform PCR amplification of the region of interest and sequence the products. Unmethylated cytosines will be read as thymine, while 5mC and 5hmC will be read as cytosine.
-
-
TAB-Sequencing (for 5hmC):
-
Protect 5hmC residues in the genomic DNA by glucosylation using β-glucosyltransferase.
-
Oxidize 5mC to 5-carboxylcytosine (5caC) using a TET enzyme.
-
Perform bisulfite treatment. 5caC will be converted to uracil, while the protected 5hmC will remain as cytosine.
-
Amplify and sequence the region of interest. Only 5hmC will be read as cytosine.
-
-
Data Analysis:
-
By comparing the results of bisulfite sequencing and TAB-seq, the levels of 5mC can be inferred at single-base resolution.
-
Protocol 3: Genome-Wide Profiling of 6mA by DIP-Seq
Rationale: DNA Immunoprecipitation followed by sequencing (DIP-Seq) utilizes an antibody specific for 6mA to enrich for modified DNA fragments.
-
DNA Fragmentation:
-
Fragment genomic DNA to an average size of 200-500 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the fragmented DNA with an anti-6mA antibody.
-
Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
-
Library Preparation and Sequencing:
-
Elute the enriched DNA and prepare a sequencing library.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Map the sequencing reads to the reference genome and identify peaks of 6mA enrichment.
-
Protocol 4: In Vitro Transcription Assay to Assess the Impact of DNA Modifications
Rationale: This assay directly measures the effect of specific DNA modifications on the efficiency of transcription.[15][16][17][]
-
Template Preparation:
-
Synthesize DNA templates containing a promoter (e.g., T7) and a downstream reporter gene. Incorporate the desired DNA modification (e.g., this compound, 5mC, 6mA, or 8-oxoG) at a specific site within the template.
-
-
In Vitro Transcription Reaction:
-
Incubate the DNA templates with RNA polymerase and ribonucleotides (including a labeled nucleotide, e.g., [α-³²P]-UTP).
-
-
Analysis of Transcripts:
-
Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Quantify the amount of full-length transcript produced from each template using autoradiography or phosphorimaging.
-
-
Comparative Analysis:
-
Compare the transcriptional efficiency from the modified templates to that of an unmodified control template.
-
Concluding Remarks and Future Directions
The field of DNA modifications is a vibrant and rapidly evolving area of research. While the functions of 5mC as a key epigenetic regulator are well-established, the roles of 5hmC and 6mA in eukaryotes are still being elucidated. This compound, though primarily a prokaryotic modification, provides a fascinating example of how DNA can be chemically altered for protective purposes.
A significant gap in our current understanding is the lack of direct, systematic comparisons of the functional impacts of these diverse modifications. Future research employing the integrated experimental workflows outlined in this guide will be crucial for building a comprehensive picture of how this "fifth and beyond" alphabet of DNA governs cellular processes. The development of novel single-molecule sequencing technologies that can directly read multiple modifications on a single DNA strand will undoubtedly revolutionize our ability to decipher the complex interplay of the epitranscriptome.
As our understanding of the readers, writers, and erasers of these modifications deepens, so too will our ability to manipulate these pathways for therapeutic benefit. From targeting aberrant methylation in cancer to understanding the role of DNA damage in aging, the comparative study of DNA modifications holds immense promise for advancing human health.
References
-
Bypass of DNA-Protein Cross-links Conjugated to the 7-Deazaguanine Position of DNA by Translesion Synthesis Polymerases. Journal of Biological Chemistry. [Link]
-
Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. National Institutes of Health. [Link]
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A Lexicon of DNA Modifications: Their Roles in Embryo Development and the Germline. Frontiers in Cell and Developmental Biology. [Link]
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In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]
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Comparison of currently used methods with the presented engineered DNA polymerase-based route to base-modified RNA. ResearchGate. [Link]
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Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery. Molecular Microbiology. [Link]
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7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research. [Link]
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7-Deazaguanine modifications protect phage DNA from host restriction systems. Nature Communications. [Link]
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Assessing comparative importance of DNA sequence and epigenetic modifications on gene expression using a deep convolutional neural network. Communications Biology. [Link]
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A Researcher's Guide to Validating the Biosynthesis of 7-aminomethyl-7-deazaguanosine (preQ₀)
In the intricate world of natural product biosynthesis, establishing the precise metabolic route to a molecule of interest is a cornerstone of fundamental research and a prerequisite for synthetic biology applications. 7-aminomethyl-7-deazaguanosine (preQ₁), a key precursor to the hypermodified tRNA nucleoside queuosine, presents a fascinating case study in biosynthetic pathway elucidation. This guide provides an in-depth, technical comparison of methodologies for validating the biosynthesis of preQ₁, with a primary focus on isotopic labeling, supplemented by genetic and enzymatic approaches. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical insights needed to design robust, self-validating experimental strategies.
The Biosynthetic Puzzle of preQ₁
This compound is a modified purine derivative where the N7 of the guanine core is replaced by a carbon atom, which is further functionalized with an aminomethyl group. This structural modification is initiated from a common cellular building block, guanosine-5'-triphosphate (GTP)[1][2]. The currently accepted biosynthetic pathway involves the initial conversion of GTP to 7-cyano-7-deazaguanine (preQ₀) through a series of enzymatic steps catalyzed by the products of the queC, queD, and queE genes, along with GTP cyclohydrolase I (FolE)[3][4][5][6]. The final step in the formation of preQ₁ is the NADPH-dependent reduction of the nitrile group of preQ₀, a reaction catalyzed by the enzyme preQ₀ reductase, encoded by the queF gene[5][7].
This guide will use the validation of this final biosynthetic step—the conversion of preQ₀ to preQ₁ by QueF—as a central example to compare the utility of different experimental approaches.
Isotopic Labeling: Tracing the Path of Atoms
Isotopic labeling is a powerful technique for elucidating biosynthetic pathways by tracking the incorporation of isotopically enriched precursors into the final product.[8][9] This method provides direct evidence of the metabolic flow from a precursor to a product.
Experimental Design: Feeding a Labeled Precursor
To validate the biosynthesis of preQ₁ from GTP, a logical approach is to feed a bacterial culture capable of de novo preQ₁ synthesis with an isotopically labeled form of a precursor that is metabolically close to GTP. Given the complexity of sourcing labeled GTP, a common strategy is to use a more central and readily available labeled metabolite that efficiently enriches the intracellular GTP pool, such as ¹⁵N-labeled glutamine or a ¹³C-labeled carbon source like glucose. For this guide, we will focus on using a nitrogen label to trace the origin of the aminomethyl nitrogen in preQ₁.
A Step-by-Step Protocol for Isotopic Labeling
-
Strain Selection and Culture Conditions:
-
Select a bacterial strain known to produce queuosine, such as Escherichia coli K-12.
-
Grow the selected strain in a minimal medium to ensure the uptake and utilization of the labeled precursor. The composition of the minimal medium should be carefully chosen to avoid isotopic dilution from unlabeled sources.
-
-
Precursor Feeding:
-
Prepare two parallel cultures: one fed with a ¹⁵N-labeled precursor (e.g., [¹⁵N]H₄Cl as the sole nitrogen source) and a control culture with the corresponding unlabeled precursor ([¹⁴N]H₄Cl).
-
Introduce the labeled precursor at a specific growth phase (e.g., early to mid-log phase) to maximize incorporation into the target metabolite.
-
-
Metabolite Extraction:
-
Harvest the bacterial cells from both cultures during the stationary phase, when the production of secondary metabolites is often maximal.
-
Perform a metabolite extraction using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, to efficiently extract polar molecules like preQ₁.
-
-
LC-MS Analysis:
-
Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS). The chromatographic separation should be optimized to resolve preQ₁ from other cellular metabolites.
-
Acquire high-resolution mass spectra to accurately determine the mass-to-charge ratio (m/z) of the parent ion of preQ₁.
-
Interpreting the Mass Spectrometry Data
The key to validating the biosynthetic pathway lies in comparing the mass spectra from the labeled and unlabeled cultures. The incorporation of a ¹⁵N atom into the aminomethyl group of preQ₁ will result in a mass shift of +1 Da compared to the unlabeled molecule.
| Compound | Unlabeled (¹⁴N) Monoisotopic Mass (M+H)⁺ | Labeled (¹⁵N) Expected Monoisotopic Mass (M+H)⁺ | Expected Mass Shift (Da) |
| preQ₁ | 180.0931 | 181.0902 | +1 |
This table illustrates the expected mass shift for preQ₁ upon successful incorporation of a single ¹⁵N atom from a labeled precursor that enriches the nitrogen pool for the aminomethyl group.
A successful experiment will show a significant population of ions at the expected labeled mass in the extract from the ¹⁵N-fed culture, while the control culture will predominantly show the unlabeled mass. This provides strong evidence for the de novo synthesis of the aminomethyl group from the provided nitrogen source.
Comparative Analysis of Validation Methods
While isotopic labeling is a powerful tool, a comprehensive validation strategy often involves complementary approaches. Here, we compare isotopic labeling with gene knockout studies and in vitro enzymatic assays in the context of validating the role of QueF in preQ₁ biosynthesis.
| Method | Principle | Application to preQ₁ Biosynthesis | Advantages | Limitations |
| Isotopic Labeling | Tracing the incorporation of labeled atoms from precursors into the final product. | Feeding a ¹⁵N-labeled precursor to a bacterial culture and observing a +1 mass shift in preQ₁ via LC-MS. | Provides direct evidence of metabolic flux. Can be performed in vivo under physiological conditions. | Can be expensive. Isotopic scrambling can complicate data interpretation. Requires careful selection of labeled precursors. |
| Gene Knockout Studies | Deleting the gene encoding a putative biosynthetic enzyme and observing the effect on product formation. | Creating a ΔqueF mutant and demonstrating the absence of preQ₁ and accumulation of its precursor, preQ₀, using LC-MS. | Provides strong genetic evidence for the essentiality of a gene. Can reveal the function of previously uncharacterized genes. | Pleiotropic effects of the gene knockout can complicate interpretation[10]. The precursor may not accumulate to detectable levels. |
| In Vitro Enzymatic Assays | Reconstituting the biochemical reaction in a cell-free system with purified enzyme and substrates. | Incubating purified QueF enzyme with preQ₀ and NADPH and detecting the formation of preQ₁ using HPLC or LC-MS. | Provides direct biochemical evidence of enzyme function. Allows for detailed kinetic and mechanistic studies.[11][12][13] | Requires expression and purification of an active enzyme. In vitro conditions may not fully reflect the cellular environment. |
Visualizing the Workflow and Pathway
To provide a clearer understanding of the experimental process and the biosynthetic pathway, the following diagrams are provided.
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Side-by-side comparison of detection methods for 7-aminomethyl-7-deazaguanosine
In the intricate landscape of molecular biology and drug development, the precise detection and quantification of modified nucleobases are paramount. Among these, 7-aminomethyl-7-deazaguanosine (preQ1), a precursor to the hypermodified nucleoside queuosine, plays a critical role in bacterial tRNA modification, influencing translational fidelity and efficiency.[1] Its presence and concentration are tightly regulated by riboswitches, making preQ1 a compelling target for novel antibacterial strategies.[2][3] This guide provides a comprehensive, side-by-side comparison of established and emerging methods for the detection of preQ1, offering researchers, scientists, and drug development professionals the technical insights necessary to select the most appropriate methodology for their experimental needs.
Introduction to this compound (preQ1)
This compound is a modified guanine analog that serves as a key intermediate in the biosynthesis of queuosine in bacteria.[4][5] Bacteria synthesize preQ1 from GTP through a multi-step enzymatic pathway.[4][6] The concentration of preQ1 is sensed by preQ1-I, -II, and -III riboswitches, which are structured RNA elements typically found in the 5' untranslated region of mRNAs.[2][3][5] Upon binding preQ1, these riboswitches undergo a conformational change that modulates gene expression, usually downregulating the genes involved in preQ1 biosynthesis or transport in a feedback inhibition loop.[1][2] Given that humans do not synthesize preQ1 and must obtain the downstream product queuine from their diet or gut microbiota, the bacterial preQ1 biosynthetic pathway and its regulatory riboswitches represent attractive targets for the development of new antibiotics.[2]
The ability to accurately detect and quantify preQ1 is crucial for a variety of research applications, including:
-
Studying the regulation of queuosine biosynthesis.
-
Screening for and characterizing inhibitors of preQ1-binding riboswitches.
-
Investigating the role of queuosine modification in bacterial physiology and pathogenesis.
-
Metabolic profiling of bacteria.
This guide will delve into the principles, performance, and protocols of the primary methods employed for preQ1 detection.
The Detection Methodologies: A Head-to-Head Comparison
The selection of an appropriate detection method for preQ1 is contingent upon the specific research question, the nature of the sample, and the required sensitivity and throughput. Here, we compare the most prominent techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Fluorescence-Based Assays, Isothermal Titration Calorimetry (ITC), and Aptamer-Based Biosensing.
Table 1: Quantitative Comparison of preQ1 Detection Methods
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Assays | Isothermal Titration Calorimetry (ITC) | Aptamer-Based Biosensing |
| Principle | Separation by HPLC followed by mass-to-charge ratio detection. | Ligand-induced change in fluorescence of a reporter or probe. | Measurement of heat changes upon binding. | Target-induced conformational change in an aptamer. |
| Sensitivity | Very high (fmol range)[6] | High to moderate | Moderate | High to moderate |
| Selectivity | Very high | High (with specific riboswitches) | High | Very high |
| Quantitative? | Yes | Semi-quantitative to quantitative | Yes | Yes |
| Throughput | Moderate | High | Low | High |
| In Vivo Capability | No (requires sample extraction and processing) | Yes (with reporter gene systems)[7] | No | Potential for in vivo applications |
| Label-Free? | Yes | No (requires fluorescent label or reporter) | Yes | Can be label-free or labeled |
| Key Advantage | Gold standard for quantification and structural confirmation. | Enables real-time and in vivo measurements. | Provides comprehensive thermodynamic data. | High specificity and potential for point-of-care applications. |
| Key Limitation | Destructive, requires expensive instrumentation. | Indirect measurement, potential for artifacts. | Low throughput, requires larger sample quantities. | Development of robust sensors can be challenging. |
In-Depth Analysis of Detection Methods
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the benchmark for the absolute quantification of small molecules, including modified nucleobases like preQ1.[4] This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry.
Principle: The workflow begins with the enzymatic hydrolysis of nucleic acids (DNA or RNA) to release the constituent nucleosides.[6][8] The resulting mixture is then injected into an HPLC system, where preQ1 is separated from other nucleosides based on its physicochemical properties. The eluent from the HPLC column is introduced into a mass spectrometer, where preQ1 molecules are ionized, fragmented, and detected based on their specific mass-to-charge ratios. Quantification is typically achieved using multiple reaction monitoring (MRM), which provides exceptional specificity by monitoring a specific precursor-to-product ion transition.[9]
Experimental Workflow:
Caption: Workflow for preQ1 detection by LC-MS/MS.
Detailed Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Isolate total RNA or DNA from the biological sample of interest.
-
Perform enzymatic hydrolysis of the nucleic acids (typically 10-20 µg) using a cocktail of enzymes such as Benzonase, DNase I, calf intestine phosphatase, and phosphodiesterase I in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.9, with 1 mM MgCl2).[6][8] Incubate for 16 hours at ambient temperature.[8]
-
Remove the enzymes by passing the hydrolysate through a 10 kDa molecular weight cutoff filter.[8]
-
-
HPLC Separation:
-
Inject the filtered hydrolysate onto a reversed-phase HPLC column (e.g., C18).[10]
-
Employ a gradient elution using a mobile phase system, for example, 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to a triple quadrupole mass spectrometer.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
For quantification, set up an MRM method with specific transitions for preQ1 (e.g., m/z 296.1 → 163.1).[9]
-
Generate an external calibration curve using synthetic preQ1 standards of known concentrations to quantify the amount of preQ1 in the sample.[9]
-
Trustworthiness: The self-validating nature of LC-MS/MS lies in the combination of retention time from the HPLC and the specific mass transitions in the MS/MS, providing a high degree of confidence in the identification and quantification of preQ1.
Fluorescence-Based Assays
Fluorescence-based methods offer a powerful alternative for studying preQ1, particularly for in vivo applications and high-throughput screening. These assays leverage the specific interaction between preQ1 and its riboswitch.
Principle:
-
Reporter Gene Assays: A common approach involves placing a preQ1 riboswitch upstream of a reporter gene, such as Green Fluorescent Protein (GFP), in a plasmid.[7] In the absence of preQ1, the riboswitch adopts a conformation that allows for translation of the GFP mRNA, resulting in a fluorescent signal. When preQ1 binds to the riboswitch, it induces a conformational change that sequesters the ribosome binding site, thereby inhibiting translation and reducing the fluorescent output.[7] The decrease in fluorescence is proportional to the concentration of preQ1.
-
Fluorescent Probes: Chemically synthesized fluorescent analogs of preQ1 or fluorescent molecules that bind to the preQ1-riboswitch complex can be used for in vitro binding studies.[11] For example, 2-aminopurine, a fluorescent analog of adenine, can be incorporated into the riboswitch sequence to probe conformational changes upon preQ1 binding.[11]
Experimental Workflow (Reporter Gene Assay):
Caption: Workflow for a preQ1 fluorescence reporter assay.
Detailed Protocol for a GFP-Based Reporter Assay:
-
Plasmid Construction:
-
Clone the preQ1 riboswitch sequence upstream of a GFPuv coding sequence in an appropriate expression vector.[7]
-
-
Bacterial Transformation and Growth:
-
Induction and Measurement:
-
When the cell culture reaches a specific optical density (e.g., OD600 of 0.3), add varying concentrations of preQ1 or the test compound.[12] Include a DMSO-treated control.[7]
-
Incubate for a period sufficient for GFP expression and turnover (e.g., 5 hours).[7]
-
Measure the fluorescence of the cell culture using a fluorometer or plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the cell density (OD600).
-
Calculate the fold repression of fluorescence relative to the control.[7]
-
Trustworthiness: The use of a knockout bacterial strain provides a self-validating system where the observed change in fluorescence can be directly attributed to the added preQ1 or test compound.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that provides a comprehensive thermodynamic characterization of binding interactions. It is a label-free, in-solution method that directly measures the heat released or absorbed during a binding event.
Principle: A solution of the ligand (preQ1) is titrated into a solution containing the macromolecule (the preQ1 riboswitch) in the sample cell of a calorimeter.[13] The binding of preQ1 to the riboswitch results in a small heat change, which is detected by the instrument. By measuring the heat change after each injection, a binding isotherm can be generated. Fitting this curve to a binding model yields the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[13]
Experimental Workflow:
Caption: Workflow for ITC analysis of preQ1-riboswitch binding.
Detailed Protocol for ITC Analysis:
-
Sample Preparation:
-
Prepare highly pure preQ1 riboswitch RNA, for example, by in vitro transcription followed by HPLC or denaturing polyacrylamide gel electrophoresis purification.[13]
-
Prepare a stock solution of preQ1.
-
Thoroughly dialyze both the RNA and the ligand against the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the RNA solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the preQ1 solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the preQ1 solution into the RNA solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.[13]
-
Trustworthiness: The direct measurement of heat provides a fundamental and reliable measure of the binding interaction, making ITC a self-validating technique for characterizing the thermodynamics of preQ1 binding.
Aptamer-Based Biosensing
The high affinity and specificity of the preQ1-riboswitch interaction make it an excellent candidate for the development of aptamer-based biosensors. Aptamers are short, single-stranded nucleic acid sequences that can fold into specific three-dimensional structures to bind to a target molecule.[14][15]
Principle: An aptamer-based sensor for preQ1 typically involves immobilizing the preQ1 riboswitch aptamer onto a transducer surface. When preQ1 is present in a sample, it binds to the aptamer, inducing a conformational change. This change can be detected by various means, such as changes in fluorescence, electrical current, or mass.[16] For example, a fluorescently labeled aptamer could exhibit a change in fluorescence intensity upon binding to preQ1. Alternatively, in an electrochemical sensor, the binding event could alter the flow of electrons at an electrode surface.
Conceptual Workflow for an Aptasensor:
Caption: Conceptual workflow of a preQ1 aptasensor.
While dedicated preQ1 aptasensors for routine quantification are still an emerging area, the principles are well-established for other small molecules.[16][17] The development of such a sensor would offer a rapid, sensitive, and potentially portable method for preQ1 detection.
Concluding Remarks for the Practicing Scientist
The choice of a detection method for this compound is a critical decision that will profoundly impact the outcome and interpretation of your research.
-
For definitive quantification and structural validation , especially in complex biological matrices, LC-MS/MS remains the unparalleled gold standard. Its sensitivity and specificity are unmatched, providing the most trustworthy quantitative data.
-
For high-throughput screening of compound libraries or for studying the dynamics of preQ1-mediated gene regulation in living cells , fluorescence-based reporter assays are the method of choice. They offer a scalable and biologically relevant readout.
-
To gain a deep mechanistic understanding of the binding interaction between preQ1 and its riboswitch, Isothermal Titration Calorimetry is indispensable. It provides a complete thermodynamic profile of the binding event, which is invaluable for structure-activity relationship studies.
-
The future of rapid and point-of-care detection of preQ1 likely lies in the development of aptamer-based biosensors . While still in their nascent stages for this specific target, their potential for high specificity, sensitivity, and ease of use is significant.
By carefully considering the strengths and limitations of each method, as outlined in this guide, researchers can confidently select the optimal approach to advance their investigations into the fascinating biology of preQ1 and its role in the microbial world.
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In Vivo Validation of 7-Aminomethyl-7-deazaguanosine's Effect on Gene Expression: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 7-aminomethyl-7-deazaguanosine's (7-am-7-dG) effects on bacterial gene expression. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal science behind experimental choices. We will explore the molecule's mechanism of action, objectively compare it to established alternatives, and provide detailed, field-proven methodologies to ensure the generation of robust, high-quality data.
The Mechanistic Rationale: Targeting a Novel Axis of Gene Regulation
The regulation of gene expression is a multi-layered process. While transcriptional control has been a major focus of therapeutic design, post-transcriptional and translational regulation offer novel, untapped targets. A critical component of this regulation is the chemical modification of transfer RNA (tRNA), which fine-tunes protein translation.
The queuosine (Q) modification is a prime example. This hypermodified nucleoside is found in the wobble position (position 34) of the anticodon loop in tRNAs for asparagine, aspartic acid, histidine, and tyrosine.[1][2] In bacteria, the enzyme tRNA-guanine transglycosylase (TGT) is essential for this pathway, as it exchanges a guanine base for the queuine precursor, preQ1 (this compound).[3][4] This modification is critical for translational accuracy and efficiency.[2][5]
Crucially, the TGT enzyme is essential for the virulence of pathogens like Shigella flexneri, the causative agent of bacterial dysentery.[6][7][8] By inhibiting TGT, 7-am-7-dG disrupts the queuosine pathway, leading to translational errors and a subsequent decrease in the expression of key virulence factors.[1][9] This makes TGT a compelling target for novel antibiotics.
Caption: Inhibition of bacterial TGT by 7-am-7-dG analogues disrupts tRNA modification.
Comparative Framework: 7-am-7-dG vs. Conventional Antibiotics
To truly understand the utility of a novel agent, it must be benchmarked against current standards of care. Ciprofloxacin, a fluoroquinolone that inhibits DNA replication, and tetracycline, a protein synthesis inhibitor, are relevant comparators for treating shigellosis.[10]
| Feature | This compound (Analogues) | Ciprofloxacin | Tetracycline |
| Target | tRNA-Guanine Transglycosylase (TGT)[6][11] | DNA gyrase and topoisomerase IV | 30S Ribosomal Subunit |
| Mechanism | Inhibits post-transcriptional tRNA modification, causing translational infidelity and reduced virulence gene expression.[1][9] | Blocks bacterial DNA replication, leading to cell death. | Prevents the binding of aminoacyl-tRNA to the ribosomal A-site, halting protein synthesis. |
| Spectrum | Potentially narrow, targeting bacteria reliant on the TGT pathway for virulence (e.g., Shigella).[8] | Broad-spectrum (Gram-negative and Gram-positive). | Broad-spectrum. |
| Resistance | Novel mechanism suggests low probability of pre-existing cross-resistance with other antibiotic classes. | Resistance is common and increasing, primarily through mutations in target enzymes or efflux pumps. | Resistance is widespread, often mediated by efflux pumps or ribosomal protection proteins. |
| Expected Gene Expression Signature | Specific downregulation of virulence factors and genes enriched in codons read by Q-tRNA.[1] | Broad upregulation of the SOS DNA damage response genes. | General suppression of protein synthesis and metabolic genes. |
Experimental Design: A Step-by-Step Workflow for In Vivo Validation
A robust in vivo study is essential to bridge the gap between in vitro activity and potential clinical efficacy. The following workflow outlines a comprehensive approach using a murine model of shigellosis, a well-established model for this pathogen.[10][12]
Caption: A comprehensive workflow for the in vivo validation of a novel antibiotic.
Detailed Protocol: Bacterial RNA Isolation and Gene Expression Analysis
The most significant technical challenge is the isolation of high-quality bacterial RNA from host tissues, where it is vastly outnumbered by eukaryotic RNA.[13][14]
Principle of Self-Validation: This protocol incorporates internal controls and validation steps to ensure data integrity. The choice of housekeeping genes for normalization is critical and must be validated for stability under the specific experimental conditions.[15]
Materials:
-
Harvested tissue (e.g., mouse colon) in an RNA stabilization solution.
-
Differential lysis buffers (e.g., containing saponin or Triton X-100 to selectively lyse eukaryotic cells).
-
Mechanical disruption tools (e.g., bead beater).
-
Bacterial RNA purification kits (e.g., RiboPure™-Bacteria Kit, or TRIzol-based methods).[16][17]
-
DNase I, RNase-free.
-
Host RNA removal kits (e.g., MICROBEnrich™ Kit).[16]
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based) and real-time PCR system.
-
Validated primers for bacterial target genes (e.g., virulence factors like ipaH, virB) and housekeeping genes (e.g., rpoB, gyrA).[12][15]
Procedure:
-
Tissue Homogenization: Homogenize the harvested tissue in a stabilization solution.
-
Differential Lysis (Host Cell Removal):
-
Pellet the homogenate and resuspend in a buffer designed to lyse eukaryotic cells while leaving bacterial cells intact.[13]
-
Incubate as required, then centrifuge to pellet the intact bacteria. This step is crucial for debulking the host RNA.
-
-
Bacterial Lysis: Resuspend the bacterial pellet in a strong lysis buffer (e.g., containing guanidinium thiocyanate) and mechanically disrupt using a bead beater to ensure complete lysis of the bacterial cell wall.[17]
-
RNA Purification: Purify total RNA from the lysate following the manufacturer's protocol (e.g., phenol-chloroform extraction followed by column purification).[17]
-
DNase Treatment: Perform a rigorous DNase I treatment to remove all contaminating genomic DNA, which would otherwise lead to false positives in qPCR.
-
Host RNA Depletion (Optional but Recommended): For highly sensitive applications like RNA-Seq, use a commercial kit to capture and remove remaining host mRNA (poly-A tailed) and ribosomal RNA (18S/28S).[16]
-
RNA Quality Control: Assess RNA integrity and purity using a spectrophotometer (A260/A280 and A260/A230 ratios) and a bioanalyzer (to check for RNA integrity number - RIN).
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up reactions using primers for your genes of interest and at least two validated housekeeping genes.
-
Run the qPCR plate with appropriate controls (no-template control, no-reverse-transcriptase control).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control group.[18][19]
-
-
RNA-Seq (for Global Analysis): If a broader, unbiased view is needed, prepare sequencing libraries from the purified bacterial RNA and perform next-generation sequencing. This can reveal unexpected off-target effects or novel pathways affected by the compound.[20]
Data Presentation and Interpretation
Your primary goal is to correlate the molecular effect (change in gene expression) with the physiological outcome (reduction in bacterial burden and disease).
Table 2: Example Data Summary from In Vivo Study
| Treatment Group | Dose (mg/kg) | Bacterial Load in Colon (log10 CFU/g ± SEM) | Relative virB Gene Expression (Fold Change vs. Vehicle ± SEM) |
| Vehicle Control | - | 7.8 ± 0.3 | 1.0 (baseline) |
| 7-am-7-dG Analogue | 10 | 6.1 ± 0.4 | 0.45 ± 0.08 |
| 7-am-7-dG Analogue | 50 | 4.2 ± 0.2 | 0.12 ± 0.03 |
| Ciprofloxacin | 20 | 3.5 ± 0.3 | 0.05 ± 0.01 |
Interpretation: The hypothetical data above would demonstrate a dose-dependent effect of the 7-am-7-dG analogue. It reduces the bacterial load in the colon, and this therapeutic effect is correlated with a significant downregulation of the virB virulence gene. This provides strong evidence that the compound is engaging its intended target in vivo and that this engagement leads to a desired anti-infective outcome.
Conclusion
Validating the in vivo effect of this compound or its analogues on gene expression requires a meticulously designed experimental plan that is both mechanistically informed and technically robust. By directly linking the inhibition of the bacterial queuosine pathway to a reduction in virulence gene expression and a concurrent decrease in pathogen load, researchers can build a compelling case for this novel therapeutic strategy. This comparative approach not only validates the specific compound but also strengthens the rationale for targeting tRNA modification as a whole in the fight against infectious diseases.
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A Structural and Thermodynamic Showdown: 7-Aminomethyl-7-deazaguanosine vs. Guanosine in the DNA Duplex
For researchers, scientists, and drug development professionals navigating the intricate world of nucleic acid chemistry, the choice of modified nucleosides can profoundly impact experimental outcomes. Among these, 7-aminomethyl-7-deazaguanosine (AmG), a C7-substituted analog of guanosine (G), presents a fascinating case study in how a subtle chemical alteration can cascade into significant structural and thermodynamic consequences for the DNA double helix. This guide provides an in-depth, objective comparison of DNA duplexes containing AmG versus their canonical guanosine counterparts, supported by experimental data to inform your research and development endeavors.
The Fundamental Distinction: A Tale of Two Purines
At the heart of the comparison lies a single, yet critical, atomic substitution. In guanosine, a nitrogen atom at the 7-position (N7) of the purine ring acts as a hydrogen bond acceptor in the major groove. In 7-deazaguanosine, this N7 atom is replaced by a carbon-hydrogen (C-H) group. This compound further functionalizes this C7 position with a positively charged aminomethyl (-CH2-NH3+) group. This seemingly minor change fundamentally alters the electronic properties and steric profile of the major groove, the primary site for DNA-protein interactions.
Caption: Alteration of the DNA major groove by AmG modification.
Thermodynamic Stability: A Quantitative Comparison
The most direct measure of the impact of a modification on DNA stability is through thermal denaturation studies, which determine the melting temperature (Tm) of a duplex. A higher Tm indicates greater stability.
A study on the self-complementary duplex d(GAGAX CGCTCTC)2, where X is either guanosine (G) or this compound (AmG), provides a clear quantitative comparison. [1]
| Duplex | Salt Concentration | Melting Temperature (Tm) |
|---|---|---|
| d(GAGAGCGCTCTC)2 | 10 mM NaCl | 52 °C |
| d(GAGAAmG CGCTCTC)2 | 10 mM NaCl | 52 °C |
| d(GAGAGCGCTCTC)2 | 100 mM NaCl | 67 °C |
| d(GAGAAmG CGCTCTC)2 | 100 mM NaCl | 67 °C |
Data from Biochemistry, 2013, 52, 43, 7735–7745. [1] These results demonstrate that the incorporation of AmG restores the thermal stability of the DNA duplex to that of the unmodified, guanosine-containing counterpart. [1]This is significant because the parent compound, 7-deazaguanosine, is known to be destabilizing. [2]The cationic aminomethyl group effectively counteracts the destabilizing effect of the C7-modification. NMR studies suggest this stabilization is primarily enthalpic, arising from favorable electrostatic interactions between the tethered amine and the DNA, rather than entropic effects related to the release of counterions. [3]
Structural Perturbations: A View from Solution
While a high-resolution crystal structure of a DNA duplex containing AmG is not yet publicly available, NMR spectroscopy and molecular dynamics simulations provide valuable insights into its solution structure.
Studies have shown that the incorporation of AmG does not significantly distort the overall B-form geometry of the DNA duplex. [1]The modified base forms a stable Watson-Crick base pair with cytosine. The aminomethyl group is positioned within the major groove and lies in the plane of the base pair. [1]Importantly, this tethered amine does not form salt bridges with the phosphate backbone or hydrogen bonds with neighboring bases, indicating that its stabilizing effect is mediated through more diffuse electrostatic interactions. [1]
Experimental Protocols
For researchers wishing to perform their own comparative studies, the following experimental workflows are recommended:
Thermal Denaturation Studies by UV-Vis Spectrophotometry
This method is used to determine the melting temperature (Tm) of DNA duplexes.
Caption: Workflow for determining DNA melting temperature.
Protocol:
-
Sample Preparation: Prepare solutions of both the AmG-containing and the corresponding unmodified G-containing DNA duplexes at identical concentrations (e.g., 1-5 µM) in a buffered solution (e.g., 10 mM sodium phosphate, pH 7.0) with a defined salt concentration (e.g., 100 mM NaCl).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1 °C/minute) from a temperature well below the Tm to one well above it.
-
Data Analysis: Plot the absorbance as a function of temperature. The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the peak of the first derivative of the melting curve.
Thermodynamic Analysis by Differential Scanning Calorimetry (DSC)
DSC provides a more complete thermodynamic profile, including the enthalpy (ΔH°) and entropy (ΔS°) of the melting transition. [4][5] Protocol:
-
Sample Preparation: Prepare highly concentrated and pure samples of both duplexes in the same buffer as for the UV melting experiments.
-
Instrumentation: Use a differential scanning calorimeter.
-
Data Acquisition: Scan the samples from a low to a high temperature at a constant rate, measuring the heat capacity as a function of temperature.
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) can be analyzed to determine the Tm, the calorimetric enthalpy (ΔH°cal), and the van't Hoff enthalpy (ΔH°vH). From these values, the entropy (ΔS°) and Gibbs free energy (ΔG°) of denaturation can be calculated.
Conclusion and Future Perspectives
The substitution of guanosine with this compound offers a nuanced tool for manipulating DNA structure and stability. While the core 7-deaza modification disrupts a key recognition and cation-binding site in the major groove, the addition of a cationic aminomethyl group effectively restores, and in some contexts may enhance, the thermodynamic stability of the DNA duplex. This stabilization is primarily enthalpic and does not rely on the formation of specific salt bridges or hydrogen bonds.
For researchers in drug development, the altered electrostatic and steric landscape of the major groove in AmG-containing DNA could be exploited to design sequence-specific DNA binding agents. For molecular biologists, the use of AmG can help to dissect the role of the guanine N7 in protein-DNA interactions.
Future high-resolution X-ray crystallographic studies of AmG-containing DNA duplexes will be invaluable in providing a more detailed, static picture of the structural consequences of this modification, further refining our understanding and expanding its applications in biotechnology and medicine.
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Seela, F., & Rosemeyer, H. (2007). A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA. Nucleic Acids Research, 35(16), 5571–5580. [Link]
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Stone, M. P., et al. (2013). Site-Specific Stabilization of DNA by a Tethered Major Groove Amine, 7-Aminomethyl-7-deaza-2′-deoxyguanosine. Biochemistry, 52(43), 7735–7745. [Link]
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Maher, L. J., 3rd, Wold, B. J., & Dervan, P. B. (1989). Inhibition of DNA binding proteins by oligonucleotide-directed triple helix formation. Science, 245(4919), 725–730. [Link]
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Stone, M. P., et al. (2013). Site-Specific Stabilization of DNA by a Tethered Major Groove Amine, 7-Aminomethyl-7-deaza-2′-deoxyguanosine. Biochemistry, 52(43), 7735–7745. [Link]
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- 4. The relationship between the base composition of bacterial DNA and its intracellular melting temperature as determined by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Definitive Disposal Protocol for 7-Aminomethyl-7-deazaguanosine and Associated Waste
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-Aminomethyl-7-deazaguanosine, a modified nucleoside analog. Given its role in nucleic acid research, it is imperative to handle this compound and all associated waste streams with the assumption of potential cytotoxic or biologically active properties.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This protocol is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines.[3][4][5]
Pillar 1: Hazard Characterization and the "Why" Behind Segregation
This compound is a synthetic analog of guanosine, a fundamental component of DNA and RNA.[6][7][8] While a specific, comprehensive toxicology profile may not be widely available, its structural similarity to biological building blocks necessitates that it be handled as a potentially hazardous compound. By definition, cytotoxic agents are compounds that can damage or kill cells and often interrupt cellular processes.[1] Therefore, the foundational principle of this disposal guide is risk mitigation through containment and proper waste stream management .
The primary goals of this protocol are to:
-
Prevent Uncontrolled Reactions: Improperly mixed chemical wastes can lead to dangerous reactions.[9][10]
-
Ensure Regulatory Compliance: Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) through acts like the Resource Conservation and Recovery Act (RCRA).[4]
-
Protect Personnel and the Environment: All materials that come into contact with this compound must be considered contaminated and disposed of as cytotoxic waste to prevent exposure and environmental release.[1]
Pillar 2: The Core Disposal Workflow: From Benchtop to Pickup
This workflow outlines the essential, sequential steps for managing all waste generated from experiments involving this compound.
Step 1: Immediate Segregation at the Point of Generation
The most critical step is to segregate waste immediately. Never mix different waste streams. Establish dedicated, clearly labeled waste containers in the immediate vicinity of your work area, such as within a chemical fume hood or on the benchtop where manipulations occur.
-
Solid Waste: Includes contaminated Personal Protective Equipment (PPE) like gloves and lab coats, absorbent pads, weigh boats, and plastic consumables (e.g., pipette tips, microfuge tubes).
-
Liquid Waste: Encompasses all solutions containing this compound, including stock solutions, experimental buffers, and the initial rinsate from cleaning glassware.
-
Sharps Waste: Consists of any contaminated item that can puncture skin, such as needles, syringes, scalpels, and glass Pasteur pipettes.
Step 2: Proper Waste Containment and Labeling
All hazardous waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[10]
-
Select Appropriate Containers:
-
Solids: Use a designated, sealable container lined with a heavy-duty plastic bag. For cytotoxic waste, this is often a distinct color (e.g., yellow or marked with a "Cytotoxic" symbol).
-
Liquids: Use a leak-proof, shatter-resistant container, preferably made of High-Density Polyethylene (HDPE).[9] Ensure the container material is compatible with any solvents used in the liquid waste.
-
Sharps: Use a designated, puncture-proof sharps container.
-
-
Label Containers Correctly: As soon as you designate a container for waste, it must be labeled. Do not wait until it is full. The label must include:
Step 3: Managing Contaminated Laboratory Equipment
-
Disposable Items: All disposable items, including PPE, absorbent pads, and plasticware, that have come into contact with this compound are considered cytotoxic waste and must be placed in the designated solid waste container.[1] When removing gloves, do so by inverting them to contain the contamination on the inside surface.[1]
-
Non-Disposable Glassware/Tools: These items must be decontaminated.
-
Rinse the item with a small amount of an appropriate solvent (e.g., water, ethanol) to remove the bulk of the compound. This initial rinsate is hazardous liquid waste and must be collected in the liquid waste container.
-
Proceed with a standard triple-rinse procedure.[3][10] The subsequent rinsate may also need to be collected as hazardous waste depending on your institution's policy.
-
After decontamination, the glassware can be washed normally.
-
Step 4: Temporary Storage in the Laboratory
Store sealed and labeled hazardous waste containers in a designated, secure secondary containment area away from general lab traffic.[10] This area should be clearly marked as a "Hazardous Waste Accumulation Area." Ensure that incompatible waste types are segregated.
Step 5: Arranging for Final Disposal
Do not dispose of this chemical waste in the regular trash or down the sanitary sewer.[4] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][4] Follow their specific procedures for completing waste manifests or tags and preparing the containers for transport.
Data Summary: Waste Stream Management
| Waste Stream | Description | Recommended Container | Key Disposal Action |
| Solid Waste | Contaminated PPE (gloves, coats), absorbent pads, plastic consumables, weigh paper. | Sealable, labeled container, often with a distinct color for cytotoxic waste. | Collect at source; container must be sealed and labeled "Hazardous Waste". |
| Aqueous Liquid Waste | Unused solutions, experimental buffers, and initial rinsate from glassware. | Labeled, leak-proof, shatter-resistant (HDPE) bottle. | Keep container sealed; list all chemical components on the label. |
| Organic Liquid Waste | Solutions containing organic solvents (e.g., DMSO, Methanol). | Labeled, leak-proof, solvent-compatible (HDPE) bottle. | Segregate from aqueous waste; list all components and percentages on the label. |
| Sharps Waste | Contaminated needles, syringes, scalpels, glass pipettes. | Puncture-proof, labeled sharps container. | Do not overfill; seal container when 2/3 full and arrange for EHS pickup. |
| Empty Containers | The original stock bottle of this compound. | Original container. | Triple-rinse with a suitable solvent, collecting all rinsate as hazardous liquid waste. Deface the original label and dispose of the container per EHS guidelines.[3][10] |
Logical Workflow for Waste Segregation
The following diagram illustrates the decision-making process for correctly segregating waste generated during experiments with this compound.
Caption: Decision tree for segregating this compound waste.
References
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]
-
How to Dispose of Chemical Waste . Columbia University Environmental Health and Safety. [Link]
-
How to Properly Dispose Chemical Hazardous Waste . National Science Teaching Association (NSTA). [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University Campus Safety Division. [Link]
-
6 Steps for Proper Hazardous Waste Disposal . EnviroServe. [Link]
-
Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations . ResearchGate. [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) . PubMed Central. [Link]
-
Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs . GERPAC. [Link]
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Safe handling of cytotoxics: guideline recommendations . PubMed Central. [Link]
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Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery . PubMed Central. [Link]
-
Biohazardous Waste Disposal Guide . Dartmouth College. [Link]
-
7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system . PubMed Central. [Link]
-
7-amido-7-deazaguanosine . DNAmod: the DNA modification database. [Link]
-
7-Deazaguanine modifications protect phage DNA from host restriction systems . Nature Communications. [Link]
Sources
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of the minimal bacterial 2’-deoxy-7-amido-7-deazaguanine synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNAmod: 7-amido-7-deazaguanosine [dnamod.hoffmanlab.org]
- 9. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
A Researcher's Guide to the Safe Handling of 7-Aminomethyl-7-deazaguanosine
As drug development professionals, our work with novel chemical entities like 7-Aminomethyl-7-deazaguanosine is foundational to therapeutic innovation. This compound, a derivative of 7-deazaguanine, belongs to a class of molecules known for their roles in modifying nucleic acids, with applications ranging from antiviral research to epigenetic studies.[1][2][3] Handling such specialized reagents demands a protocol-driven approach where safety is not merely a checklist, but a core scientific principle.
This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, grounded in established laboratory safety practices. Its purpose is to build a framework of trust and reliability in your experimental workflow.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before handling any chemical, understanding its hazard profile is paramount. While a comprehensive toxicological profile for this compound may not be publicly available, we must operate under the precautionary principle, treating it as potentially hazardous upon contact or inhalation.[4] The primary risks associated with handling this compound, particularly in its powdered form, are:
-
Inhalation: Fine powders can easily become airborne, creating a risk of respiratory tract irritation or systemic effects if inhaled.[5]
-
Dermal Contact: Skin contact may cause irritation or allergic reactions. For related compounds, skin irritation is a noted hazard.[6][7]
-
Eye Contact: The powder can cause serious eye irritation or damage.[6][7]
-
Ingestion: Accidental ingestion is toxic. Related heterocyclic compounds are classified as toxic if swallowed.
Therefore, all handling procedures must be designed to rigorously prevent the generation of dust and to avoid any direct physical contact.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound in various common laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Powder | Safety Goggles | 2 Pairs of Nitrile Gloves | Lab Coat | N95/FFP2 Respirator (if not in a certified fume hood) |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if performed in a fume hood |
| Handling Solutions | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
Causality Behind PPE Choices:
-
Eye Protection: Safety glasses are the minimum standard. However, when handling the powdered form, which poses a splash or particle hazard, chemical safety goggles are required to provide a complete seal around the eyes.[7]
-
Hand Protection: Nitrile gloves offer good resistance against a wide range of chemicals. When handling the solid compound, double-gloving is recommended to protect against contamination in case the outer glove is breached.[8] Always inspect gloves for tears or punctures before use.[9]
-
Body Protection: A buttoned lab coat protects against incidental spills and contamination of personal clothing.[6][10]
-
Respiratory Protection: Handling fine powders outside of a primary engineering control like a chemical fume hood or ventilated balance enclosure presents a significant inhalation risk. An N95 or equivalent respirator should be used in these situations to filter out airborne particles.[7]
Operational Protocol: A Step-by-Step Workflow
Adherence to a systematic workflow is essential for minimizing exposure and ensuring experimental integrity. The following protocol outlines the key stages of handling this compound.
Experimental Workflow for Safe Handling
Sources
- 1. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-(Aminomethyl)-7-deazaguanosine - Safety Data Sheet [chemicalbook.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
